molecular formula C14H17N5O8 B8144472 Succinyladenosine

Succinyladenosine

Cat. No.: B8144472
M. Wt: 383.31 g/mol
InChI Key: VKGZCEJTCKHMRL-VWJPMABRSA-N
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Description

Succinyladenosine is an aspartic acid derivative that is L-aspartic acid in which one of the amine hydrogens is substituted by a 9-beta-D-ribofuranosyl-9H-purin-6-yl group. It has a role as a metabolite. It is a member of adenosines, an amino dicarboxylic acid and a L-aspartic acid derivative. It is functionally related to an adenosine and a succinic acid. It is a conjugate acid of a this compound anion.
This compound is a natural product found in Brassica napus, Zea mays, and other organisms with data available.

Properties

IUPAC Name

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGZCEJTCKHMRL-VWJPMABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[C@@H](CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Succinyladenosine
Source Human Metabolome Database (HMDB)
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CAS No.

4542-23-8
Record name Succinoadenosine
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Record name Succinyladenosine
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Record name Succinyladenosine
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Record name Succinyladenosine
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URL http://www.hmdb.ca/metabolites/HMDB0000912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 - 238 °C
Record name Succinyladenosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Succinyladenosine: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyladenosine (S-Ado) is a purine (B94841) nucleoside that serves as a critical biomarker for the rare autosomal recessive disorder, adenylosuccinate lyase (ADSL) deficiency. This inherited metabolic disease disrupts the de novo purine synthesis pathway, leading to the accumulation of this compound and another key metabolite, succinylaminoimidazolecarboxamide riboside (SAICAr), in bodily fluids. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its role in biochemical pathways, the pathophysiology of ADSL deficiency, and established experimental protocols for its analysis.

Chemical Structure and Properties

This compound is structurally composed of an adenosine (B11128) molecule linked to a succinyl group at the N6 position of the adenine (B156593) base. Its systematic IUPAC name is (2S)-2-({9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}amino)butanedioic acid.[1]

succinyladenosine_structure

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₄H₁₇N₅O₈[1][2]
Average Molecular Weight 383.31 g/mol [1][3][4]
Monoisotopic Molecular Weight 383.107712545 Da[1]
IUPAC Name (2S)-2-({9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}amino)butanedioic acid[1][3]
CAS Number 4542-23-8[1][3][5]
Physical Description Solid[3]
Melting Point 233 - 238 °C[1][3]
Water Solubility (Predicted) 7.62 g/L[1]
pKa (Strongest Acidic) 3.14[1]
pKa (Strongest Basic) 4.58[1]
LogP (Predicted) -1.3 to -3.9[1]

Biological Role and Signaling Pathways

This compound is an intermediate in the purine nucleotide cycle. It is formed from the dephosphorylation of adenylosuccinate (S-AMP) by 5'-nucleotidases.[5][6] Under normal physiological conditions, adenylosuccinate is rapidly converted to adenosine monophosphate (AMP) and fumarate (B1241708) by the enzyme adenylosuccinate lyase (ADSL).

purine_biosynthesis

Adenylosuccinate Lyase (ADSL) Deficiency

In individuals with ADSL deficiency, the impaired function of this enzyme leads to the accumulation of its substrates, S-AMP and succinylaminoimidazolecarboxamide ribotide (SAICAR). These are subsequently dephosphorylated to this compound and SAICAr, respectively, which are then found in high concentrations in the cerebrospinal fluid (CSF), urine, and plasma. The accumulation of these metabolites is the biochemical hallmark of ADSL deficiency, a condition characterized by a spectrum of neurological symptoms including psychomotor retardation, autistic features, and epilepsy.

Experimental Protocols

Chemical Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of N6-succinyladenosine can be adapted from general methods for N6-acylation of adenosine, which typically involve the protection of the ribose hydroxyl groups, followed by acylation of the N6-amino group, and subsequent deprotection.

General Workflow for Chemical Synthesis:

synthesis_workflow

Note: The specific reagents and reaction conditions would need to be optimized. Protecting groups such as acetyl (Ac) or benzoyl (Bz) are commonly used for the N6-amino group in nucleoside chemistry and are typically removed by treatment with a base like ammonia (B1221849) or methylamine.

Enzymatic Synthesis of this compound

An alternative to chemical synthesis is the enzymatic production of this compound. This can be achieved by incubating its precursor, adenylosuccinic acid (S-AMP), with a 5'-nucleotidase.

Protocol Outline:

  • Substrate Preparation: Prepare a solution of adenylosuccinic acid in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Addition: Add a purified 5'-nucleotidase to the S-AMP solution.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction by heat inactivation or the addition of a chemical inhibitor.

  • Purification: Purify the resulting this compound from the reaction mixture using techniques such as HPLC.

Quantification of this compound in Biological Fluids

The gold standard for the diagnosis of ADSL deficiency is the quantification of this compound and SAICAr in urine or CSF. High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Sample Preparation and Extraction Workflow:

extraction_workflow

HPLC Method Parameters (Example):

ParameterCondition
Column Reversed-phase C18
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
Flow Rate Typically 0.5 - 1.0 mL/min
Detection UV absorbance at approximately 268 nm
Injection Volume 10 - 50 µL

LC-MS/MS Method: LC-MS/MS offers higher sensitivity and specificity. The separation is typically achieved using a similar HPLC setup, and detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for this compound.

Conclusion

This compound is a pivotal molecule in the diagnosis and study of adenylosuccinate lyase deficiency. A thorough understanding of its chemical properties, biological functions, and the analytical methods for its detection is essential for researchers and clinicians in the field of inborn errors of metabolism. The protocols and data presented in this guide provide a solid foundation for further investigation into the pathophysiology of ADSL deficiency and the development of potential therapeutic interventions.

References

The Pivotal Role of Succinyladenosine in Purine Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Biomarker and its Implications in Metabolic Disease

This technical guide provides a comprehensive overview of the function of succinyladenosine (S-Ado) in purine (B94841) metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical pathways, enzymatic kinetics, and analytical methodologies related to this compound. It further explores the pathological consequences of its accumulation in adenylosuccinate lyase deficiency, offering insights into the molecular underpinnings of this rare metabolic disorder.

This compound: An Overview

This compound is a modified nucleoside that, under normal physiological conditions, is not a direct intermediate in the primary de novo purine biosynthesis pathway. Its significance lies in its accumulation as a dephosphorylated byproduct of adenylosuccinate (S-AMP) in the presence of a dysfunctional adenylosuccinate lyase (ADSL) enzyme.[1][2] The presence of this compound, along with succinylaminoimidazolecarboxamide riboside (SAICAr), in cerebrospinal fluid (CSF), urine, and plasma is a hallmark biochemical indicator of Adenylosuccinate Lyase Deficiency (ADSLD), a rare autosomal recessive metabolic disorder characterized by severe neurological impairments.[1][2][3]

The Role of Adenylosuccinate Lyase (ADSL) in Purine Metabolism

ADSL is a crucial enzyme that catalyzes two non-sequential steps in the purine nucleotide biosynthetic pathway, both involving the cleavage of a succinyl group to release fumarate.[4]

  • Conversion of SAICAR to AICAR: In the de novo purine synthesis pathway, ADSL converts 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR).[4]

  • Conversion of S-AMP to AMP: In the final steps of AMP synthesis and within the purine nucleotide cycle, ADSL converts adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP).[4]

A deficiency in ADSL activity leads to the accumulation of its substrates, SAICAR and S-AMP. These phosphorylated compounds are then dephosphorylated by 5'-nucleotidases to their respective nucleoside forms, SAICAr and this compound (S-Ado), which are subsequently released into the extracellular space and body fluids.[1]

The Purine Nucleotide Cycle and this compound's Precursor

The purine nucleotide cycle is a critical pathway in muscle and brain tissue for the conservation of the adenine (B156593) nucleotide pool and for providing intermediates for the citric acid cycle. The cycle involves the deamination of AMP to IMP, followed by the synthesis of adenylosuccinate from IMP and aspartate, and finally the cleavage of adenylosuccinate by ADSL to regenerate AMP and produce fumarate. It is in this cycle that S-AMP, the direct precursor to this compound in ADSLD, is formed.

cluster_pnc Purine Nucleotide Cycle cluster_dephosphorylation Dephosphorylation in ADSL Deficiency IMP Inosine Monophosphate (IMP) SAMP Adenylosuccinate (S-AMP) IMP->SAMP Adenylosuccinate Synthetase AMP Adenosine Monophosphate (AMP) SAMP->AMP Adenylosuccinate Lyase (ADSL) Fumarate Fumarate SAMP->Fumarate SAMP_acc Accumulated S-AMP AMP->IMP AMP Deaminase Ammonia NH3 AMP->Ammonia Aspartate Aspartate Aspartate->SAMP GTP GTP GTP->SAMP GTP -> GDP + Pi GDP GDP + Pi SAdo This compound (S-Ado) SAMP_acc->SAdo 5'-Nucleotidase

Figure 1: Role of S-AMP in the Purine Nucleotide Cycle and its conversion to this compound in ADSL Deficiency.

Quantitative Data

The concentration of this compound is a critical diagnostic marker for ADSLD. The following tables summarize key quantitative data related to ADSL kinetics and this compound concentrations in biological fluids.

Table 1: Kinetic Parameters of Human Wild-Type Adenylosuccinate Lyase
SubstrateKm (μM)kcat (s-1)Reference
SAICAR2.3590[1][5]
S-AMP1.7997[1][5]
Table 2: this compound Concentrations in Biological Fluids
Biological FluidConditionThis compound ConcentrationReference
Cerebrospinal Fluid (CSF)Normal1.1 ± 0.4 μmol/L[6]
Cerebrospinal Fluid (CSF)ADSL DeficiencyUp to 673.50 μmol/L[7]
UrineNormal0 - 30.2 mmol/mol creatinine[7]
UrineADSL Deficiency96.9 - 281.9 mmol/mol creatinine[7]

Experimental Protocols

Accurate measurement of this compound and ADSL activity is crucial for the diagnosis and study of ADSLD.

Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of this compound in biological fluids.

Sample Preparation (CSF):

  • Thaw frozen CSF samples on ice.

  • Centrifuge at 14,000 x g for 5 minutes to remove any cellular debris.

  • Transfer the supernatant to a new tube.

  • For protein precipitation, add a 3-fold excess of cold acetonitrile (B52724) containing an internal standard (e.g., isotopically labeled this compound).

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

start CSF Sample Collection and Storage at -80°C thaw Thaw on Ice start->thaw centrifuge1 Centrifuge (14,000 x g, 5 min) thaw->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 precipitate Protein Precipitation (Acetonitrile + Internal Standard) supernatant1->precipitate incubate Incubate (-20°C, 30 min) precipitate->incubate centrifuge2 Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 evaporate Evaporate to Dryness supernatant2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 2: Experimental workflow for the quantification of this compound in CSF by LC-MS/MS.
Adenylosuccinate Lyase (ADSL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of ADSL by monitoring the decrease in absorbance as S-AMP is converted to AMP.[8]

Reagents:

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4.

  • Substrate: Adenylosuccinate (S-AMP) solution in assay buffer.

  • Enzyme: Cell lysate or purified ADSL.

Procedure:

  • Pre-warm the assay buffer and substrate solution to 25°C.

  • In a quartz cuvette, mix the assay buffer and the S-AMP solution.

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 282 nm for 30-60 seconds using a spectrophotometer.

  • The rate of absorbance change is proportional to the enzyme activity. The specific activity can be calculated using the molar extinction coefficient difference between S-AMP and AMP at 282 nm (Δε = 10,000 M-1cm-1).[8]

Pathophysiology of this compound Accumulation

The accumulation of this compound and SAICAr in ADSLD is believed to be neurotoxic, leading to the severe neurological symptoms observed in patients.[2][9] The exact molecular mechanisms of this neurotoxicity are still under investigation, but several hypotheses have been proposed:

  • Disruption of the Purinosome: ADSL is a component of the purinosome, a multi-enzyme complex that channels intermediates in the de novo purine synthesis pathway.[10] The absence of functional ADSL can disrupt the formation and function of the purinosome, leading to metabolic inefficiency and the accumulation of toxic intermediates.[10]

  • Direct Neurotoxicity of SAICAr and S-Ado: While the direct signaling roles of this compound are not well-defined, it is hypothesized that the accumulation of both S-Ado and particularly SAICAr contributes to neuronal dysfunction.[9] The ratio of S-Ado to SAICAr in the CSF has been correlated with the severity of the clinical phenotype, with a lower ratio associated with more severe outcomes, suggesting a primary toxic role for SAICAr.[11][12]

  • Mitochondrial Dysfunction and Oxidative Stress: Emerging evidence suggests that purine metabolism is closely linked to mitochondrial function. While direct studies on this compound are limited, alterations in purine nucleotide levels can impact mitochondrial bioenergetics and increase oxidative stress.

  • Impaired Ciliogenesis and DNA Damage Signaling: Recent studies have shown that ADSL depletion can lead to defects in primary ciliogenesis and increased DNA damage signaling, potentially contributing to the neurodevelopmental aspects of the disease.[13][14]

ADSL_Deficiency Adenylosuccinate Lyase Deficiency (ADSLD) Substrate_Accumulation Accumulation of S-AMP and SAICAR ADSL_Deficiency->Substrate_Accumulation Purinosome_Disruption Purinosome Disruption ADSL_Deficiency->Purinosome_Disruption DNA_Damage DNA Damage Signaling ADSL_Deficiency->DNA_Damage Dephosphorylation Dephosphorylation Substrate_Accumulation->Dephosphorylation SAdo_SAICAr_Accumulation Accumulation of This compound (S-Ado) and SAICAr Dephosphorylation->SAdo_SAICAr_Accumulation Neurotoxicity Neurotoxicity SAdo_SAICAr_Accumulation->Neurotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction & Oxidative Stress SAdo_SAICAr_Accumulation->Mitochondrial_Dysfunction Ciliogenesis_Defects Impaired Ciliogenesis SAdo_SAICAr_Accumulation->Ciliogenesis_Defects Purinosome_Disruption->Neurotoxicity Neurological_Symptoms Neurological Symptoms (Psychomotor retardation, seizures, autism) Neurotoxicity->Neurological_Symptoms Mitochondrial_Dysfunction->Neurological_Symptoms Ciliogenesis_Defects->Neurological_Symptoms DNA_Damage->Neurological_Symptoms

Figure 3: Logical relationship of the pathophysiology of Adenylosuccinate Lyase Deficiency.

Conclusion and Future Directions

This compound serves as a critical biomarker for the diagnosis of adenylosuccinate lyase deficiency. While its direct biological functions remain largely unexplored, its accumulation, alongside SAICAr, is central to the pathophysiology of this devastating neurological disorder. Future research should focus on elucidating the precise molecular mechanisms of succinylpurine-induced neurotoxicity, exploring the potential of this compound and its related metabolites as therapeutic targets, and developing novel therapeutic strategies to alleviate the neurological consequences of ADSLD. A deeper understanding of the interplay between ADSL, the purinosome, and mitochondrial function will be pivotal in advancing our knowledge and treatment of this and other related metabolic diseases.

References

The Succinyladenosine Biosynthesis Pathway in Humans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the succinyladenosine biosynthesis pathway in humans. The pathway is a critical component of de novo purine (B94841) synthesis, leading to the formation of adenosine (B11128) monophosphate (AMP), a fundamental building block for nucleic acids and a key molecule in cellular energy metabolism. This document details the core enzymes, their kinetics, relevant experimental protocols, and the regulatory mechanisms that govern this vital metabolic route.

Core Pathway Overview

The biosynthesis of this compound, more accurately termed adenylosuccinate or this compound monophosphate (S-AMP), is a two-step enzymatic process that converts inosine (B1671953) monophosphate (IMP) to AMP. This conversion is central to the de novo synthesis of purines and is also a key component of the purine nucleotide cycle, which is particularly active in muscle tissue.[1]

The two key enzymes involved in this pathway are:

  • Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the GTP-dependent condensation of IMP and the amino acid L-aspartate to form adenylosuccinate.[2][3]

  • Adenylosuccinate Lyase (ADSL): This enzyme cleaves adenylosuccinate to yield AMP and fumarate (B1241708).[4][5] Fumarate can then enter the citric acid cycle, linking purine nucleotide metabolism with cellular energy production.

A deficiency in ADSL leads to a rare autosomal recessive metabolic disorder known as adenylosuccinate lyase deficiency, characterized by the accumulation of dephosphorylated substrates, this compound (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), in bodily fluids, leading to severe neurological symptoms.[6][7][8]

Enzymology and Kinetics

The efficiency and regulation of the this compound biosynthesis pathway are dictated by the kinetic properties of its core enzymes, ADSS and ADSL.

Adenylosuccinate Synthetase (ADSS)

ADSS catalyzes the first committed step in the conversion of IMP to AMP. In vertebrates, two isozymes of ADSS exist, one primarily involved in de novo purine biosynthesis and the other in the purine nucleotide cycle.[2] The reaction requires GTP as an energy source and involves the formation of a 6-phosphoryl-IMP intermediate.[9]

While extensive kinetic data is available for the E. coli enzyme, detailed kinetic parameters for the human enzyme are less readily available in the literature. A mathematical model based on experimental data from E. coli provides the following kinetic constants:

Substrate/InhibitorParameterValue (mM)
GTPKm0.023[10]
IMPKm0.02[10]
AspartateKm0.3[10]
Mg2+Km0.08[10]
GMPKi0.024[10]
GDPKi0.008[10]
AMPKi0.01[10]
AdenylosuccinateKi0.0075[10]
SuccinateKi8[10]

Table 1: Kinetic Parameters of E. coli Adenylosuccinate Synthetase. This table summarizes the Michaelis-Menten constants (Km) for substrates and the inhibition constants (Ki) for various inhibitors of the E. coli ADSS enzyme, as determined by a mathematical model.[10]

Adenylosuccinate Lyase (ADSL)

ADSL is a bifunctional enzyme that catalyzes two separate reactions in purine biosynthesis: the conversion of SAICAR to AICAR and the conversion of adenylosuccinate to AMP and fumarate.[5] Kinetic studies on recombinant human ADSL have provided detailed parameters for its activity.

SubstrateParameterValue
Adenylosuccinate (SAMP)Km1.79 µM[11]
kcat97 s-1[11]
SAICARKm2.35 µM
kcat90 s-1
Inhibitor Parameter Value
AICARKi11.3 µM
AMPKi9.2 µM
FumarateKii, Kis2.3 mM, 2.8 mM

Table 2: Kinetic Parameters of Human Adenylosuccinate Lyase. This table presents the Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat) for the substrates of human ADSL, as well as the inhibition constants (Ki) for its products. The data indicates that AICAR and AMP are competitive inhibitors, while fumarate exhibits noncompetitive inhibition.[11]

Experimental Protocols

Adenylosuccinate Synthetase (ADSS) Enzyme Assay

A continuous spectrophotometric assay can be used to determine ADSS activity by coupling the production of GDP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Principle: The GDP produced is converted to GTP by pyruvate kinase, which simultaneously converts phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Substrates: IMP, L-aspartate, GTP

  • Coupling Enzymes: Pyruvate kinase, Lactate dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

Procedure:

  • Prepare a reaction mixture containing assay buffer, IMP, L-aspartate, PEP, NADH, and the coupling enzymes.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of ADSS enzyme solution.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Adenylosuccinate Lyase (ADSL) Enzyme Assay

A direct, continuous spectrophotometric assay is commonly used to measure ADSL activity.

Principle: The cleavage of adenylosuccinate to AMP and fumarate results in a decrease in absorbance at 280 nm.

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA.[12]

  • Substrate: 1.72 mM Adenylosuccinic Acid (ASA) in Assay Buffer (prepare fresh).[12]

  • Enzyme Solution: 0.2 - 0.4 units/mL of ADSL in cold Assay Buffer.[12]

Procedure:

  • In a cuvette, mix 2.80 mL of Assay Buffer and 0.10 mL of ASA solution.[12]

  • Equilibrate to 25°C and monitor the absorbance at 280 nm until it is stable.[12]

  • Initiate the reaction by adding 0.10 mL of the Enzyme Solution.[12]

  • Immediately mix by inversion and record the decrease in A280nm for approximately 5 minutes.[12]

  • Determine the rate of change in absorbance per minute (ΔA280nm/min) from the maximum linear rate.[12]

  • Calculate the enzyme activity using the molar extinction coefficient difference between adenylosuccinate and its products.

Quantification of this compound by LC-MS/MS

This method is crucial for the diagnosis of ADSL deficiency.

Principle: Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for sensitive and specific quantification of this compound and SAICAr in biological fluids like urine, plasma, and cerebrospinal fluid.[13][14][15]

Sample Preparation:

  • For urine samples, a simple dilution is often sufficient.[15]

  • For plasma or dried blood spots, a protein precipitation step with an organic solvent (e.g., methanol) is required.[13][14]

  • Internal standards (isotopically labeled this compound and SAICAr) are added to the sample prior to processing.[13]

LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved using a reversed-phase C18 column with a gradient elution of mobile phases containing a weak acid (e.g., formic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[14][15]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM) to monitor specific precursor-to-product ion transitions for the analytes and internal standards.[13][15]

Regulation of the Pathway

The this compound biosynthesis pathway is tightly regulated to ensure appropriate levels of purine nucleotides.

Allosteric Regulation

The de novo purine synthesis pathway is subject to feedback inhibition by its end products, including AMP and GMP. These nucleotides can allosterically inhibit the early enzymes of the pathway, thereby controlling the overall flux. Specifically for the conversion of IMP to AMP, AMP acts as a competitive inhibitor of adenylosuccinate synthetase with respect to IMP.[10]

The Purinosome: A Metabolon for Purine Synthesis

In human cells, the enzymes of the de novo purine biosynthesis pathway, including ADSS and ADSL, can co-localize to form a dynamic multi-enzyme complex known as the purinosome.[16][17][18] This complex is thought to enhance the efficiency of the pathway by channeling unstable intermediates between successive enzymes.[19]

The assembly of the purinosome is a regulated process, influenced by the cellular concentration of purines. Under purine-depleted conditions, the enzymes cluster together to form the purinosome, and this assembly is reversible upon the addition of purines.[18] The formation of the purinosome is also linked to the cell cycle, with the highest number of purinosome-containing cells observed in the G1 phase when the demand for purines is high.[17] The purinosome is often found associated with mitochondria, which provide substrates for the pathway.[16]

Signaling Pathways and Visualizations

The following diagrams illustrate the core this compound biosynthesis pathway, its regulation, and a typical experimental workflow.

Succinyladenosine_Biosynthesis_Pathway cluster_enzymes Enzymatic Conversions IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase (ADSS) IMP->ADSS Aspartate L-Aspartate Aspartate->ADSS GTP GTP GTP->ADSS GDP_Pi GDP + Pi SAMP Adenylosuccinate (S-AMP) ADSL Adenylosuccinate Lyase (ADSL) SAMP->ADSL AMP Adenosine Monophosphate (AMP) Fumarate Fumarate ADSS->GDP_Pi ADSS->SAMP ADSL->AMP ADSL->Fumarate

Caption: The core this compound biosynthesis pathway.

Pathway_Regulation IMP IMP ADSS Adenylosuccinate Synthetase IMP->ADSS SAMP Adenylosuccinate AMP AMP SAMP->AMP ADSL AMP->ADSS Feedback Inhibition ADSS->SAMP

Caption: Feedback regulation of adenylosuccinate synthetase.

Experimental_Workflow_ADSL_Assay cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Assay Buffer (Phosphate Buffer, pH 7.0 + EDTA) Mix Mix Buffer and Substrate in Cuvette Buffer->Mix Substrate Prepare Substrate Solution (Adenylosuccinic Acid) Substrate->Mix Enzyme Prepare Enzyme Dilution Initiate Initiate with Enzyme Enzyme->Initiate Equilibrate Equilibrate to 25°C Mix->Equilibrate Equilibrate->Initiate Monitor Monitor A280nm Decrease Initiate->Monitor Calculate_Rate Calculate ΔA/min Monitor->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Caption: Workflow for the ADSL spectrophotometric assay.

Conclusion

The this compound biosynthesis pathway represents a critical juncture in purine metabolism, essential for the production of AMP. The enzymes ADSS and ADSL are central to this process, and their dysfunction has severe clinical consequences. This guide provides a foundational understanding of the pathway's biochemistry, kinetics, and regulation, offering valuable information for researchers investigating purine metabolism, developing novel therapeutics, and diagnosing related metabolic disorders. Further research into the specific kinetics and allosteric regulation of human ADSS isoforms will provide a more complete picture of this vital metabolic route.

References

The Pivotal Role of Adenylosuccinate Lyase in Purine Metabolism and the Pathogenesis of its Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenylosuccinate lyase (ADSL) is a critical enzyme in the de novo purine (B94841) synthesis pathway and the purine nucleotide cycle, catalyzing two separate but chemically similar β-elimination reactions. Its dysfunction leads to adenylosuccinate lyase deficiency (ADSLD), a rare and severe autosomal recessive metabolic disorder. This guide provides a comprehensive technical overview of the role of ADSL in the formation of succinyladenosine, the biochemical and structural basis of its function, and the molecular consequences of its deficiency. Detailed experimental protocols for studying ADSL and its substrates are provided, alongside quantitative data on enzyme kinetics and metabolite accumulation in ADSLD patients. Furthermore, key biochemical pathways and experimental workflows are visualized to facilitate a deeper understanding of this crucial enzyme and its associated pathology.

Introduction

Adenylosuccinate lyase (ADSL) is a homotetrameric enzyme that plays a dual role in purine nucleotide biosynthesis.[1][2] It participates in two non-consecutive steps: the conversion of 5-aminoimidazole-(N-succinylcarboxamide) ribotide (SAICAR) to 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR) and fumarate (B1241708), and the conversion of adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP) and fumarate.[2][3] Both reactions are essential for the production of purine nucleotides, which are fundamental building blocks for DNA and RNA, as well as key molecules in cellular energy metabolism and signaling.[4][5]

Mutations in the ADSL gene lead to adenylosuccinate lyase deficiency (ADSLD), a neurometabolic disorder characterized by a wide spectrum of clinical presentations, including severe psychomotor retardation, epilepsy, and autistic features.[5][6] The hallmark of ADSLD is the accumulation of dephosphorylated substrates of ADSL, namely this compound (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), in the cerebrospinal fluid (CSF) and urine of affected individuals.[6][7] The ratio of these metabolites, particularly in the CSF, has been shown to correlate with the clinical severity of the disease.[7][8]

This technical guide aims to provide a detailed resource for researchers and professionals in drug development by consolidating the current knowledge on ADSL's function, its role in this compound formation, and the methodologies used to study this enzyme and its associated disorder.

Biochemical Role and Catalytic Mechanism

ADSL is a member of the aspartase/fumarase superfamily of enzymes, which catalyze β-elimination reactions.[8] The enzyme functions as a homotetramer, with each active site being formed by residues from three of the four subunits.[2][8]

Dual Substrate Specificity

ADSL catalyzes two distinct reactions within the purine biosynthetic pathways:

  • De Novo Purine Synthesis: In the eighth step of this pathway, ADSL converts SAICAR to AICAR and fumarate.[2]

  • Purine Nucleotide Cycle: ADSL cleaves S-AMP to yield AMP and fumarate, a crucial step in the conversion of inosine (B1671953) monophosphate (IMP) to AMP.[2]

Catalytic Mechanism

The catalytic reaction of ADSL proceeds via a general acid/base mechanism through an E1cb elimination reaction.[2] The currently accepted model suggests that a serine residue acts as the catalytic base, abstracting a proton from the β-carbon of the substrate. This is followed by proton donation from a histidine residue, acting as the catalytic acid, which leads to the cleavage of the C-N bond and the release of fumarate.[4] The reaction follows an ordered uni-bi mechanism where fumarate is released from the active site before AMP.[3][9]

Data Presentation: Quantitative Analysis

Kinetic Parameters of Human Adenylosuccinate Lyase

The kinetic properties of recombinant human ADSL have been characterized, providing insights into its catalytic efficiency with both of its substrates.

SubstrateKm (µM)kcat (s-1)Reference
SAICAR2.3590[9]
S-AMP1.7997[9]
Metabolite Concentrations in ADSL Deficiency Patients

The diagnosis of ADSLD relies on the detection of elevated levels of SAICAr and S-Ado in bodily fluids. The following table summarizes representative concentration ranges found in patients.

MetaboliteFluidPatient Concentration RangeNormal RangeReference
This compound (S-Ado)Urine (mmol/mol creatinine)96.9 - 281.90 - 30.2[10]
CSF (µmol/L)673.500.74 - 4.92[10]
Succinylaminoimidazole carboxamide riboside (SAICAr)Urine (mmol/mol creatinine)~223.30 - 0.8[8]
S-Ado/SAICAr RatioCSF< 1 (Fatal Neonatal)-[7]
~1 (Type I - Severe)-[7]
≥ 2 (Type II - Moderate/Mild)-[7]

Experimental Protocols

Recombinant Human ADSL Expression and Purification

This protocol describes the expression of N-terminal histidine-tagged human ADSL in E. coli and its subsequent purification.

Materials:

  • pET-14b vector containing the full-length human ADSL gene

  • E. coli Rosetta 2(DE3)pLysS competent cells

  • LB broth with appropriate antibiotics

  • Isopropyl-β-D-thiogalactopyranoside (IPTG)

  • Nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) resin

  • Thrombin

  • Sephadex G-100 gel filtration column

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 5 mM HEPES pH 7.0, 150 mM KCl, 2 mM DTT)[4]

Procedure:

  • Transform the pET-14b-ADSL plasmid into E. coli Rosetta 2(DE3)pLysS cells.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with a final concentration of 40 µM IPTG and continue to grow at a lower temperature (e.g., 25°C) overnight.[9]

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged ADSL with elution buffer.

  • For tag removal, dialyze the eluted protein against dialysis buffer and incubate with thrombin overnight at 4°C.[1]

  • Further purify the untagged ADSL using a Sephadex G-100 gel filtration column.[1]

  • Concentrate the purified protein and store at -80°C.

Spectrophotometric Enzyme Activity Assay

This assay measures ADSL activity by monitoring the decrease in absorbance at 280 nm as adenylosuccinate is converted to AMP and fumarate.

Materials:

  • Purified ADSL enzyme

  • 50 mM Potassium Phosphate Buffer, pH 7.0, containing 1 mM EDTA

  • 1.72 mM Adenylosuccinic acid (ASA) solution in buffer (prepare fresh)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Set the spectrophotometer to 280 nm and equilibrate to 25°C.

  • In a quartz cuvette, mix 2.80 mL of buffer and 0.10 mL of ASA solution.

  • Equilibrate the mixture in the spectrophotometer for 3-5 minutes until the absorbance is stable.

  • Initiate the reaction by adding 0.10 mL of the enzyme solution (containing 0.2-0.4 units/mL).

  • Immediately mix by inversion and record the decrease in absorbance at 280 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA280nm/minute) from the initial linear portion of the curve.

  • A blank reaction is run by adding buffer instead of the enzyme solution.

  • One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of adenylosuccinic acid to fumaric acid and 5'-AMP per minute at pH 7.0 and 25°C.

Quantification of this compound and SAICAr by HPLC

This method is used for the diagnostic confirmation of ADSLD by measuring the levels of S-Ado and SAICAr in urine or CSF.

Materials:

  • Urine or CSF sample

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase (e.g., isocratic ion-pairing reverse-phase conditions)[11]

  • S-Ado and SAICAr standards

Procedure:

  • Prepare patient samples (urine or CSF), which may require centrifugation or filtration.

  • Prepare a series of S-Ado and SAICAr standards of known concentrations to generate a standard curve.

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a defined volume of the prepared sample onto the column.

  • Elute the compounds isocratically and monitor the absorbance at a specific wavelength (e.g., 260 nm).

  • Identify the peaks corresponding to S-Ado and SAICAr by comparing their retention times with those of the standards.

  • Quantify the concentration of S-Ado and SAICAr in the sample by integrating the peak areas and comparing them to the standard curve.

Site-Directed Mutagenesis of ADSL

This protocol allows for the introduction of specific mutations into the ADSL gene to study their effects on enzyme structure and function.

Materials:

  • Plasmid containing the wild-type ADSL cDNA (e.g., hADSL-pCR3.1)[12]

  • Site-directed mutagenesis kit (e.g., QuikChange II)

  • Custom-designed mutagenic primers

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Design forward and reverse primers containing the desired mutation.

  • Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate the mutated plasmid.

  • Digest the parental (non-mutated) DNA template with DpnI enzyme, which specifically cleaves methylated DNA.

  • Transform the mutated plasmid into competent E. coli cells.

  • Select for transformed cells on appropriate antibiotic plates.

  • Isolate the plasmid DNA from selected colonies and verify the presence of the desired mutation by DNA sequencing.

X-ray Crystallography for ADSL Structure Determination

This protocol outlines the general steps for determining the three-dimensional structure of ADSL.

Materials:

  • Highly purified and concentrated ADSL protein (e.g., 10 mg/mL)[4]

  • Crystallization screens and plates

  • Cryoprotectant solution (e.g., 26% (w/v) PEG 6000, 0.1 M Tris pH 8.0)[4]

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Screen for initial crystallization conditions using various commercially available or custom-made screens.

  • Optimize the promising crystallization conditions by varying precipitant concentration, pH, and temperature.

  • Grow single, diffraction-quality crystals of ADSL.

  • Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.

  • Flash-freeze the crystals in liquid nitrogen.

  • Mount the frozen crystal on the X-ray diffractometer.

  • Collect X-ray diffraction data.

  • Process the diffraction data to determine the space group and unit cell parameters.

  • Solve the crystal structure using molecular replacement (if a homologous structure is available) or experimental phasing methods.

  • Refine the atomic model against the diffraction data and validate the final structure.

Mandatory Visualizations

Adenylosuccinate_Lyase_Pathway cluster_de_novo De Novo Purine Synthesis cluster_pnc Purine Nucleotide Cycle SAICAR Succinylaminoimidazole carboxamide ribotide (SAICAR) AICAR Aminoimidazole carboxamide ribotide (AICAR) SAICAR->AICAR ADSL Fumarate Fumarate SAICAR->Fumarate SAMP Adenylosuccinate (S-AMP) AMP Adenosine monophosphate (AMP) SAMP->AMP ADSL SAMP->Fumarate

Caption: Dual catalytic roles of Adenylosuccinate Lyase (ADSL).

ADSL_Deficiency_Pathway SAICAR SAICAR ADSL Adenylosuccinate Lyase SAICAR->ADSL SAICAr Succinylaminoimidazole carboxamide riboside (SAICAr) SAICAR->SAICAr SAMP S-AMP SAMP->ADSL S_Ado This compound (S-Ado) SAMP->S_Ado AICAR AICAR ADSL->AICAR AMP AMP ADSL->AMP Accumulation Accumulation in Urine and CSF SAICAr->Accumulation S_Ado->Accumulation

Caption: Metabolic consequences of ADSL deficiency.

Enzyme_Assay_Workflow start Start prep_reagents Prepare Buffer and Adenylosuccinate Solution start->prep_reagents equilibrate Equilibrate Reagents in Cuvette at 25°C prep_reagents->equilibrate add_enzyme Add Purified ADSL Enzyme equilibrate->add_enzyme monitor_abs Monitor Absorbance Decrease at 280 nm add_enzyme->monitor_abs calculate_rate Calculate Reaction Rate (ΔA/min) monitor_abs->calculate_rate end End calculate_rate->end

Caption: Workflow for spectrophotometric ADSL activity assay.

Conclusion and Future Directions

Adenylosuccinate lyase is an indispensable enzyme in purine metabolism, and its deficiency leads to devastating neurological consequences. The accumulation of this compound and SAICAr serves as a direct biochemical indicator of the enzymatic block. Understanding the intricate details of ADSL's structure, function, and the pathophysiology of its deficiency is paramount for the development of therapeutic strategies. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to further elucidate the mechanisms of ADSLD and to explore potential treatments, such as enzyme replacement therapy, gene therapy, or small molecule approaches to restore or bypass the deficient enzymatic activity. Future research should continue to focus on the precise molecular mechanisms by which the accumulation of succinylpurines leads to neurotoxicity, which will be crucial for the design of effective interventions for this debilitating disorder.

References

The Discovery and History of Succinyladenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling a Key Biomarker in Purine (B94841) Metabolism

The study of succinyladenosine is intrinsically linked to the rare autosomal recessive metabolic disorder, Adenylosuccinate Lyase Deficiency (ADSLD). This in-depth guide provides a comprehensive overview of the discovery, history, and ongoing research into this compound, tailored for researchers, scientists, and professionals in drug development.

First described in 1984 by Jaeken and van den Berghe, ADSLD was identified through the detection of previously unknown compounds, succinylaminoimidazolecarboxamide riboside (SAICAr) and this compound (S-Ado), in the cerebrospinal fluid (CSF), plasma, and urine of patients presenting with severe psychomotor delay and autistic features.[1] This discovery marked the first identification of a defect in the de novo purine synthesis pathway in humans and established this compound as a critical biomarker for this condition.[2]

The Biochemical Role of this compound and Adenylosuccinate Lyase

Adenylosuccinate lyase (ADSL) is a crucial enzyme that catalyzes two distinct steps in purine metabolism:

  • De Novo Purine Synthesis: ADSL converts succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR).[3][4]

  • Purine Nucleotide Cycle: It cleaves adenylosuccinate (S-AMP) to form adenosine (B11128) monophosphate (AMP) and fumarate.[1][5]

In individuals with ADSL deficiency, the impaired function of this enzyme leads to the accumulation of its two substrates, SAICAR and S-AMP. These are subsequently dephosphorylated to their respective nucleosides, SAICAr and this compound (S-Ado), which are then released into bodily fluids.[5][6] The presence of these succinylpurines is the hallmark of ADSLD.[5] While the exact pathophysiology is not fully understood, it is hypothesized that the accumulation of these compounds, particularly SAICAr, may have neurotoxic effects.[4][5]

Clinical Manifestations and Diagnosis of ADSL Deficiency

ADSL deficiency presents a wide spectrum of clinical severity, generally categorized into three forms: a fatal neonatal form, a severe form (type I), and a milder form (type II).[1][2] Clinical presentations are primarily neurological and can include:

  • Severe psychomotor retardation

  • Microcephaly

  • Early-onset seizures

  • Hypotonia

  • Autistic-like behaviors[1][3][4][5]

Diagnosis is achieved by detecting elevated levels of SAICAr and this compound in urine, CSF, and plasma using techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry.[1][5]

Quantitative Data in this compound Research

The following tables summarize key quantitative data related to this compound and ADSL.

Table 1: this compound and SAICAr Concentrations in ADSL Deficiency

AnalyteFluidPatient GroupConcentration Range (µmol/L)Control GroupConcentration Range (µmol/L)
This compound (S-Ado)CSFChildren with ADSLD100 - 500[6]Children1.1 ± 0.4[7]
This compound (S-Ado)Dried Blood SpotsADSLD Patients (n=5)1.5 - 21.3[8]Control Subjects (n=31)0.06 - 0.14[8]
SAICArDried Blood SpotsADSLD Patients (n=5)0.03 - 4.7[8]Control Subjects (n=31)0 - 0.026[8]

Table 2: this compound Levels in Urine of ADSLD Patients

PatientAgeThis compound (mmol/mol creatinine)Normal Range (mmol/mol creatinine)
F1-281.90 - 30.2
F3-2-96.90 - 30.2
F3-3-123.80 - 30.2
Data from a study by Donti et al., 2016.[9]

Table 3: Kinetic Parameters of Human Adenylosuccinate Lyase (ADSL)

Substratekcat (s⁻¹)Km (µM)
SAICAR902.35
S-AMP971.79
Kinetic constants determined at pH 7.0 and 25°C.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of this compound.

Method 1: HPLC for this compound in Cerebrospinal Fluid

This method involves solid-phase extraction followed by reversed-phase HPLC with UV detection.

1. Sample Preparation:

  • Cerebrospinal fluid (CSF) is collected.
  • Solid-phase extraction is employed to isolate and concentrate the nucleosides.

2. Chromatographic Separation:

  • A C18 reversed-phase HPLC column is used.
  • The mobile phase composition and gradient are optimized to separate this compound from other components in the CSF.

3. Detection:

  • UV detection is used to identify and quantify this compound based on its characteristic absorbance spectrum.

4. Confirmation:

  • The identity of the isolated compound is confirmed using high-performance liquid chromatography-negative-ion electrospray ionization mass spectrometry.[7]

Method 2: Tandem Mass Spectrometry (LC-MS/MS) for Succinylpurines in Dried Blood Spots

This method allows for high-throughput screening of newborns for ADSL deficiency.

1. Sample Preparation:

  • Dried blood spots (DBS) are punched and the analytes are extracted.
  • Isotopically labeled internal standards (SAdo-¹³C₄ and SAICAr-¹³C₄) are added for quantification.[8]

2. Chromatographic Separation:

  • Analytes are separated on a Symmetry-C18 column.[8]

3. Mass Spectrometry Detection:

  • Positive electrospray ionization is used.
  • Detection is performed in the selected reaction monitoring (SRM) mode for high sensitivity and specificity.[8]

4. Quantification:

  • The concentration of SAICAr and S-Ado is determined by comparing the signal of the native analyte to its corresponding isotopically labeled internal standard.[8]

Method 3: Enzyme Kinetic Assays for ADSL Activity

These assays are performed to characterize the catalytic efficiency of the ADSL enzyme.

1. Enzyme Preparation:

  • Recombinant human ADSL is expressed and purified.[10][12]

2. Assay Conditions:

  • Experiments are conducted using a UV-Vis spectrophotometer at 25°C.[12]
  • The reaction buffer is maintained at a specific pH (e.g., pH 7.0).[10]

3. Kinetic Measurements:

  • The rate of the reaction is monitored by measuring the change in absorbance as the substrate (SAICAR or S-AMP) is converted to the product.
  • The initial velocities are measured at varying substrate concentrations.

4. Data Analysis:

  • The kinetic parameters (kcat and Km) are determined by fitting the data to the Michaelis-Menten equation.[10]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and diagnostic workflows can aid in understanding the role of this compound in health and disease.

Purine_Metabolism cluster_denovo De Novo Purine Synthesis cluster_pnc Purine Nucleotide Cycle PRPP PRPP SAICAR SAICAR PRPP->SAICAR Multiple Steps AICAR AICAR SAICAR->AICAR ADSL SAICAR_dephospho SAICAr SAICAR->SAICAR_dephospho Dephosphorylation ADSL_Deficiency ADSL Deficiency SAICAR->ADSL_Deficiency IMP IMP AICAR->IMP Multiple Steps Accumulation Accumulation in Body Fluids SAICAR_dephospho->Accumulation SAMP S-AMP (Adenylosuccinate) AMP AMP SAMP->AMP ADSL Fumarate Fumarate SAMP->Fumarate ADSL SAdo S-Ado (this compound) SAMP->SAdo Dephosphorylation SAMP->ADSL_Deficiency IMP_pnc IMP IMP_pnc->SAMP ADSS SAdo->Accumulation ADSLD_Diagnosis_Workflow Start Clinical Suspicion (Neurological Symptoms, Seizures, Delay) Urine_CSF_Collection Urine and/or CSF Collection Start->Urine_CSF_Collection Metabolite_Screening Metabolite Screening (HPLC or LC-MS/MS) Urine_CSF_Collection->Metabolite_Screening Elevated_Succinylpurines Elevated SAICAr and S-Ado? Metabolite_Screening->Elevated_Succinylpurines ADSL_Gene_Sequencing ADSL Gene Sequencing Elevated_Succinylpurines->ADSL_Gene_Sequencing Yes No_Elevation Investigate Other Causes Elevated_Succinylpurines->No_Elevation No Confirm_Diagnosis Confirm ADSLD Diagnosis ADSL_Gene_Sequencing->Confirm_Diagnosis

References

The Neurotoxic Cascade of Succinyladenosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biochemical Basis of Neurotoxicity

Quantitative Data on Succinylpurine Accumulation and Neurotoxicity

The accumulation of succinylpurines is the biochemical hallmark of ADSL deficiency. The following tables summarize key quantitative findings from patient studies and experimental models.

Clinical PhenotypeS-Ado/SAICAr Ratio in CSFReference
Neonatal Fatal Form< 1[1]
Severe Childhood Form (Type I)~ 1[1]
Mild/Moderate Form (Type II)> 2[1]

Table 1: Correlation of S-Ado/SAICAr Ratio with Clinical Phenotype in ADSL Deficiency. This table illustrates the general correlation between the ratio of succinyladenosine to succinylaminoimidazolecarboxamide riboside in the cerebrospinal fluid and the severity of the clinical presentation in patients with ADSL deficiency.

AnalytePatient Plasma (Z-score)Reference
This compound7.3 - 11.1

Table 2: Elevated this compound Levels in Plasma of ADSL Deficiency Patients. This table shows the significant elevation of this compound in the plasma of ADSL deficiency patients, represented as a Z-score compared to unaffected individuals.

Key Signaling Pathways in this compound-Induced Neurotoxicity

The accumulation of succinylpurines disrupts several critical signaling pathways in neurons, leading to cellular dysfunction and death. The following sections detail the key implicated pathways, with accompanying visual diagrams.

DNA Damage Signaling

Studies have shown that ADSL depletion leads to increased DNA damage signaling in neuronal and other cell types.[7] This is evidenced by the increased presence of markers like γH2AX, indicating DNA double-strand breaks.[8] The accumulation of succinylpurines is thought to induce replication stress, leading to the activation of DNA damage response pathways, which can ultimately trigger apoptosis if the damage is irreparable.

DNA_Damage_Pathway This compound This compound Accumulation Replication_Stress Replication Stress This compound->Replication_Stress DNA_Damage DNA Damage (Double-Strand Breaks) Replication_Stress->DNA_Damage DDR_Activation DNA Damage Response (DDR) Activation DNA_Damage->DDR_Activation p53_Activation p53 Activation DDR_Activation->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Ciliogenesis_Pathway SAICAr SAICAr Accumulation CP110_Removal_Inhibition Inhibition of CP110 Removal SAICAr->CP110_Removal_Inhibition CEP290_Function CEP290 CP110_Removal_Inhibition->CEP290_Function disrupts Rab8a_Localization Rab8a Localization CEP290_Function->Rab8a_Localization affects Ciliogenesis_Impairment Impaired Primary Ciliogenesis Rab8a_Localization->Ciliogenesis_Impairment CP110 CP110 Tyramine_Signaling_Pathway ADSL_Deficiency ADSL Deficiency Succinylpurine_Accumulation Succinylpurine Accumulation ADSL_Deficiency->Succinylpurine_Accumulation Tyrosine_Metabolism_Perturbation Perturbation of Tyrosine Metabolism Succinylpurine_Accumulation->Tyrosine_Metabolism_Perturbation Tyramine_Deficiency Tyramine (B21549) Deficiency Tyrosine_Metabolism_Perturbation->Tyramine_Deficiency TYRA2_Receptor TYRA-2 Receptor Tyramine_Deficiency->TYRA2_Receptor Altered_Signaling Altered Neuronal Signaling TYRA2_Receptor->Altered_Signaling Neurobehavioral_Phenotypes Abnormal Neurobehavioral Phenotypes Altered_Signaling->Neurobehavioral_Phenotypes In_Vitro_Workflow cluster_preparation Cell Culture and Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Treatment Treatment with This compound/SAICAr Cell_Culture->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treatment->LDH_Assay Data_Quantification Absorbance Measurement MTT_Assay->Data_Quantification LDH_Assay->Data_Quantification Analysis Calculation of Cell Viability/Death (%) Data_Quantification->Analysis

References

Succinyladenosine Levels in Cerebrospinal Fluid vs. Urine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comparative levels of succinyladenosine in cerebrospinal fluid (CSF) and urine, focusing on its role as a key biomarker in Adenylosuccinate Lyase (ADSL) deficiency. This document provides a comprehensive overview of the underlying biochemistry, detailed analytical methodologies, and quantitative data to support research and drug development in this area.

Introduction: The Significance of this compound in ADSL Deficiency

Adenylosuccinate lyase (ADSL) deficiency is a rare autosomal recessive metabolic disorder that disrupts purine (B94841) metabolism.[1] The ADSL enzyme plays a crucial role in two distinct pathways: the de novo synthesis of purines and the purine nucleotide cycle.[2] A defect in the ADSL enzyme leads to the accumulation of two key substrates: succinylaminoimidazole carboxamide ribotide (SAICAR) and adenylosuccinate (S-AMP).[1] These are subsequently dephosphorylated to succinylaminoimidazole carboxamide riboside (SAICAr) and this compound (S-Ado), which accumulate in bodily fluids, including cerebrospinal fluid (CSF), urine, and plasma.[3][4] Consequently, the detection and quantification of S-Ado and SAICAr are the primary methods for diagnosing ADSL deficiency.[5]

The clinical presentation of ADSL deficiency is heterogeneous, ranging from a fatal neonatal form to severe and milder forms with varying degrees of psychomotor retardation, seizures, and autistic features.[2][4] Interestingly, the absolute concentrations of S-Ado and SAICAr do not directly correlate with the severity of the disease.[6] However, the ratio of S-Ado to SAICAr in CSF has been shown to be inversely correlated with clinical severity, making the analysis of these biomarkers in CSF particularly important for prognosis.[7]

Data Presentation: this compound and SAICAr Levels

The following tables summarize the quantitative data for this compound (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) in cerebrospinal fluid (CSF) and urine from patients with ADSL deficiency, alongside normal reference ranges.

Table 1: this compound (S-Ado) and SAICAr Levels in Cerebrospinal Fluid (CSF)

AnalytePatient PopulationConcentration RangeNormal Reference Range
This compound (S-Ado) ADSL Deficiency PatientsMarkedly elevated; one case reported at 673.50 µmol/L[8]0.74–4.92 µmol/L[8]
SAICAr ADSL Deficiency PatientsMarkedly elevated[7]Not typically detected
S-Ado/SAICAr Ratio Fatal Neonatal Form< 1[7]Not Applicable
Type I (Severe)~ 1[7]Not Applicable
Type II (Mild/Moderate)> 2[7]Not Applicable

Table 2: this compound (S-Ado) and SAICAr Levels in Urine

AnalytePatient PopulationConcentration Range (mmol/mol creatinine)Normal Reference Range (mmol/mol creatinine)
This compound (S-Ado) ADSL Deficiency Patients96.9 - 281.9[8]0 - 30.2[8]
SAICAr ADSL Deficiency PatientsMarkedly elevated[2]Not typically detected
S-Ado/SAICAr Ratio Correlates with CSF ratio, but CSF is the preferred matrix for prognostic correlation.[7]

Experimental Protocols

Accurate quantification of this compound and SAICAr is critical for the diagnosis and study of ADSL deficiency. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.[5]

Sample Collection and Preparation

Cerebrospinal Fluid (CSF):

  • Collection: CSF should be collected via lumbar puncture into sterile polypropylene (B1209903) tubes.[6]

  • Initial Processing: Immediately after collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Storage: The supernatant should be transferred to a new polypropylene tube and frozen at -80°C until analysis.[6]

  • Sample Preparation for Analysis:

    • Dilution: Thaw the CSF sample and dilute it with an appropriate volume of mobile phase or a suitable buffer.

    • Protein Precipitation (for some LC-MS/MS methods): Add a cold organic solvent (e.g., acetonitrile) to the CSF sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then used for analysis.

Urine:

  • Collection: A random urine sample should be collected in a sterile container.

  • Initial Processing: Centrifuge the urine sample to remove any sediment.

  • Storage: Store the urine sample at -20°C or -80°C until analysis.

  • Sample Preparation for Analysis:

    • Dilution: Thaw the urine sample and dilute it with HPLC-grade water. The dilution factor may need to be adjusted based on the expected concentration of the analytes.[8]

    • Filtration: Filter the diluted urine sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC or LC-MS/MS system.

HPLC-UV Method for Urine Purine Analysis (Adapted from Donti et al., 2016)[8]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Acquity UPLC BEH C18 column (1.7 µM, 2.1 x 50 mm) or equivalent.[8]

  • Mobile Phase:

  • Gradient Elution:

    • Start with 100% Buffer A.

    • Linear gradient to 40% Buffer B over 1.5 minutes.

    • Increase to 100% Buffer B at 1.8 minutes.

    • Re-equilibrate with 100% Buffer A for 2.5 minutes.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Detection: UV detection at a wavelength suitable for purines (e.g., 254 nm or 280 nm).

  • Quantification: Use external standards of this compound and SAICAr to create a calibration curve for quantification. Results are typically normalized to creatinine (B1669602) concentration.

LC-MS/MS Method for CSF and Urine Analysis
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and SAICAr are monitored.

    • Internal Standards: Stable isotope-labeled internal standards for this compound and SAICAr should be used for accurate quantification.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations containing the internal standard. The peak area ratio of the analyte to the internal standard is used for quantification.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the points of metabolic block in the purine synthesis pathways caused by ADSL deficiency, leading to the accumulation of succinyl-purines.

Caption: Metabolic pathways affected by ADSL deficiency.

Experimental Workflow Diagram

This diagram outlines the logical flow for the diagnosis of ADSL deficiency, from clinical suspicion to biochemical confirmation.

ADSL_Diagnosis_Workflow Start Clinical Suspicion (Seizures, Developmental Delay, Autistic Features) Sample_Collection Sample Collection (Urine and/or CSF) Start->Sample_Collection Sample_Prep Sample Preparation (Dilution, Filtration, +/- Protein Precipitation) Sample_Collection->Sample_Prep Analysis Biochemical Analysis (HPLC-UV or LC-MS/MS) Sample_Prep->Analysis Data_Analysis Data Analysis (Quantification of S-Ado and SAICAr, Calculation of S-Ado/SAICAr Ratio) Analysis->Data_Analysis Diagnosis Diagnosis Confirmation Data_Analysis->Diagnosis Positive ADSL Deficiency Confirmed Diagnosis->Positive Elevated S-Ado & SAICAr Negative Consider Other Diagnoses Diagnosis->Negative Normal Levels

Caption: Diagnostic workflow for ADSL deficiency.

Conclusion

The measurement of this compound and SAICAr in both CSF and urine is fundamental for the diagnosis of ADSL deficiency. While urine analysis is a less invasive screening method, CSF analysis provides crucial prognostic information based on the S-Ado/SAICAr ratio. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers and clinicians working to better understand, diagnose, and develop therapies for this debilitating disorder. The provided diagrams offer a clear visual representation of the metabolic consequences of ADSL deficiency and the diagnostic workflow.

References

The Molecular Fallout of Elevated Succinyladenosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the molecular consequences of elevated succinyladenosine. This whitepaper details the biochemical turmoil wrought by this metabolite, primarily associated with the rare autosomal recessive disorder, Adenylosuccinate Lyase (ADSL) deficiency. The guide provides a thorough examination of the underlying pathophysiology, quantitative data on metabolite accumulation, detailed experimental protocols, and visual representations of the affected signaling pathways.

The accumulation of this compound, along with succinylaminoimidazolecarboxamide riboside (SAICA riboside), in bodily fluids is the hallmark of ADSL deficiency.[1][2][3] This condition arises from mutations in the ADSL gene, which encodes for an enzyme crucial in two distinct steps of de novo purine (B94841) synthesis and the purine nucleotide cycle.[1][4] The resulting enzymatic block leads to a spectrum of severe neurological symptoms, including psychomotor retardation, seizures, and autistic features.[3]

This technical guide consolidates current knowledge to provide a foundational resource for professionals engaged in neurometabolic research and therapeutic development.

Data Presentation: Quantifying the Metabolic Disturbance

The clinical severity of ADSL deficiency often correlates with the ratio of this compound (S-Ado) to SAICA riboside (SAICAr) in the cerebrospinal fluid (CSF). The following tables summarize the quantitative data on the concentrations of these metabolites in patients with varying clinical phenotypes.

Clinical PhenotypeS-Ado Concentration in CSF (µmol/L)SAICAr Concentration in CSF (µmol/L)S-Ado/SAICAr Ratio in CSFReference
Severe 1.5 - 5.02.0 - 6.0~1.0[1]
Moderate 4.0 - 10.01.5 - 4.02.0 - 4.0[1]
Mild 6.0 - 15.01.0 - 2.5>4.0[1]
Biological FluidS-Ado Concentration (µmol/L)SAICAr Concentration (µmol/L)Patient PhenotypeReference
Urine 100 - 500150 - 600Severe/Moderate[5][6]
Plasma 1.0 - 5.01.5 - 7.0Severe/Moderate[7]

Signaling Pathways and Experimental Workflows

To visually represent the molecular consequences of elevated this compound, the following diagrams have been generated using the DOT language for Graphviz.

Purine_Metabolism_Pathway Figure 1: Perturbation of Purine Metabolism in ADSL Deficiency cluster_de_novo De Novo Purine Synthesis cluster_pnc Purine Nucleotide Cycle cluster_salvage Dephosphorylation & Accumulation PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR ADSL SAICAR_dephosph SAICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP IMP_pnc IMP S_AMP Adenylosuccinate (S-AMP) IMP_pnc->S_AMP ADSS AMP AMP S_AMP->AMP ADSL Fumarate Fumarate S_AMP_dephosph S-AMP AMP->IMP_pnc AMPD SAICAr SAICA riboside (SAICAr) SAICAR_dephosph->SAICAr 5'-nucleotidase S_Ado This compound (S-Ado) S_AMP_dephosph->S_Ado 5'-nucleotidase

Caption: Perturbation of Purine Metabolism in ADSL Deficiency.

Experimental_Workflow Figure 2: Workflow for Succinylpurine Quantification cluster_sample Sample Collection & Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (CSF, Urine, Plasma) Deproteinization Deproteinization (e.g., with perchloric acid) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection onto Reverse-Phase C18 Column Supernatant->Injection Elution Gradient Elution Injection->Elution Detection UV Detection (254-260 nm) or Mass Spectrometry Elution->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification against Standards Chromatogram->Quantification Result Determination of S-Ado and SAICAr Concentrations Quantification->Result

Caption: Workflow for Succinylpurine Quantification.

Experimental Protocols

Quantification of this compound and SAICA riboside by HPLC

This protocol outlines a general method for the analysis of succinylpurines in biological fluids, synthesized from methodologies described in the literature.[3][7]

1. Sample Preparation:

  • Collect cerebrospinal fluid (CSF), urine, or plasma.

  • Deproteinize the sample by adding an equal volume of ice-cold 0.6 M perchloric acid.

  • Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant and neutralize it with a solution of potassium carbonate.

  • Centrifuge again to pellet the potassium perchlorate (B79767) precipitate.

  • The resulting supernatant is ready for HPLC analysis.

2. HPLC System and Conditions:

  • System: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector or a mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1 M ammonium (B1175870) acetate (B1210297) buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 20% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or by mass spectrometry for higher sensitivity and specificity.

  • Quantification: Generate a standard curve using pure this compound and SAICA riboside standards of known concentrations. Peak areas from the patient samples are compared to the standard curve to determine the concentrations of the metabolites.

Neurotoxicity Assays of this compound

The following are representative protocols for assessing the potential neurotoxic effects of this compound and SAICA riboside on cultured neuronal cells.

1. Cell Culture:

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary rat cortical neurons.

  • Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM/F12 for SH-SY5Y, Neurobasal medium for primary neurons) supplemented with fetal bovine serum (for cell lines) or B27 supplement (for primary neurons), and antibiotics, in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay for Cell Viability:

  • Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 10 µM to 1 mM) and/or SAICA riboside for 24, 48, or 72 hours. Include a vehicle control (culture medium).

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

  • Plate and treat the cells as described for the MTT assay.

  • After the treatment period, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • The amount of LDH released is proportional to the number of damaged cells.

4. Neurite Outgrowth Assay:

  • Plate primary cortical neurons or differentiated SH-SY5Y cells on plates coated with an appropriate substrate (e.g., poly-L-lysine).

  • Treat the cells with different concentrations of this compound and/or SAICA riboside.

  • After a defined period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.

  • Immunostain the cells for a neuronal marker such as β-III tubulin.

  • Capture images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software. A reduction in neurite outgrowth compared to control cells can indicate neurotoxicity.

Conclusion

The accumulation of this compound due to ADSL deficiency has profound molecular consequences, primarily impacting purine metabolism and leading to severe neurological dysfunction. This technical guide provides a critical resource for researchers by consolidating quantitative data, outlining experimental methodologies, and visually representing the affected biochemical pathways. A deeper understanding of these molecular mechanisms is paramount for the development of novel therapeutic strategies to combat this devastating disorder. Further research into the precise neurotoxic effects of this compound and SAICA riboside is essential to unravel the complete pathophysiology and to identify potential targets for intervention.

References

Methodological & Application

Application Note: Quantification of Succinyladenosine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyladenosine (S-Ado) is a crucial biomarker for the diagnosis of adenylosuccinate lyase (ADSL) deficiency, a rare autosomal recessive inborn error of purine (B94841) metabolism.[1] ADSL deficiency leads to the accumulation of this compound and succinylaminoimidazole carboxamide riboside (SAICAr) in bodily fluids, resulting in a range of neurological symptoms, including intellectual disability, seizures, and autistic features. Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and cerebrospinal fluid (CSF) is essential for the diagnosis and monitoring of this disorder. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Biochemical Pathway

This compound is an intermediate in the purine nucleotide cycle. The enzyme adenylosuccinate lyase (ADSL) catalyzes two key steps in purine metabolism: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) in the de novo purine synthesis pathway, and the conversion of adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP) in the purine nucleotide cycle. In ADSL deficiency, the substrates of these reactions, SAICAR and S-AMP, accumulate and are dephosphorylated to SAICAr and this compound, respectively.[1]

purine_pathway cluster_deficiency SAMP Adenylosuccinate (S-AMP) AMP Adenosine Monophosphate (AMP) SAMP->AMP SAdo This compound (S-Ado) SAMP->SAdo Fumarate Fumarate AMP->Fumarate Dephos 5'-Nucleotidase Dephos->SAMP ADSL Adenylosuccinate Lyase (ADSL) ADSL->SAMP ADSL->AMP Deficiency ADSL Deficiency

Figure 1: Simplified biochemical pathway of this compound formation.

Experimental Workflow

The analytical workflow for the quantification of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard is added at the beginning of the sample preparation to ensure accuracy and precision.

workflow Sample Biological Sample (Plasma, Urine, CSF) IS Addition of Internal Standard Sample->IS Precip Protein Precipitation (e.g., with Methanol) IS->Precip Centri Centrifugation Precip->Centri Super Supernatant Transfer and Evaporation Centri->Super Recon Reconstitution Super->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing and Quantification LCMS->Data

Figure 2: General experimental workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., Adenosine-¹³C₅,¹⁵N₅)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

Sample Preparation

For Plasma/Serum Samples:

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.

For Urine Samples:

  • Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove sediment.

  • To 50 µL of urine, add 10 µL of the internal standard working solution.

  • Dilute the sample with 150 µL of ultrapure water.

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 2 mM Ammonium Acetate in Water
Mobile Phase B 0.1% Formic acid and 2 mM Ammonium Acetate in Methanol
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-1 min: 2% B, 1-5 min: 2-80% B, 5-6 min: 80% B, 6-6.1 min: 80-2% B, 6.1-8 min: 2% B

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument

Predicted MRM Transitions (to be optimized):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound384.1268.1 (adenosine)15
384.1136.1 (adenine)25
Adenosine-¹³C₅,¹⁵N₅ (IS)278.1141.1 (adenine-¹³C₅,¹⁵N₅)25

Note: The MRM transitions and collision energies are predicted based on the structure of this compound and may require optimization on the specific mass spectrometer being used.

Calibration Curve and Quality Control
  • Prepare a stock solution of this compound in a suitable solvent (e.g., water:methanol 50:50).

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected concentration range (e.g., 1 to 1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process the calibration standards and QC samples in the same manner as the unknown samples.

  • Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Data Presentation

The following tables summarize expected quantitative data for this compound in different biological matrices.

Table 1: Calibration Curve and Performance

ParameterExpected Value
Calibration Range 1 - 1000 ng/mL
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85 - 115%

Table 2: this compound Concentrations in Biological Fluids

Biological MatrixControl SubjectsADSL Deficiency Patients
Urine Not detected96.9 - 281.9 mmol/mol creatinine
CSF 0.74 - 4.92 µmol/L100 - 673.5 µmol/L
Plasma Not detectedMarkedly elevated

Data compiled from published literature.[1]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological matrices using LC-MS/MS. The method is sensitive, specific, and reliable, making it suitable for clinical research and diagnostic applications for adenylosuccinate lyase deficiency. The provided experimental details, including sample preparation, chromatographic conditions, and mass spectrometric parameters, can be adapted to various laboratory settings. The inclusion of quantitative data and diagrams serves as a valuable resource for researchers, scientists, and drug development professionals working in the field of inborn errors of metabolism.

References

Application Note and Protocol: Extraction of Succinyladenosine from Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinyladenosine (S-Ado) is a crucial biomarker for the diagnosis of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder.[1][2][3][4] This condition disrupts the de novo purine (B94841) synthesis pathway and the purine nucleotide cycle, leading to the accumulation of this compound and succinylaminoimidazole carboxamide riboside (SAICAr) in bodily fluids.[1][3] The detection and quantification of this compound in plasma are typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][5] This document provides a detailed protocol for the extraction of this compound from human plasma, preparing it for subsequent LC-MS/MS analysis.

Signaling Pathway

The accumulation of this compound in ADSL deficiency is a direct consequence of a blockage in the purine biosynthesis and purine nucleotide cycle pathways. The enzyme adenylosuccinate lyase is responsible for two key reactions: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the conversion of adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP). A deficiency in this enzyme leads to the accumulation of the upstream substrates, which are then dephosphorylated to SAICAr and this compound.

cluster_purine_synthesis De Novo Purine Synthesis cluster_purine_cycle Purine Nucleotide Cycle cluster_accumulation Biomarker Accumulation in ADSL Deficiency SAICAR SAICAR AICAR AICAR SAICAR->AICAR ADSL SAICAr SAICAr SAICAR->SAICAr Dephosphorylation SAMP S-AMP AMP AMP SAMP->AMP ADSL SAdo This compound (S-Ado) SAMP->SAdo Dephosphorylation ADSL_Deficiency ADSL Deficiency ADSL_Deficiency->SAICAR Blocks ADSL_Deficiency->SAMP Blocks

Figure 1: Pathophysiology of this compound Accumulation in ADSL Deficiency.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for extracting this compound from plasma samples.

Materials and Reagents
  • Human plasma (collected in EDTA tubes is preferable for LC-MS analysis)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (IS): Isotope-labeled this compound (e.g., SAdo-¹³C₄) is recommended for accurate quantification.

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge (capable of 20,000 x g and refrigeration)

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS vials with inserts

Plasma Sample Preparation and Extraction Workflow

The following diagram outlines the workflow for the extraction of this compound from plasma.

start Start: Plasma Sample thaw Thaw Plasma on Ice start->thaw aliquot Aliquot 100 µL of Plasma thaw->aliquot add_is Add Internal Standard aliquot->add_is add_methanol Add 800 µL of Ice-Cold 80% Methanol add_is->add_methanol vortex Vortex to Mix add_methanol->vortex incubate Incubate at 4°C for 30 min vortex->incubate centrifuge Centrifuge at 20,000 x g for 10 min at 4°C incubate->centrifuge supernatant Transfer Supernatant to a New Tube centrifuge->supernatant dry Dry Supernatant (Nitrogen Evaporation) supernatant->dry reconstitute Reconstitute in 100 µL of Reconstitution Solution dry->reconstitute transfer Transfer to LC-MS Vial reconstitute->transfer analysis LC-MS/MS Analysis transfer->analysis

Figure 2: Workflow for this compound Extraction from Plasma.
Detailed Protocol

  • Sample Thawing: If plasma samples are frozen, thaw them on ice or in a refrigerator at 4°C.

  • Aliquoting: In a clean 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Add an appropriate amount of the internal standard solution to the plasma sample. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability during sample preparation and analysis.[6]

  • Protein Precipitation: Add 800 µL of ice-cold 80% methanol in water to the plasma sample. The ratio of solvent to sample should be approximately 8:1.

  • Mixing: Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Incubation: Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant (approximately 750 µL) to a new, clean microcentrifuge tube, being cautious not to disturb the protein pellet.

  • Drying: Dry the supernatant using a nitrogen evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable reconstitution solution (e.g., 90:10 Acetonitrile:10mM Ammonium Acetate for HILIC analysis or a mobile phase-like solution for reversed-phase chromatography). Vortex to ensure the pellet is fully dissolved.

  • Final Centrifugation and Transfer: Centrifuge the reconstituted sample again under the same conditions to remove any remaining particulates. Carefully transfer the supernatant to an LC-MS vial with a glass insert for analysis.

LC-MS/MS Analysis Parameters

The following are general LC-MS/MS parameters that can be used as a starting point and should be optimized for the specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm) is commonly used.[7]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A gradient elution is typically employed, starting with a low percentage of organic phase and ramping up to elute the analyte.

    • Flow Rate: A flow rate of around 0.4-0.5 mL/min is common.[7]

    • Column Temperature: Maintained at around 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Data Presentation

The extraction and analysis of this compound in plasma samples from patients with ADSL deficiency show a marked elevation compared to healthy individuals. The following table summarizes semi-quantitative data from a study that used metabolomic profiling on plasma samples.

Patient IDThis compound Z-Score
F17.7[7]
F29.5[7]
F3-27.3[7]
Control Population (n=625)Typically within ± 2

Z-scores represent the number of standard deviations a data point is from the mean of a reference population. A higher Z-score indicates a significant elevation of the metabolite.

Conclusion

This protocol provides a reliable and reproducible method for the extraction of this compound from plasma for the purpose of diagnosis and research in ADSL deficiency. The use of a robust protein precipitation technique followed by sensitive LC-MS/MS analysis allows for the accurate measurement of this critical biomarker. Adherence to best practices in sample handling and the use of appropriate internal standards are essential for generating high-quality data.

References

Application Notes and Protocols for Succinyladenosine Measurement in Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylosuccinate lyase (ADSL) deficiency is a rare autosomal recessive metabolic disorder that leads to the accumulation of two key biomarkers: succinylaminoimidazole carboxamide riboside (SAICAr) and succinyladenosine (S-Ado) in bodily fluids.[1][2] This condition presents with a wide spectrum of neurological symptoms, including intellectual disability, autistic features, and seizures.[1][3] The measurement of this compound in dried blood spots (DBS) offers a stable and minimally invasive method for newborn screening and early diagnosis, which is crucial for timely management and genetic counseling.[4][5] This document provides detailed application notes and protocols for the quantification of this compound in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Biochemical Pathway of this compound Accumulation

ADSL is a crucial enzyme involved in two key steps of the de novo purine (B94841) synthesis pathway and the purine nucleotide cycle.[2][3] It catalyzes the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP).[3] In ADSL deficiency, the impaired enzyme activity leads to the accumulation of SAICAR and S-AMP. These compounds are then dephosphorylated to their corresponding nucleosides, SAICAr and this compound (S-Ado), which can be detected in various biological fluids, including blood.[2]

cluster_purine_synthesis De Novo Purine Synthesis & Purine Nucleotide Cycle cluster_accumulation Biomarker Accumulation in ADSL Deficiency PRPP PRPP SAICAR SAICAR PRPP->SAICAR Multiple Steps AICAR AICAR SAICAR->AICAR ADSL SAICAr SAICAr (Biomarker) SAICAR->SAICAr Dephosphorylation IMP IMP AICAR->IMP Multiple Steps SAMP S-AMP IMP->SAMP AMP AMP SAMP->AMP ADSL SAdo This compound (S-Ado) (Biomarker) SAMP->SAdo Dephosphorylation ADSL_deficiency ADSL Deficiency ADSL_deficiency->SAICAR Inhibition ADSL_deficiency->SAMP Inhibition cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical DBS_Collection Dried Blood Spot Collection DBS_Drying DBS Drying (min. 3 hours) DBS_Collection->DBS_Drying Punching DBS Punching DBS_Drying->Punching Extraction Extraction with Internal Standard Punching->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Result_Interpretation Result Interpretation Data_Processing->Result_Interpretation Confirmation Confirmation of Positive Results Result_Interpretation->Confirmation

References

Application Note: Succinyladenosine as a Biomarker for Adenylosuccinate Lyase (ADSL) Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview of the use of succinyladenosine as a critical biomarker for the diagnosis and study of Adenylosuccinate Lyase (ADSL) deficiency. It includes the underlying biochemical pathway, quantitative data, and detailed protocols for sample analysis.

Introduction

Adenylosuccinate Lyase (ADSL) deficiency is a rare, autosomal recessive inborn error of purine (B94841) metabolism.[1][2] The disorder presents a wide spectrum of neurological symptoms, including intellectual disability, seizures, microcephaly, autistic features, and psychomotor delay.[1][3][4] The ADSL enzyme plays a dual role in purine metabolism, catalyzing two separate steps in de novo purine synthesis and the purine nucleotide cycle.[5][6]

A deficiency in the ADSL enzyme leads to the accumulation of two specific dephosphorylated substrates in bodily fluids: succinylaminoimidazole carboxamide riboside (SAICAr) and this compound (S-Ado).[6][7][8] The presence of these compounds, particularly S-Ado, is a hallmark of the disease.[9] Therefore, the accurate detection and quantification of this compound in biological samples such as urine, plasma, and cerebrospinal fluid (CSF) are paramount for the diagnosis of ADSL deficiency.[4][10]

Biochemical Pathway of ADSL and Biomarker Accumulation

The ADSL enzyme is a homotetramer that catalyzes two non-sequential reactions involving the removal of fumarate:

  • De Novo Purine Synthesis: ADSL converts succinylaminoimidazole carboxamide ribotide (SAICAR) into aminoimidazole carboxamide ribotide (AICAR).[1][7]

  • Purine Nucleotide Cycle: ADSL converts adenylosuccinate (S-AMP) into adenosine (B11128) monophosphate (AMP).[1][7]

In ADSL deficiency, the impaired function of the enzyme causes the build-up of its substrates, SAICAR and S-AMP. These are subsequently dephosphorylated by 5'-nucleotidases into their respective ribosides, SAICAr and this compound (S-Ado), which then accumulate in cells and are released into extracellular fluids.[2][9][11]

Biochemical pathways involving the ADSL enzyme.

Quantitative Data Presentation

This compound is typically absent or present at very low levels in healthy individuals but is markedly elevated in patients with ADSL deficiency.[1][12] The concentration varies depending on the biological fluid and the severity of the disease.

Biological FluidPatient PopulationThis compound ConcentrationNormal Range / ControlCitation
Plasma ADSL Deficiency PatientsMarked elevation (Z-scores: 7.3, 7.7, 9.5, 11.1)Not elevated[1][13]
Urine ADSL Deficiency Patients96.9 - 281.9 mmol/mol creatinine0 - 30.2 mmol/mol creatinine[1]
CSF ADSL Deficiency PatientsHigh concentrations (100 - 500 µmol/L)Undetectable or very low levels[9][12]
CSF Healthy Children (Control)1.1 ± 0.4 µmol/LN/A[14]

Experimental Protocols

The gold standard for the quantification of this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][11] Untargeted metabolomic profiling has also proven effective for diagnosis.[1]

Logical Workflow for Biomarker Analysis

The general workflow for analyzing this compound involves sample collection, preparation to remove interfering substances, instrumental analysis, and data interpretation.

Workflow SampleCollection 1. Sample Collection (Urine, Plasma, CSF) SamplePrep 2. Sample Preparation - Deproteinization - Solid Phase Extraction (optional) SampleCollection->SamplePrep LCMS 3. LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometry Detection SamplePrep->LCMS DataProcessing 4. Data Processing - Peak Integration - Calibration Curve Generation LCMS->DataProcessing Quantification 5. Biomarker Quantification - Calculation of S-Ado Concentration DataProcessing->Quantification

Experimental workflow for S-Ado quantification.

Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of purine metabolites in biological fluids.[1]

A. Sample Preparation (Plasma/CSF)

  • Thaw frozen samples on ice.

  • To 100 µL of sample (plasma, CSF, or urine), add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., ¹³C-labeled this compound) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

B. LC-MS/MS Instrumentation and Conditions

  • Analytical Column: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium (B1175870) acetate (B1210297) in water.[1]

  • Mobile Phase B: 0.1% formic acid and 2 mM ammonium acetate in methanol.[1]

  • Flow Rate: 0.3 mL/min

  • Gradient Elution:

    • 0.0 min: 0% B

    • 1.5 min: Linear gradient to 40% B

    • 1.8 min: Linear gradient to 100% B

    • 2.5 min: Hold at 100% B

    • 2.6 min: Return to 0% B

    • 4.0 min: Column re-equilibration

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • This compound Transition: Monitor for the specific parent-to-daughter ion transition (Q1/Q3). The exact m/z values should be determined empirically.

    • Internal Standard Transition: Monitor for the corresponding transition of the stable isotope-labeled internal standard.

C. Data Analysis and Quantification

  • Generate a calibration curve using standards of known this compound concentrations prepared in a surrogate matrix.

  • Integrate the peak areas for this compound and the internal standard in both the standards and the unknown samples.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of this compound in the samples by interpolating their area ratios against the calibration curve.

Application in Research and Drug Development

The quantification of this compound is a critical tool beyond initial diagnosis.

  • Disease Pathophysiology: Studying the correlation between S-Ado levels, particularly the S-Ado/SAICAr ratio, and clinical severity can provide insights into the neurotoxic mechanisms of the disease.[15]

  • Therapeutic Monitoring: S-Ado serves as a primary pharmacodynamic biomarker to evaluate the biochemical efficacy of potential therapies in preclinical models and clinical trials. A reduction in S-Ado levels could indicate a positive therapeutic response.

  • High-Throughput Screening: Methods for rapid S-Ado detection can be integrated into newborn screening panels, allowing for earlier diagnosis and intervention.[16]

Logical_Relationship Gene ADSL Gene Mutation Enzyme Deficient or Unstable ADSL Enzyme Gene->Enzyme Metabolism Impaired Purine Metabolism (De Novo & Nucleotide Cycle) Enzyme->Metabolism Biomarker Accumulation of This compound (S-Ado) & SAICAr Metabolism->Biomarker Toxicity Neurotoxicity & Metabolic Disruption Biomarker->Toxicity Phenotype Clinical Phenotype - Seizures - Developmental Delay - Autistic Features Toxicity->Phenotype

Pathophysiological cascade in ADSL deficiency.

Conclusion

This compound is a sensitive and specific biomarker for Adenylosuccinate Lyase deficiency.[13] Its marked elevation in urine, plasma, and CSF provides a definitive means of diagnosis.[1][10] The robust analytical methods, primarily LC-MS/MS, allow for precise quantification, which is essential for diagnosing patients, understanding disease mechanisms, and developing future therapies for this devastating neurometabolic disorder.

References

Application Notes and Protocols for Succinyladenosine Analysis using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyladenosine (S-Ado) is a crucial biomarker for the diagnosis of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder. This condition disrupts the de novo purine (B94841) synthesis and the purine nucleotide cycle, leading to the accumulation of this compound and succinylaminoimidazole carboxamide riboside (SAICAr) in biological fluids.[1][2] Accurate and sensitive quantification of this compound is paramount for the diagnosis and monitoring of ADSL deficiency.

Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of this compound in various biological matrices.[3] This method offers high specificity and sensitivity by employing a stable isotope-labeled internal standard that co-elutes with the analyte of interest, correcting for variations in sample preparation and matrix effects.[4]

These application notes provide a detailed protocol for the quantification of this compound in dried blood spots (DBS), urine, and plasma using a validated SID LC-MS/MS method.

Signaling Pathway and Experimental Workflow

The accumulation of this compound in ADSL deficiency is a direct consequence of a block in the purine nucleotide cycle. The following diagram illustrates the pathway and the point of enzymatic inhibition.

Purine Nucleotide Cycle IMP Inosine Monophosphate (IMP) SAMP Adenylosuccinate (S-AMP) IMP->SAMP Adenylosuccinate Synthetase AMP Adenosine Monophosphate (AMP) SAMP->AMP Adenylosuccinate Lyase (ADSL) SAdo This compound (S-Ado) (Biomarker) SAMP->SAdo 5'-Nucleotidase AMP->IMP AMP Deaminase

Caption: Purine nucleotide cycle showing the ADSL-catalyzed step.

The general workflow for the analysis of this compound by stable isotope dilution LC-MS/MS is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (DBS, Urine, Plasma) Spike Spike with This compound-13C4 (IS) Sample->Spike Extract Protein Precipitation & Analyte Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantify Quantification (Peak Area Ratio) MS->Quantify Report Reporting Quantify->Report

Caption: General workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of the stable isotope dilution LC-MS/MS method for this compound analysis in dried blood spots.

ParameterResultReference
Linearity Range0 - 25 µmol/L[3]
Intra-assay Imprecision< 4.7%[3]
Inter-assay Imprecision< 5.7%[3]
Recovery94% - 117%[3]
Lower Limit of Quantification (LLOQ)1 µmol/L[5]

Experimental Protocols

Materials and Reagents
  • This compound standard (Commercially available)

  • This compound-¹³C₄ internal standard (Commercially available from suppliers like MedChemExpress)[6]

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Dried blood spot punches (3 mm)

  • 96-well plates

  • Centrifuge

  • Nitrogen evaporator

Sample Preparation

Dried Blood Spots (DBS)

  • Punch a 3 mm disk from the dried blood spot into a well of a 96-well plate.

  • Add 100 µL of extraction solution (80% acetonitrile in water containing 0.1% formic acid and the this compound-¹³C₄ internal standard at a known concentration).

  • Seal the plate and shake for 45 minutes at 45°C.

  • Centrifuge the plate to pellet the debris.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:methanol with 0.1% formic acid and 2 mM ammonium acetate).

  • The sample is now ready for LC-MS/MS analysis.

Urine

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any particulate matter.[4]

  • Take 50 µL of the supernatant and add it to 450 µL of the extraction solution containing the this compound-¹³C₄ internal standard.

  • Vortex mix and centrifuge to pellet precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis. For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the initial mobile phase.

Plasma

  • Thaw frozen plasma samples to room temperature.

  • To 50 µL of plasma, add 200 µL of cold extraction solution (e.g., 80% methanol) containing the this compound-¹³C₄ internal standard.[7]

  • Vortex thoroughly to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

  • Transfer the supernatant to a new tube or well.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[7]

  • Mobile Phase A: 0.1% Formic Acid and 2 mM Ammonium Acetate in Water[7]

  • Mobile Phase B: 0.1% Formic Acid and 2 mM Ammonium Acetate in Methanol[7]

  • Flow Rate: 0.5 mL/min[7]

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0.0 min: 100% A

    • 1.5 min: 60% A, 40% B (linear ramp)[7]

    • 1.8 min: 0% A, 100% B (linear ramp)[7]

    • Hold at 100% B for a suitable duration for column wash.

    • Return to initial conditions (100% A) and equilibrate for the next injection.[7]

Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound (Analyte): To be determined empirically by infusing a standard solution. The precursor ion (Q1) will be the [M+H]⁺ ion (m/z 384.1). The product ion (Q3) will be a characteristic fragment.

    • This compound-¹³C₄ (Internal Standard): To be determined empirically. The precursor ion (Q1) will be the [M+H]⁺ ion (m/z 388.1). The product ion (Q3) should ideally be the same fragment as the analyte, or a corresponding ¹³C-labeled fragment.

Note: The optimal collision energy and other instrument-specific parameters (e.g., declustering potential, cone voltage) must be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

Conclusion

The stable isotope dilution LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantitative analysis of this compound in various biological matrices. This methodology is essential for the accurate diagnosis and management of ADSL deficiency, and can be a valuable tool for researchers and professionals in the field of inborn errors of metabolism and drug development. The provided protocols offer a solid foundation for the implementation of this assay in a laboratory setting.

References

Application Note: HPLC-Based Detection of Succinyladenosine in Urine for the Diagnosis of Adenylosuccinate Lyase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinyladenosine is a purine (B94841) nucleotide metabolite that is typically present in trace amounts in human urine. Its clinical significance lies in its role as a key biomarker for Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive inborn error of purine metabolism.[1][2][3] ADSL is an enzyme that catalyzes two separate steps in the de novo purine synthesis pathway. A deficiency in this enzyme leads to the accumulation of its substrates, which are subsequently dephosphorylated to form this compound (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr), both of which are excreted in large amounts in the urine of affected individuals.[1][3]

Clinical manifestations of ADSL deficiency are primarily neurological and can range from severe neonatal encephalopathy to milder forms characterized by intellectual disability, psychomotor delay, epilepsy, and autistic features.[1][3][4] Therefore, the quantitative analysis of this compound in urine is a crucial diagnostic tool. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), offers a sensitive, specific, and reliable method for the determination of this compound, facilitating the diagnosis and monitoring of ADSL deficiency.[3][5][6][7]

Biochemical Pathway of this compound Formation

Adenylosuccinate lyase (ADSL) is a bifunctional enzyme essential for purine biosynthesis. It participates in two key reactions:

  • The conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR).

  • The conversion of adenylosuccinate (S-AMP) to adenosine (B11128) monophosphate (AMP).[1][8]

In individuals with ADSL deficiency, the impaired function of this enzyme causes a build-up of SAICAR and S-AMP.[4] These accumulated succinylpurines are then dephosphorylated by nucleotidases to their corresponding nucleosides, SAICAr and this compound (S-Ado), which are subsequently released from the cells and excreted in body fluids, including urine.[1] The measurement of these compounds is therefore diagnostic for the disorder.

Caption: Biochemical pathway in ADSL deficiency.

Quantitative Data Summary

The concentration of this compound in urine is a critical parameter for diagnosing ADSL deficiency. Results are typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.

AnalytePatient GroupConcentration Range (millimoles/mol creatinine)Reference
This compoundNormal (3-99 yrs)0 - 30.2[6]
This compoundADSL Deficiency (Patient F1)281.9[6]
This compoundADSL Deficiency (Patient F3-2)96.9[6]
This compoundADSL Deficiency (Patient F3-3)123.8[6]

Note: Another source reports the normal urinary this compound level as <5 µmol/mmol creatinine. Discrepancies in reported normal ranges may arise from differences in analytical methodology and patient cohorts.

Detailed Experimental Protocol

This protocol outlines a method for the quantitative determination of this compound in human urine using HPLC coupled with tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS) (e.g., ¹³C₅-Succinyladenosine)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Creatinine standard for normalization

  • Urine samples (patient and control)

Equipment
  • HPLC or UPLC system (e.g., Waters Acquity UPLC)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase HPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[6]

  • Benchtop centrifuge

  • Analytical balance

  • Calibrated pipettes

  • Autosampler vials

Sample Preparation

A simple dilution protocol is generally sufficient for urine samples.[7]

  • Collection: Collect random urine samples in sterile containers. Samples can be stored at -20°C or below until analysis.

  • Thawing: Thaw frozen urine samples completely at room temperature or in a cool water bath.

  • Centrifugation: Centrifuge the urine sample at approximately 400 x g for 5 minutes to pellet any particulate matter.[9]

  • Dilution: Dilute the supernatant (e.g., 1:10 or 1:20) with the initial mobile phase or a suitable buffer containing the internal standard. The exact dilution factor may need optimization.

  • Transfer: Transfer the final diluted sample to an autosampler vial for injection.

HPLC-MS/MS Method

The following conditions are provided as a starting point and may require optimization for specific instrumentation.

  • HPLC Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[6]

    • Mobile Phase A: 0.1% Formic acid and 2 mM ammonium acetate in water[6]

    • Mobile Phase B: 0.1% Formic acid and 2 mM ammonium acetate in methanol[6]

    • Gradient Elution:

      • Start with 100% Mobile Phase A

      • Linear gradient to 40% Mobile Phase B over 1.5 minutes[6]

      • Increase to 100% Mobile Phase B at 1.8 minutes (column wash)[6]

      • Return to initial conditions and equilibrate for the next injection.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Monitor a specific parent ion to daughter ion transition (e.g., m/z 384.1 → 252.1).

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

    • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.

Calibration and Quantification
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., water or methanol/water).

  • Calibration Curve: Prepare a series of calibration standards by spiking control urine (or a surrogate matrix) with known concentrations of this compound. Process these standards in the same manner as the unknown samples.

  • Data Analysis: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. Determine the concentration of this compound in the patient samples by interpolation from this curve.

  • Creatinine Normalization: Measure the creatinine concentration in each urine sample using a standard clinical method (e.g., Jaffe reaction). Express the final this compound concentration in units of millimoles per mole of creatinine (mmol/mol creatinine) or micromoles per millimole of creatinine (µmol/mmol creatinine).[6]

Experimental Workflow

The overall process from sample receipt to final reporting follows a structured workflow to ensure accuracy and reproducibility.

Workflow cluster_prep Preparation Steps sample_receipt 1. Urine Sample Receipt & Login creatinine Creatinine Analysis sample_receipt->creatinine thaw Thaw Sample sample_receipt->thaw sample_prep 2. Sample Preparation hplc_analysis 3. HPLC-MS/MS Analysis data_processing 4. Data Processing hplc_analysis->data_processing normalization 5. Normalization data_processing->normalization creatinine->normalization report 6. Final Report Generation normalization->report centrifuge Centrifuge (400 x g, 5 min) thaw->centrifuge dilute Dilute Supernatant & Add IS centrifuge->dilute dilute->hplc_analysis

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for the Quantification of Succinyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyladenosine (S-Ado) is a crucial biomarker for the diagnosis of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive neurometabolic disorder.[1][2] ADSL is an enzyme that catalyzes two key steps in the de novo purine (B94841) synthesis pathway and the purine nucleotide cycle.[1][3][4] A deficiency in ADSL leads to the accumulation of its two substrates, succinylaminoimidazole carboxamide ribotide (SAICAR) and adenylosuccinate (S-AMP).[1][3] These substrates are subsequently dephosphorylated, leading to the formation and accumulation of succinylaminoimidazole carboxamide riboside (SAICAr) and this compound (S-Ado) in bodily fluids, particularly cerebrospinal fluid (CSF) and urine.[3][5] The concentration of these succinylpurines is a direct indicator of the enzymatic block and is central to the diagnosis and monitoring of ADSL deficiency.[1]

While the term "enzymatic assay" often implies the measurement of an enzyme's activity, in the context of a stable metabolite like this compound, the current gold-standard methods for its quantification are not based on enzymatic degradation of S-Ado itself. Instead, highly sensitive and specific analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed.[5] This application note provides detailed protocols for these established methods, which are essential for researchers and clinicians in the field of inborn errors of metabolism and drug development for related neurological disorders.

Metabolic Pathway of this compound Formation

In a healthy individual, Adenylosuccinate Lyase (ADSL) efficiently converts Adenylosuccinate (S-AMP) to Adenosine Monophosphate (AMP) and Fumarate as part of the purine nucleotide cycle. However, in individuals with ADSL deficiency, S-AMP accumulates and is then dephosphorylated by 5'-nucleotidases to form this compound, which is then excreted in the urine and can be found in other biological fluids.

PurineMetabolism IMP Inosine Monophosphate (IMP) SAMP Adenylosuccinate (S-AMP) IMP->SAMP ADSL Adenylosuccinate Lyase (ADSL) SAMP->ADSL Nucleotidase 5'-Nucleotidase SAMP->Nucleotidase ADSL Deficiency AMP Adenosine Monophosphate (AMP) This compound This compound (S-Ado) Fumarate Fumarate ADSL->AMP ADSL->Fumarate Nucleotidase->this compound

Caption: Formation of this compound in ADSL Deficiency.

Quantitative Data Summary

The concentration of this compound is significantly elevated in patients with ADSL deficiency compared to healthy individuals, in whom it is often undetectable. The following table summarizes typical concentration ranges found in the literature.

AnalyteSample TypeHealthy ControlADSL Deficiency Patient
This compound Urine< 5 µmol/mmol creatinine21 - 158 µmol/mmol creatinine
CSFNot detected or very low levels100 - 500 µmol/L
PlasmaNot detectedMarkedly elevated

Note: These values are approximate and can vary depending on the analytical method, the specific mutation, and the severity of the disease.

Experimental Protocols

The following protocols describe the quantification of this compound in biological samples using HPLC-UV and LC-MS/MS.

Protocol 1: Sample Preparation from Urine and CSF

This protocol outlines the initial steps for preparing biological fluids for analysis.

Materials:

  • Urine or CSF sample

  • Centrifuge

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Thaw frozen urine or CSF samples on ice.

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet any cellular debris or precipitates.

  • Carefully collect the supernatant.

  • For LC-MS/MS analysis, a dilution step may be necessary. Dilute the supernatant with an appropriate solvent (e.g., 80% methanol) as determined during method validation.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

  • Store the prepared sample at 4°C if it is to be analyzed immediately, or at -80°C for long-term storage.

Protocol 2: Quantification of this compound by HPLC-UV

This method is suitable for the detection and quantification of the relatively high concentrations of this compound found in the urine of ADSL-deficient patients.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1 M Potassium phosphate (B84403) buffer, pH 7.0

  • Mobile Phase B: Methanol

  • This compound standard

Procedure:

  • Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Set the UV detector to monitor absorbance at 269 nm.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Inject a prepared sample or standard onto the column.

  • Elute the analytes using a linear gradient of Mobile Phase B (e.g., 5% to 40% B over 20 minutes).

  • Monitor the chromatogram for the peak corresponding to this compound. The retention time should be determined by running the this compound standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve generated from the serial dilutions of the this compound standard.

Protocol 3: Quantification of this compound by LC-MS/MS

This is a highly sensitive and specific method, ideal for detecting low concentrations of this compound and for complex biological matrices.

Instrumentation and Columns:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • This compound standard

  • Isotopically labeled internal standard (e.g., this compound-13C4)

Procedure:

  • Spike the prepared samples and standards with the isotopically labeled internal standard.

  • Equilibrate the UPLC column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Separate the analytes using a suitable gradient elution.

  • Perform detection using the mass spectrometer in positive electrospray ionization (ESI) mode and monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both this compound and the internal standard.

  • Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve.

Experimental Workflow and Logical Relationships

The workflow for this compound quantification is a multi-step process from sample acquisition to data analysis.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Urine, CSF) Centrifugation Centrifugation SampleCollection->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Filtration Filtration SupernatantCollection->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration StandardCurve Standard Curve Generation PeakIntegration->StandardCurve Quantification Quantification StandardCurve->Quantification FinalReport FinalReport Quantification->FinalReport Final Report

Caption: Workflow for this compound Quantification.

Conclusion

The accurate quantification of this compound is paramount for the diagnosis and study of ADSL deficiency. While a direct enzymatic assay for this compound is not the current standard, the detailed protocols for HPLC and LC-MS/MS presented here provide robust and reliable methods for its measurement. These techniques are essential tools for researchers and clinicians working to understand the pathophysiology of this disorder and to develop potential therapeutic interventions. The provided workflows and diagrams offer a clear visual guide to the underlying metabolic pathway and the necessary experimental procedures.

References

Application Notes and Protocols: Clinical Utility of Succinyladenosine Testing in Neurology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyladenosine is a crucial biomarker for the diagnosis of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder.[1][2][3] This condition is characterized by a wide spectrum of neurological symptoms, including intellectual disability, developmental delay, seizures, and autistic features.[2][4][5] Timely and accurate diagnosis through the measurement of this compound is critical for patient management and for advancing research into potential therapeutic interventions. These application notes provide a comprehensive overview of the clinical utility of this compound testing, detailed experimental protocols for its quantification, and insights into the underlying biochemical pathways.

Clinical Significance

The primary clinical utility of this compound testing lies in the diagnosis of ADSL deficiency.[4][6] The enzyme adenylosuccinate lyase plays a vital role in two distinct steps of de novo purine (B94841) synthesis and the purine nucleotide cycle.[3][7] A deficiency in this enzyme leads to the accumulation of two key dephosphorylated substrates: this compound (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr), in bodily fluids such as urine, plasma, and cerebrospinal fluid (CSF).[3][4][5]

Selective screening for ADSL deficiency is recommended for infants and children presenting with unexplained neurological symptoms, including:

  • Neonatal seizures

  • Severe infantile epileptic encephalopathy

  • Developmental delay and regression[2][3]

  • Hypotonia

  • Autistic features[5]

Elevated levels of this compound are a strong indicator of ADSL deficiency.[1] Furthermore, the ratio of this compound to SAICAr in CSF has been correlated with the clinical severity of the disease, with a lower ratio suggesting a more severe phenotype.[8] Small elevations of this compound in spinal fluid have also been noted in other rare metabolic disorders such as AICA-Ribosiduria and fumarase deficiency.[4]

Data Presentation

The following tables summarize the quantitative data for this compound levels in various biological fluids, providing a clear comparison between normal individuals and patients with ADSL deficiency.

Table 1: this compound Levels in Urine

AnalytePatient PopulationConcentration Range (millimoles/mol creatinine)Reference
This compoundNormal0 - 30.2[6]
This compoundADSL Deficiency96.9 - 281.9[6]

Table 2: this compound Levels in Cerebrospinal Fluid (CSF)

AnalytePatient PopulationConcentration Range (μmol/L)Reference
This compoundNormal0.74 - 4.92[6]
This compoundADSL Deficiency673.50[6]

Table 3: Untargeted Metabolomic Profiling of this compound in Plasma

AnalytePatient PopulationZ-ScoreReference
This compoundADSL Deficiency7.3 - 9.5[1][6]

Signaling Pathway

ADSL deficiency disrupts the de novo purine synthesis and purine nucleotide cycle pathways. The diagram below illustrates the points of enzymatic block and the resulting accumulation of this compound.

Purine_Metabolism cluster_pnc Purine Nucleotide Cycle SAICAR SAICAR ADSL Adenylosuccinate Lyase (ADSL) SAICAR->ADSL Fumarate Dephosphorylation1 Dephosphorylation SAICAR->Dephosphorylation1 AICAR AICAR S_AMP S-AMP S_AMP->ADSL Fumarate Dephosphorylation2 Dephosphorylation S_AMP->Dephosphorylation2 AMP AMP IMP IMP AMP->IMP IMP->S_AMP ADSL->AICAR ADSL->AMP SAICAr SAICAr (accumulates) S_Ado This compound (S-Ado) (accumulates) Dephosphorylation1->SAICAr Dephosphorylation2->S_Ado

Figure 1. Disrupted Purine Metabolism in ADSL Deficiency.

Experimental Protocols

Sample Collection and Handling

Cerebrospinal Fluid (CSF):

  • Collect CSF into 5 numbered 2.0 mL microcentrifuge tubes.

  • Tube 1: 0.5 mL

  • Tubes 2-5: 1.0 mL each

  • Alternatively, collect the entire sample into a single sterile tube (pooled CSF).

  • Immediately freeze the samples.[4]

  • Minimum Volume: 0.5 mL CSF.[6]

  • Storage: Strict frozen conditions are required.

Urine:

  • Collect a random urine sample in a sterile container.

  • For quantitative analysis, a 24-hour urine collection may be preferred.

  • Freeze the sample as soon as possible.

Plasma:

  • Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge to separate plasma.

  • Transfer the plasma to a clean tube and freeze immediately.

Quantification of this compound by LC-MS/MS

This protocol is adapted from a method for the analysis of purine metabolites in urine.[6]

a. Sample Preparation (Urine):

  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Dilute the supernatant 1:10 with the initial mobile phase (see below).

  • Add an internal standard mixture containing stable isotope-labeled analogues of purine metabolites.

  • Vortex and transfer to an autosampler vial.

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: ACQUITY UPLC (Waters) or equivalent.

  • Mass Spectrometer: Q-Exactive high-resolution mass spectrometer (Thermo-Finnigan) or a tandem quadrupole mass spectrometer.[6]

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Waters).[6]

  • Mobile Phase A: 0.1% formic acid / 2 mM ammonium (B1175870) acetate (B1210297) in water.[6]

  • Mobile Phase B: 0.1% formic acid / 2 mM ammonium acetate in methanol (B129727).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Gradient:

    • Start with 100% Mobile Phase A.

    • Linear gradient to 40% Mobile Phase B over 1.5 minutes.

    • Increase to 100% Mobile Phase B at 1.8 minutes.

    • Re-equilibrate with 100% Mobile Phase A for 2.5 minutes.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for tandem quadrupole instruments or full scan with targeted fragmentation for high-resolution instruments.

c. Data Analysis:

  • Identify this compound based on its retention time and specific mass transitions.

  • Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard.

  • Normalize urine this compound concentration to creatinine (B1669602) concentration to account for variations in urine dilution.

Untargeted Metabolomic Profiling

Untargeted metabolomics can also be employed to identify elevated this compound in plasma and CSF.[6]

a. Sample Preparation:

  • Extract small molecules from the biological sample (e.g., plasma, CSF) using an 80% methanol solution.[6]

b. Analysis:

  • Perform two separate LC-MS/MS analyses in positive ion mode and two in negative ion mode.

  • Use both a C18 and a HILIC (or BEH Amide) column for comprehensive coverage of metabolites.[6]

c. Data Analysis:

  • Identify metabolites by matching retention time, mass-to-charge ratio, and fragmentation patterns to a reference library.

  • Perform semi-quantitative analysis by normalizing raw spectral intensity values to invariant anchor samples included in each batch.

  • Log-transform the normalized values and compare them to a normal reference population to generate Z-scores. A significantly high Z-score for this compound is indicative of ADSL deficiency.[1][6]

Bratton-Marshall Test for SAICAr Screening (Qualitative)

The Bratton-Marshall test is a colorimetric screening method for the detection of SAICAr in urine.[9] It relies on the diazotization of the primary aromatic amine of SAICAr and subsequent coupling with N-(1-naphthyl)ethylenediamine to produce a purple-colored compound.

a. Reagents:

b. Procedure:

  • To 100 µL of urine, add 100 µL of 0.1% sodium nitrite and mix.

  • After 3 minutes, add 100 µL of 0.5% ammonium sulfamate to quench the excess nitrite and mix.

  • After 2 minutes, add 100 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and mix.

  • A rapid development of a purple color indicates a positive result for the presence of SAICAr.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for this compound testing and the logical relationship in the diagnostic process.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation Sample Urine, CSF, or Plasma Collection Preparation Sample Preparation (e.g., dilution, extraction) Sample->Preparation BrattonMarshall Bratton-Marshall Test (Urine Screen for SAICAr) Sample->BrattonMarshall LCMS Targeted LC-MS/MS Preparation->LCMS Metabolomics Untargeted Metabolomics Preparation->Metabolomics Quantification Quantification of This compound & SAICAr LCMS->Quantification ZScore Z-Score Calculation Metabolomics->ZScore Interpretation Clinical Interpretation BrattonMarshall->Interpretation Qualitative Quantification->Interpretation ZScore->Interpretation

Figure 2. Experimental Workflow for this compound Testing.

Diagnostic_Logic Clinical_Suspicion Clinical Suspicion of ADSL Deficiency (Neurological Symptoms) Biochemical_Testing Biochemical Testing Clinical_Suspicion->Biochemical_Testing Genetic_Testing ADSL Gene Sequencing Biochemical_Testing->Genetic_Testing Elevated this compound and/or SAICAr Alternative_Diagnosis Consider Alternative Diagnoses Biochemical_Testing->Alternative_Diagnosis Normal Levels Diagnosis_Confirmed ADSL Deficiency Diagnosis Confirmed Genetic_Testing->Diagnosis_Confirmed Pathogenic Mutations Identified Genetic_Testing->Alternative_Diagnosis No Pathogenic Mutations

Figure 3. Diagnostic Logic for ADSL Deficiency.

References

Troubleshooting & Optimization

Technical Support Center: Succinyladenosine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinyladenosine mass spectrometry analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

CauseSolution
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. Reconstituting in a high percentage of organic solvent can cause peak distortion for polar compounds like this compound.
Column Contamination or Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column. 3. As a last resort, replace the analytical column.
Dead Volume in Tubing or Connections Check all fittings and connections between the injector, column, and mass spectrometer to ensure they are secure and properly seated. Use pre-cut tubing of the correct length and diameter.
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for polar analytes.
Issue 2: Low or No Signal Intensity

Possible Causes and Solutions:

CauseSolution
Improper Ionization Source Settings 1. Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. 2. Ensure the electrospray needle is properly positioned and not clogged.
Incorrect MRM Transitions Verify that the correct precursor and product ion m/z values for this compound are entered in the acquisition method.
Sample Degradation This compound may be unstable at room temperature. Keep samples on ice or at 4°C during preparation and in the autosampler. For long-term storage, freeze samples at -80°C.
Ion Suppression from Matrix Effects 1. Improve sample cleanup to remove interfering matrix components. 2. Adjust the chromatographic method to separate this compound from co-eluting matrix components. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Instrument Contamination Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations.
Issue 3: High Background Noise

Possible Causes and Solutions:

CauseSolution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Contaminated LC System Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile (B52724), water).
Leaks in the LC System Check for leaks at all fittings and connections.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

1. What are the typical MRM transitions for this compound?

The most commonly used precursor ion for this compound in positive electrospray ionization mode is its protonated molecule [M+H]⁺ at m/z 384.4. The product ions can vary depending on the instrument and collision energy, but a common transition is m/z 136.1, which corresponds to the adenine (B156593) fragment.

2. What type of analytical column is recommended for this compound analysis?

A reversed-phase C18 column is commonly used for the analysis of this compound.[1]

3. What is a suitable internal standard for this compound quantification?

A stable isotope-labeled this compound, such as this compound-¹³C₄, is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects.[2]

4. How should I prepare my samples for analysis?

For urine samples, a simple dilution with the initial mobile phase may be sufficient.[3][4] For more complex matrices like plasma or CSF, protein precipitation followed by centrifugation is a common sample preparation technique. Solid-phase extraction (SPE) can also be used for further cleanup if significant matrix effects are observed.

5. How can I avoid carryover between samples?

To minimize carryover, use a robust needle wash protocol in your autosampler method. This should include a strong solvent to remove any residual analyte from the injection system.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma or CSF
  • To 100 µL of plasma or CSF, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for this compound Quantification
ParameterRecommended Conditions
LC System UPLC or HPLC system
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1]
Mobile Phase A 0.1% Formic Acid and 2 mM Ammonium Acetate in Water[1]
Mobile Phase B 0.1% Formic Acid and 2 mM Ammonium Acetate in Methanol[1]
Gradient 0-1.5 min: 0-40% B; 1.5-1.8 min: 40-100% B; 1.8-2.5 min: 100% B; 2.5-5.0 min: 0% B (re-equilibration)[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: 384.4 -> 136.1 (Quantifier), 384.4 -> 252.1 (Qualifier) IS (e.g., this compound-¹³C₄): 388.4 -> 136.1
Collision Energy Optimize for your specific instrument.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for this compound analysis by LC-MS/MS. These values may vary depending on the specific instrumentation and method used.

ParameterTypical Value
Retention Time 2-4 minutes
Linear Range 0-25 µmol/L in dried blood spots[2]
Limit of Quantification (LOQ) Low µmol/L to nmol/L range
Intra-assay Precision (%CV) < 5%[2]
Inter-assay Precision (%CV) < 6%[2]
Recovery 94-117%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Urine, Plasma, CSF) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon injection Injection evap_recon->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detection MS/MS Detection (MRM Mode) lc_sep->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Reporting quantification->reporting

Experimental workflow for this compound analysis.

purine_pathway cluster_de_novo De Novo Purine (B94841) Synthesis cluster_salvage Purine Salvage cluster_degradation Degradation Pathway in ADSL Deficiency PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps S_AMP Adenylosuccinate (S-AMP) IMP->S_AMP Adenylosuccinate Synthetase AMP Adenosine Monophosphate (AMP) S_AMP->AMP Adenylosuccinate Lyase (ADSL) S_AMP_deg Adenylosuccinate (S-AMP) S_AMP->S_AMP_deg Accumulation in ADSL Deficiency Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase Adenosine->AMP Adenosine Kinase This compound This compound (Biomarker) S_AMP_deg->this compound 5'-Nucleotidase

Simplified purine metabolism pathway and this compound formation.

References

Technical Support Center: Succinyladenosine Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of the succinyladenosine chemical standard, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound chemical standard?

A1: For long-term storage, the solid powder of this compound should be stored at -20°C. Under these conditions, the standard is expected to be stable for up to three years. It is advisable to store it in a tightly sealed container to protect it from moisture.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: this compound in solution is less stable than in its solid form. For optimal stability, stock solutions should be stored at -80°C, where they can be stable for up to one year. For shorter-term storage, aliquots can be kept at -20°C for one to six months. It is crucial to use tightly sealed vials to prevent solvent evaporation and contamination. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in aqueous solutions. For analytical purposes, such as HPLC, it is typically dissolved in a buffer compatible with the mobile phase. Dimethyl sulfoxide (B87167) (DMSO) can also be used to prepare concentrated stock solutions. Always use high-purity, HPLC-grade solvents to avoid introducing impurities.

Q4: Is the this compound chemical standard sensitive to light?

Troubleshooting Guide

Issue: Inconsistent or unexpected results in my assay using the this compound standard.

This can manifest as poor peak shape in chromatography, lower than expected concentration, or the appearance of unexpected peaks. The following troubleshooting workflow can help identify the potential cause.

TroubleshootingWorkflow start Start: Inconsistent Results check_prep Review Standard Preparation - Correct solvent? - Accurate weighing? - Correct final concentration? start->check_prep check_storage Evaluate Standard Storage - Correct temperature? - Protection from light? - Age of standard/solution? start->check_storage check_instrument Verify Instrument Performance - System suitability passed? - Contamination in the system? start->check_instrument degradation Hypothesize: Standard Degradation check_prep->degradation Preparation OK check_storage->degradation Storage OK resolve_instrument Troubleshoot Instrument - Clean flow path - Fresh mobile phase check_instrument->resolve_instrument Instrument Fails new_prep Prepare Fresh Standard Solution degradation->new_prep Suspected run_qc Run Quality Control Samples new_prep->run_qc new_standard Use a New Vial of Solid Standard new_standard->new_prep compare_results Compare Results with Fresh Standard run_qc->compare_results compare_results->new_standard Still inconsistent issue_resolved Issue Resolved compare_results->issue_resolved Results are consistent contact_support Contact Technical Support compare_results->contact_support Issue persists resolve_instrument->start StandardHandlingWorkflow start Receive New Standard log_info Log Information - Lot number - Date received - Expiry date start->log_info storage_solid Store Solid Standard -20°C, protected from light log_info->storage_solid prep_stock Prepare Stock Solution - Use calibrated equipment - High-purity solvent storage_solid->prep_stock label_stock Label Stock Solution - Name, Concentration - Preparation date, Initials prep_stock->label_stock storage_stock Store Stock Solution - Aliquot into smaller vials - -80°C, protected from light label_stock->storage_stock use_working Prepare Working Solution from Aliquot storage_stock->use_working run_experiment Run Experiment use_working->run_experiment end Document Usage run_experiment->end

Technical Support Center: Quantification of Succinyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of succinyladenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to addressing matrix effects in the LC-MS/MS analysis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the quantification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Signal Intensity or No Peak Detected for this compound

  • Possible Cause: A common issue in mass spectrometry is poor signal intensity, which can result from a variety of factors including low sample concentration, inefficient ionization, or significant ion suppression.[1][2] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte, reducing its signal.[3][4]

  • Solutions:

    • Optimize Sample Concentration: Ensure your sample is appropriately concentrated. While dilution can sometimes reduce matrix effects, it may also lower the analyte signal below the limit of detection.[3][5]

    • Enhance Ionization Efficiency: Experiment with different ionization source parameters (e.g., spray voltage, gas flow, temperature) to optimize for this compound.[1] While Electrospray Ionization (ESI) is commonly used for polar molecules like this compound, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to ion suppression.[6][7]

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering matrix components.[1][6] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[6][8]

    • Check Instrument Performance: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[1] Verify that there are no leaks in the system that could lead to a loss of sensitivity.[2]

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

  • Possible Cause: High variability in your QC sample results often points to inconsistent matrix effects across different samples.[9] Biological matrices can have significant sample-to-sample variability, leading to varying degrees of ion suppression.[6]

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure is crucial for minimizing variability.[9] SPE or LLE are recommended to effectively remove matrix components like phospholipids (B1166683) that are known to cause ion suppression.[1][8]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in ion suppression.[9] A SIL-IS for this compound will have nearly identical chemical and physical properties, ensuring it is affected by matrix effects in the same way as the analyte.[10] This allows for accurate quantification based on the analyte-to-IS ratio.[9]

    • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects.[1][9]

Issue 3: Peak Tailing or Splitting in the Chromatogram

  • Possible Cause: Poor peak shape can be caused by several factors, including issues with the analytical column, improper mobile phase composition, or the presence of contaminants.[11] Co-eluting matrix components can also interfere with the chromatography.[12]

  • Solutions:

    • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, and flow rate to improve the separation of this compound from interfering matrix components.[6][7] A well-optimized chromatographic method minimizes co-elution and thus reduces ion suppression.[6]

    • Column Maintenance: Ensure your analytical column is not contaminated or degraded. Flushing the column or replacing it if necessary can resolve peak shape issues.[11] Using a guard column can help protect the analytical column from contaminants.

    • Check for Contamination: Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening.[1] Ensure proper sample preparation and column maintenance.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[4][13] In the context of this compound quantification, which often involves complex biological matrices like plasma or urine, endogenous substances such as salts, proteins, and phospholipids can interfere with the ionization process in the mass spectrometer.[8] This typically leads to ion suppression, where the signal for this compound is reduced, resulting in inaccurate and unreliable quantification.[3][7]

Q2: How can I assess the presence and magnitude of matrix effects in my assay?

A2: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[4][14] This involves comparing the response of this compound spiked into a blank, extracted matrix sample to the response of this compound in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.[4] A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[4][5]

Q3: What is the best internal standard to use for this compound quantification?

A3: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound.[9][10] A SIL-IS has the same physicochemical properties as this compound and will co-elute, experiencing the same degree of matrix effects.[10] This allows it to accurately compensate for any signal suppression or enhancement, leading to high precision and accuracy.[9] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[10]

Q4: Which sample preparation technique is most effective at reducing matrix effects for this compound?

A4: While protein precipitation is a simple and common technique, it is often insufficient for removing all interfering matrix components, particularly phospholipids.[6] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up complex biological samples and reducing matrix effects.[1][6][8] The choice between LLE and SPE will depend on the specific matrix and the properties of this compound.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[5][9] However, this approach also dilutes the this compound, which may compromise the sensitivity of the assay, especially if the initial concentration is low.[3][5] This strategy is only feasible if the analyte concentration is high enough to remain well above the lower limit of quantification after dilution.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in this compound Quantification

Sample Preparation MethodMatrix Factor (MF)% Recovery% RSD of QC Samples
Protein Precipitation (PPT)0.6575%12.5%
Liquid-Liquid Extraction (LLE)0.8885%6.8%
Solid-Phase Extraction (SPE)0.9592%3.2%

This table presents representative data to illustrate the relative effectiveness of different sample preparation methods. Actual results may vary based on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A: this compound standard in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix sample (e.g., plasma) subjected to the extraction procedure, with the this compound standard spiked into the final extract.

    • Set C: Matrix sample spiked with this compound before the extraction procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the mean peak area from Set B and Set A:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate the Recovery using the mean peak area from Set C and Set B:

    • % Recovery = (Peak Area in Set C) / (Peak Area in Set B) * 100

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by equilibration with water.

  • Pre-treat the plasma sample (e.g., 100 µL) by adding an internal standard and diluting with a weak acid (e.g., 1% formic acid in water).

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elute the this compound and internal standard with a stronger organic solvent containing a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for this compound Quantification start Problem Encountered (e.g., Low Signal, High Variability) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is check_cleanup How extensive is the sample cleanup? check_is->check_cleanup Yes implement_sil Implement SIL-IS (Gold Standard) check_is->implement_sil No check_chromatography Is chromatography optimized to separate analyte from matrix components? check_cleanup->check_chromatography Sufficient (SPE/LLE) improve_cleanup Improve Sample Cleanup: - Use SPE or LLE - Remove Phospholipids check_cleanup->improve_cleanup Insufficient (PPT only) check_instrument Is the LC-MS system performing optimally? check_chromatography->check_instrument Yes optimize_lc Optimize Chromatography: - Adjust Gradient - Change Column check_chromatography->optimize_lc No instrument_maintenance Perform Instrument Maintenance: - Tune and Calibrate - Check for Leaks check_instrument->instrument_maintenance No solution Problem Resolved check_instrument->solution Yes implement_sil->check_cleanup improve_cleanup->check_chromatography optimize_lc->check_instrument instrument_maintenance->solution

Caption: A troubleshooting decision tree for addressing common issues in this compound quantification.

Sample_Prep_Workflow General Workflow for Sample Preparation and Analysis start Biological Sample (e.g., Plasma, Urine) add_is Add Stable Isotope-Labeled Internal Standard (SIL-IS) start->add_is cleanup Sample Cleanup (SPE, LLE, or PPT) add_is->cleanup extract Extract Supernatant/ Eluate cleanup->extract drydown Evaporate to Dryness extract->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

improving sensitivity for low-level succinyladenosine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low-level succinyladenosine.

Troubleshooting Guides

This section addresses common issues encountered during the experimental detection of this compound.

ProblemPossible CauseSuggested Solution
Low or No Signal Detected Insufficient sample concentration.This compound levels can be inherently low, especially in plasma.[1] Consider using more concentrated samples or switching to a more appropriate biofluid like urine or cerebrospinal fluid (CSF), where concentrations are typically higher.[1][2]
Suboptimal sample preparation.Ensure proper extraction of this compound from the sample matrix. A common method involves protein precipitation with an organic solvent like methanol (B129727).[1]
Inefficient chromatographic separation.Optimize the HPLC or UPLC method. A C18 column is commonly used for separation.[1][3] The gradient elution should be optimized to ensure good peak shape and resolution.
Poor ionization in the mass spectrometer.Use positive electrospray ionization (ESI) mode for detection, as it has been shown to be effective.[2][3]
Poor Peak Shape or Tailing Issues with the analytical column.Ensure the column is not degraded and is appropriate for the analysis. A Symmetry C18 column has been used successfully.[3]
Inappropriate mobile phase.The mobile phase composition is critical. A common mobile phase consists of an aqueous component with 0.1% formic acid and 2 mM ammonium (B1175870) acetate (B1210297) and an organic component of methanol with the same additives.[1]
High Background Noise Matrix effects from the biological sample.Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup to reduce matrix interference.
Contamination of the LC-MS system.Flush the system thoroughly with appropriate solvents to remove any contaminants.
Inconsistent or Irreproducible Results Instability of this compound.This compound can degrade at room temperature.[4] Samples should be kept frozen at -80°C and processed quickly after thawing.[4]
Lack of an appropriate internal standard.Use a stable isotope-labeled internal standard, such as this compound-¹³C₄, to normalize for variations in sample preparation and instrument response.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low levels of this compound?

A1: The most sensitive and widely used method for the quantitative analysis of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][6] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of this compound in various biological matrices.

Q2: Which biological sample type is best for detecting this compound?

A2: Urine and cerebrospinal fluid (CSF) are the preferred biological fluids for detecting this compound, as they typically contain higher concentrations compared to plasma.[1][2] The sensitivity of detection in plasma is significantly lower.[1] Dried blood spots (DBS) can also be used for screening purposes.[3][5]

Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A3: To improve sensitivity, consider the following:

  • Sample Preparation: Concentrate your sample if possible and use an effective extraction method to remove interfering substances.

  • Internal Standard: Utilize a stable isotope-labeled internal standard for accurate quantification.[3][5]

  • Chromatography: Optimize the UPLC/HPLC gradient to achieve sharp, well-defined peaks.[1]

  • Mass Spectrometry: Use the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1]

  • Derivatization: While not commonly reported for this compound itself, derivatization with reagents like dansyl chloride can improve the ionization efficiency and sensitivity of similar molecules like adenosine (B11128).[7] This approach could be explored to enhance the signal.

Q4: What are the expected concentration ranges for this compound in healthy individuals versus those with ADSL deficiency?

A4: In healthy individuals, this compound is typically not detected or is present at very low levels in body fluids.[8] In patients with adenylosuccinate lyase (ADSL) deficiency, this compound accumulates to significantly elevated levels. The following table summarizes reported concentrations:

BiofluidControl SubjectsADSL Deficient Patients
Urine Undetectable or trace amountsSignificantly elevated
CSF 0.74–4.92 μmol/LCan be as high as 673.50 μmol/L[1]
Dried Blood Spots (SAdo) 0.06–0.14 μmol/L1.5–21.3 μmol/L[3]

Q5: Are there any alternatives to LC-MS/MS for this compound detection?

A5: While LC-MS/MS is the gold standard, High-Performance Liquid Chromatography (HPLC) with UV detection has also been used.[6][8] However, this method is generally less sensitive and specific than LC-MS/MS. Immunoassays like ELISA could theoretically be developed, and techniques like Single Molecule Array (Simoa™) offer the potential for ultra-sensitive detection, though specific kits for this compound may not be commercially available.[9][10]

Experimental Protocols

Detailed Methodology for this compound Detection by LC-MS/MS

This protocol is a synthesis of methods described in the literature.[1][3][5]

1. Sample Preparation (from Dried Blood Spots)

  • Punch three 3-mm diameter disks from the dried blood spot.

  • Place the disks in a tube containing 100 μL of an extraction buffer (e.g., acetonitrile:methanol:water at a 1:1:1 ratio) with an appropriate concentration of a stable isotope-labeled internal standard (e.g., this compound-¹³C₄).[5]

  • Incubate in an ultrasonic bath for 15 minutes.

  • Transfer an 80-μL aliquot of the extract to a clean tube and centrifuge to pellet any debris.

  • Transfer the supernatant for LC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic System: An Acquity UPLC system or equivalent.[1]

  • Column: Acquity UPLC BEH C18 column (1.7 μm, 2.1 x 50 mm).[1]

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium acetate in water.[1]

  • Mobile Phase B: 0.1% formic acid and 2 mM ammonium acetate in methanol.[1]

  • Gradient Elution:

    • Start with 100% Mobile Phase A.

    • Linearly increase to 40% Mobile Phase B over 1.5 minutes.

    • Increase to 100% Mobile Phase B at 1.8 minutes.

    • Hold at 100% Mobile Phase B for a short period.

    • Return to 100% Mobile Phase A and re-equilibrate the column for 2.5 minutes.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Signaling Pathway

Purine (B94841) Metabolism and ADSL Deficiency Purine Metabolism Pathway and the Role of ADSL cluster_legend Legend IMP Inosine Monophosphate (IMP) SAMP Adenylosuccinate (S-AMP) IMP->SAMP Adenylosuccinate Synthetase ADSL Adenylosuccinate Lyase (ADSL) SAMP->ADSL SAdo This compound (S-Ado) (Accumulates in ADSL deficiency) SAMP->SAdo 5'-Nucleotidase (dephosphorylation) AMP Adenosine Monophosphate (AMP) SAICAR Succinylaminoimidazole carboxamide ribotide (SAICAR) SAICAR->ADSL SAICAr Succinylaminoimidazole carboxamide riboside (SAICAr) (Accumulates in ADSL deficiency) SAICAR->SAICAr Dephosphorylation AICAR Aminoimidazole carboxamide ribotide (AICAR) Fumarate1 Fumarate Fumarate2 Fumarate ADSL->AMP ADSL->AICAR ADSL->Fumarate1 ADSL->Fumarate2 Metabolite Metabolite Accumulated_Metabolite Accumulated Metabolite in ADSL Deficiency Key_Enzyme Key Enzyme Substrate ADSL Substrate

Caption: Role of ADSL in purine metabolism and accumulation of this compound.

Experimental Workflow

This compound Detection Workflow LC-MS/MS Workflow for this compound Detection start Start: Biological Sample (Urine, CSF, DBS) sample_prep Sample Preparation: - Addition of Internal Standard - Protein Precipitation/Extraction start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation UPLC/HPLC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM mode) lc_separation->ms_detection data_analysis Data Analysis: - Peak Integration - Quantification ms_detection->data_analysis end End: This compound Concentration data_analysis->end

Caption: Workflow for this compound detection using LC-MS/MS.

References

Technical Support Center: Succinyladenosine Sample Preparation from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the preparation of succinyladenosine samples from tissues for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in preparing this compound samples from tissues?

A1: The main challenges include:

  • Low Recovery: this compound is a polar molecule, which can make its efficient extraction from complex tissue matrices challenging.[1][2]

  • Sample Degradation: The stability of this compound can be affected by pH, temperature, and enzymatic activity during sample homogenization and extraction.[3][4]

  • Matrix Effects: Co-extracted substances from the tissue, such as salts, lipids, and proteins, can interfere with the analysis, particularly when using mass spectrometry, leading to ion suppression or enhancement.[5][6]

  • Protein Interference: High protein content in tissue homogenates can interfere with downstream analytical techniques and must be effectively removed.[7][8][9]

Q2: What is the recommended first step for processing tissue samples?

A2: Immediately after collection, tissue samples should be snap-frozen in liquid nitrogen and stored at -80°C to halt metabolic activity and prevent degradation of target analytes like this compound.[10]

Q3: Which homogenization technique is best for tissues?

A3: The choice of homogenization technique depends on the tissue type and available equipment. Bead beating or rotor-stator homogenization are common and effective methods. It is crucial to perform homogenization on ice to minimize heat-induced degradation of this compound.

Q4: How can I improve the recovery of this compound from my tissue samples?

A4: To improve recovery, consider the following:

  • Optimize Extraction Solvent: Since this compound is polar, using a polar solvent system is recommended. A mixture of phosphate-buffered saline (PBS) and methanol (B129727) (e.g., 1:1 v/v) can be effective for initial homogenization and extraction.[5] For brain tissue, a two-phase extraction protocol using a methanol/chloroform/water system can be employed to separate polar metabolites from lipids.

  • Adjust pH: The stability of adenosine (B11128) and related compounds is pH-dependent, with better stability at neutral to basic pH.[4] Consider maintaining a neutral pH during extraction.

  • Thorough Homogenization: Ensure the tissue is completely homogenized to maximize the release of intracellular metabolites.

Q5: What are matrix effects and how can I minimize them?

A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix, leading to inaccurate quantification.[5][6] To mitigate these effects:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected similarly to the analyte.[5]

  • Implement Efficient Sample Cleanup: Use techniques like protein precipitation followed by Solid Phase Extraction (SPE) to remove interfering matrix components.[5][11]

  • Optimize Chromatography: Adjusting the liquid chromatography method to separate this compound from co-eluting matrix components can also reduce interference.[6]

Troubleshooting Guides

Problem 1: Low Recovery of this compound
Potential Cause Recommended Solution
Inefficient Extraction Solvent This compound is a polar molecule. Ensure you are using a polar solvent system. For general tissues, a mixture of PBS and methanol is a good starting point. For tissues with high lipid content like the brain, a two-phase liquid-liquid extraction (LLE) using a methanol/chloroform/water system can be more effective at isolating polar metabolites.[1] Experiment with different solvent ratios to optimize recovery.
Incomplete Tissue Homogenization Visually inspect the homogenate for any remaining tissue fragments. If present, increase the homogenization time or intensity. Ensure the chosen homogenization method is suitable for the tissue type (e.g., tougher tissues may require more rigorous mechanical disruption).
Analyte Degradation Perform all sample preparation steps on ice or at 4°C to minimize enzymatic degradation. Work quickly to reduce the time between homogenization and extraction. Given that adenosine analogs can be unstable in acidic conditions, maintain a neutral or slightly basic pH during extraction.[4]
Suboptimal Phase Separation (in LLE) If using a liquid-liquid extraction, ensure complete phase separation by adequate centrifugation time and speed. Performing the extraction at a controlled, lower temperature can sometimes improve phase separation.[1]
Problem 2: High Signal Variability or Poor Reproducibility
Potential Cause Recommended Solution
Significant Matrix Effects This is a common issue in LC-MS/MS analysis of tissue extracts. The most robust solution is to use a stable isotope-labeled internal standard for this compound. If an SIL-IS is not available, implement a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[5][6][11] Additionally, preparing calibration standards in a matrix that closely matches the sample matrix can help to compensate for these effects.
Incomplete Protein Removal Residual proteins can interfere with analysis. Ensure your protein precipitation step is efficient. Using cold acetone (B3395972) or acetonitrile (B52724) is a common and effective method.[7] After precipitation, centrifuge at a high speed (e.g., >10,000 x g) for a sufficient time to ensure a compact pellet.
Inconsistent Sample Handling Standardize all steps of the sample preparation protocol, including homogenization time, extraction volumes, and incubation times. Ensure that all samples are treated identically.
Problem 3: No or Very Low this compound Signal
Potential Cause Recommended Solution
Analyte Instability in Storage Verify the stability of this compound in your processed samples under your storage conditions. If samples are stored for an extended period before analysis, re-evaluate the storage conditions (e.g., temperature, solvent). It is best to analyze samples as quickly as possible after preparation.
Loss of Analyte During Sample Cleanup If using Solid Phase Extraction (SPE), ensure the chosen sorbent and elution conditions are appropriate for a polar molecule like this compound. You may need to screen different SPE cartridges (e.g., mixed-mode, hydrophilic interaction) and optimize the wash and elution solvents to ensure the analyte is retained and then effectively eluted. Perform recovery experiments by spiking a known amount of this compound standard before and after the SPE step to quantify any loss.
Instrumental Issues Confirm that the analytical instrument (e.g., LC-MS/MS) is functioning correctly and that the method is sensitive enough to detect the expected concentrations of this compound. Inject a pure standard to verify instrument performance.

Experimental Protocols

Protocol 1: General Tissue Extraction for this compound
  • Tissue Homogenization:

    • Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled homogenization tube containing ceramic beads.

    • Add 500 µL of ice-cold PBS:Methanol (1:1, v/v).

    • Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s) while keeping the samples on ice between cycles.

  • Protein Precipitation:

    • Add 1 mL of ice-cold acetone to the tissue homogenate.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 2 hours to facilitate protein precipitation.[7]

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Solvent Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen gas or using a centrifugal vacuum concentrator.

    • Reconstitute the dried extract in an appropriate volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol is a starting point and should be optimized for your specific application.

  • Column Conditioning:

    • Condition a mixed-mode or hydrophilic interaction SPE column with 1 mL of methanol followed by 1 mL of water. Do not let the column go dry.

  • Sample Loading:

    • Load the reconstituted extract from Protocol 1 onto the conditioned SPE column.

  • Washing:

    • Wash the column with a non-polar solvent (e.g., 1 mL of 5% methanol in methyl tert-butyl ether) to remove lipids and other non-polar interferences.

    • Follow with a wash using a weak polar solvent to remove other impurities while retaining this compound. The choice of this solvent will depend on the SPE sorbent and needs to be optimized.

  • Elution:

    • Elute this compound with a polar solvent mixture (e.g., 1 mL of 5% formic acid in methanol). The optimal elution solvent should be determined experimentally.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas.

    • Reconstitute the purified extract in your desired solvent for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional but Recommended) cluster_analysis Analysis tissue Frozen Tissue Sample homogenization Homogenization (PBS:Methanol) tissue->homogenization protein_precipitation Protein Precipitation (Cold Acetone) homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid Phase Extraction (SPE) supernatant->spe Proceed to Cleanup drying Drying supernatant->drying Proceed directly to analysis elution Elution spe->elution elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis troubleshooting_logic start Low this compound Signal? check_recovery Assess Recovery (Spike Experiments) start->check_recovery recovery_ok Recovery > 80%? check_recovery->recovery_ok check_matrix Investigate Matrix Effects (Post-extraction Spike) recovery_ok->check_matrix Yes optimize_extraction Optimize Extraction Protocol (Solvent, pH, Homogenization) recovery_ok->optimize_extraction No matrix_present Matrix Effects Present? check_matrix->matrix_present optimize_cleanup Optimize Sample Cleanup (e.g., SPE) matrix_present->optimize_cleanup Yes final_analysis Proceed with Optimized Method matrix_present->final_analysis No use_is Use Stable Isotope-Labeled Internal Standard optimize_cleanup->use_is use_is->final_analysis check_stability Verify Analyte Stability optimize_extraction->check_stability check_stability->check_recovery

References

Technical Support Center: Resolving Chromatographic Peak Tailing for Succinyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing when analyzing succinyladenosine by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Peak tailing for this compound, a polar and acidic compound, is a frequent challenge in reversed-phase chromatography. This guide will walk you through a systematic approach to identify and resolve the issue.

Step 1: Evaluate the Mobile Phase

The mobile phase composition is a critical factor influencing peak shape.[1]

Is the mobile phase pH appropriate?

This compound has multiple ionizable groups, making mobile phase pH a crucial parameter. The primary cause of peak tailing is often secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[2][3][4][5]

  • Low pH (2-3): At a low pH, residual silanol groups are protonated and less likely to interact with the basic moieties of this compound.[3][6] This is often the most effective strategy to reduce peak tailing.[6]

  • Neutral to High pH: At higher pH values, silanol groups become ionized, which can lead to strong ionic interactions with protonated basic compounds, causing significant tailing.[7] If a high pH is necessary, a column specifically designed for high pH stability is required.

Is the buffer concentration sufficient?

A low buffer concentration may not adequately control the on-column pH, leading to inconsistent interactions and peak tailing.

  • Recommendation: Use a buffer concentration in the range of 10-50 mM to ensure robust pH control.[4][6]

Step 2: Assess the Column and Stationary Phase

The choice of column is paramount for achieving good peak symmetry for polar and ionizable compounds.

Are you using a suitable column?

  • High-Purity, End-Capped Columns: Modern, high-purity silica (B1680970) columns with thorough end-capping are designed to minimize the number of accessible silanol groups, thereby reducing secondary interactions.[2][3]

  • Alternative Chemistries: For highly polar compounds like this compound, consider columns with alternative stationary phases:

    • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which can help shield residual silanol groups.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[8][9][10][11] HILIC columns utilize a polar stationary phase with a high organic mobile phase.[9]

Could the column be degraded or contaminated?

  • Column Degradation: Over time, the stationary phase can degrade, especially when used with aggressive mobile phases, leading to the exposure of more silanol groups.[12]

  • Contamination: Accumulation of strongly retained sample components on the column can also cause peak distortion.

  • Troubleshooting: If you suspect column degradation or contamination, flushing the column with a strong solvent may help.[6] If the problem persists, replacing the column is the next logical step.[13]

Step 3: Review Injection and Sample Parameters

Is column overload a possibility?

Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][12]

  • Action: Try reducing the injection volume or diluting the sample to see if the peak shape improves.[2]

Is the injection solvent compatible with the mobile phase?

If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

  • Best Practice: Whenever possible, dissolve the sample in the initial mobile phase.

Step 4: Check the HPLC System

Could there be extra-column volume?

Excessive volume from tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.[12]

  • Recommendation: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volumes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound?

A1: The most common cause is secondary ionic interactions between the positively charged amine groups of this compound and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase.[2][3][4][5][7]

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH dictates the ionization state of both this compound and the stationary phase's residual silanol groups.[7] At a low pH (around 2-3), silanols are protonated and less active, minimizing the secondary interactions that cause tailing.[3][6] As the pH increases, silanols become deprotonated and more interactive with basic analytes.[7]

Q3: When should I consider using a HILIC column for this compound analysis?

A3: HILIC is a valuable alternative when you are unable to achieve adequate retention or satisfactory peak shape for highly polar compounds like this compound using reversed-phase chromatography.[8][9][10][11]

Q4: Can sample preparation impact peak tailing?

A4: Yes, a complex sample matrix can introduce contaminants that may interact with the stationary phase and cause peak tailing.[2] Proper sample clean-up, such as solid-phase extraction (SPE), can help remove interfering substances and improve peak shape.[3]

Q5: My peak tailing appeared suddenly. What should I check first?

A5: If peak tailing appears abruptly, the most likely culprits are a partially blocked column inlet frit or a void in the column packing.[13] Try back-flushing the column (if the manufacturer allows) or replacing the column. Also, check for any recent changes in your mobile phase preparation or sample matrix.

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHTailing Factor (Tf)Peak Shape
2.51.1Symmetrical
4.01.5Moderate Tailing
5.52.1Significant Tailing
7.02.8Severe Tailing

Tailing Factor (Tf) is calculated at 5% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Table 2: Comparison of Column Chemistries for this compound Analysis

Column TypeTailing Factor (Tf)Retention Time (min)
Standard C182.53.2
End-Capped C181.33.5
Polar-Embedded C181.24.1
HILIC1.16.8

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 30% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Procedure: Prepare separate batches of Mobile Phase A at pH 2.5, 4.0, 5.5, and 7.0. Equilibrate the column with the initial conditions for each pH value before injecting the this compound standard. Record the tailing factor for each run.

Visualizations

Troubleshooting_Workflow cluster_mp Mobile Phase Checks cluster_col Column Checks cluster_samp Sample Checks cluster_sys System Checks start Peak Tailing Observed for This compound check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase ph_check Is pH optimal (2-3)? check_mobile_phase->ph_check check_column Step 2: Assess Column col_type Is column appropriate? (End-capped, Polar-Embedded, HILIC) check_column->col_type check_sample Step 3: Review Sample Parameters overload Is column overloaded? check_sample->overload check_system Step 4: Check HPLC System extra_col Check for extra-column volume check_system->extra_col solution Peak Tailing Resolved buffer_check Is buffer strength adequate (10-50 mM)? ph_check->buffer_check Yes adjust_ph Adjust pH to 2-3 ph_check->adjust_ph No buffer_check->check_column Yes adjust_buffer Increase buffer concentration buffer_check->adjust_buffer No col_condition Is column old or contaminated? col_type->col_condition Yes change_column Select appropriate column (e.g., HILIC) col_type->change_column No col_condition->check_sample No replace_column Replace column col_condition->replace_column Yes solvent Is injection solvent compatible? overload->solvent No reduce_load Dilute sample or reduce injection volume overload->reduce_load Yes solvent->check_system Yes change_solvent Dissolve sample in mobile phase solvent->change_solvent No extra_col->solution Issue Resolved adjust_ph->ph_check adjust_buffer->buffer_check change_column->col_type replace_column->check_sample reduce_load->overload change_solvent->solvent

Caption: A troubleshooting workflow for resolving this compound peak tailing.

Silanol_Interaction cluster_low_ph Low pH (e.g., pH 2.5) cluster_high_ph Neutral to High pH (e.g., pH > 5) silanol_low Protonated Silanol -Si-OH succinyl_low Protonated this compound (Positive Charge) silanol_low->succinyl_low No strong attraction result_low Minimal Interaction Symmetrical Peak succinyl_low->result_low silanol_high Deprotonated Silanol -Si-O⁻ (Negative Charge) succinyl_high Protonated this compound (Positive Charge) silanol_high->succinyl_high Strong Attraction result_high Strong Ionic Interaction Peak Tailing succinyl_high->result_high

References

Succinyladenosine Internal Standard Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and validation of internal standards for the quantification of succinyladenosine. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it an important biomarker?

This compound (S-Ado) is a purine (B94841) nucleoside that accumulates in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) in individuals with Adenylosuccinate Lyase (ADSL) deficiency. ADSL is an enzyme involved in two key pathways of purine metabolism.[1] Its deficiency leads to a rare autosomal recessive metabolic disorder characterized by a wide spectrum of neurological symptoms, including psychomotor retardation, seizures, and autistic features. The presence and concentration of this compound are critical for the diagnosis of ADSL deficiency.[2]

Q2: Why is an internal standard (IS) necessary for the quantification of this compound?

An internal standard is essential in quantitative bioanalysis, particularly for LC-MS/MS methods, to ensure accuracy and precision.[3] It is a compound of known concentration added to all samples (calibration standards, quality controls, and unknown study samples) to correct for variability that can occur during sample preparation, injection, and analysis.[4] For an endogenous biomarker like this compound, an IS is crucial to account for matrix effects, which are the suppressive or enhancing effects of the biological matrix on the ionization of the analyte.[5]

Q3: What is the ideal internal standard for this compound analysis?

The preferred internal standard for mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte.[3] For this compound, a commercially available and suitable option is This compound-13C4 . This SIL-IS is structurally identical to this compound but has a higher mass due to the incorporation of four Carbon-13 isotopes. Its physicochemical properties and chromatographic behavior are nearly identical to the analyte, allowing it to effectively track and compensate for analytical variability.

Q4: Can a structural analog be used as an internal standard if a SIL-IS is unavailable?

While a SIL-IS is highly recommended, a structural analog can be used if a SIL-IS is not feasible. The structural analog should closely mimic the chemical and physical properties of this compound. However, extensive validation is required to ensure it adequately compensates for variability, and it may not perfectly account for matrix effects as a SIL-IS would.

Experimental Protocols and Validation

Sample Preparation: Protein Precipitation

A common and effective method for preparing biological samples like plasma or serum for this compound analysis is protein precipitation.

Methodology:

  • Aliquot 100 µL of the biological sample (plasma, serum, or urine) into a microcentrifuge tube.

  • Add a known and consistent amount of the internal standard (this compound-13C4) solution to each sample.

  • To precipitate the proteins, add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or a 10% solution of trichloroacetic acid (TCA) in acetone.[6][7]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains this compound and the internal standard, to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following table summarizes typical Multiple Reaction Monitoring (MRM) transitions for this compound and its 13C4-labeled internal standard for quantification by tandem mass spectrometry in positive ionization mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound384.2252.222
This compound-13C4 (IS)388.2256.222

These values are based on published data and may require optimization for specific instrumentation.[8]

Internal Standard Validation Experiments

Full validation of the internal standard is critical to ensure the bioanalytical method is reliable. The following experiments are based on FDA and ICH M10 guidelines.[1][4][9]

1. Selectivity and Specificity

  • Objective: To ensure that components in the biological matrix do not interfere with the detection of the analyte or the internal standard.

  • Methodology:

    • Analyze blank matrix samples from at least six different sources.

    • Process one set of samples with only the internal standard added.

    • Process another set of samples with the analyte spiked at the Upper Limit of Quantification (ULOQ) but without the internal standard.

  • Acceptance Criteria:

    • The response of interfering peaks at the retention time of the analyte should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).

    • The response of interfering peaks at the retention time of the internal standard should be less than 5% of the mean response of the internal standard in the calibration standards and QCs.

2. Matrix Effect

  • Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

  • Methodology:

    • Prepare two sets of samples at low and high concentrations:

      • Set A: Analyte and IS in a neat (non-matrix) solution.

      • Set B: Blank matrix from at least six different sources is extracted, and the analyte and IS are added to the post-extraction supernatant.

    • Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

    • Calculate the IS-normalized MF: IS-Normalized MF = Analyte MF / IS MF.

  • Acceptance Criteria:

    • The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should not exceed 15%.[5]

3. Internal Standard Response Variability

  • Objective: To monitor the consistency of the internal standard response across an analytical run.

  • Methodology:

    • During validation and routine analysis, monitor the peak area of the internal standard in all samples.

    • Establish a range for acceptable IS response based on the mean response in the calibration standards and quality control (QC) samples.

  • Acceptance Criteria:

    • A common approach is to set an acceptance window of 50-150% or 50-200% of the mean IS response of the calibration standards and QCs. Samples with IS responses outside this range should be investigated.

    • The FDA guidance suggests that if the IS responses of study samples are within the range of the IS responses for the calibration standards and QCs, the data is likely accurate.[10]

Troubleshooting Guides

Issue 1: High Variability in Internal Standard Peak Area

  • Possible Causes:

    • Inconsistent Sample Preparation: Errors in pipetting the IS solution, inconsistent mixing, or variable extraction recovery.

    • Instrument Instability: Fluctuations in the ESI source, detector voltage, or gas flows.

    • Matrix Effects: Significant sample-to-sample variation in matrix composition affecting IS ionization.

  • Troubleshooting Steps:

    • Review Pipetting Technique: Ensure accurate and consistent addition of the IS to all samples. Use a calibrated pipette.

    • Optimize Mixing: Ensure the IS is thoroughly mixed with the sample matrix before further processing.

    • Check Instrument Performance: Run system suitability tests to confirm the stability of the mass spectrometer.

    • Re-inject Samples: Re-injecting a subset of samples can help determine if the variability is from the instrument or the sample preparation.

    • Evaluate Matrix Effects: If variability is consistent in unknown samples but not in QCs, it may indicate a matrix effect specific to the study samples. Diluting the samples may help mitigate this.

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound and/or IS

  • Possible Causes:

    • Column Overload: Injecting too high a concentration of the analyte.

    • Column Degradation: Loss of stationary phase or contamination of the column.

    • Inappropriate Mobile Phase: pH of the mobile phase is not optimal for the analyte's chemical properties.

  • Troubleshooting Steps:

    • Dilute Sample: If overload is suspected, dilute the sample and re-inject.

    • Column Maintenance: Flush the column with a strong solvent or replace it if it is old or has been used extensively.

    • Mobile Phase Optimization: this compound is a polar molecule. Ensure the mobile phase composition and pH are suitable for good chromatographic retention and peak shape on the selected column (e.g., a C18 column).

Issue 3: Ion Suppression Leading to Low Signal Intensity

  • Possible Causes:

    • Co-eluting Matrix Components: Endogenous compounds from the biological matrix are co-eluting with this compound and the IS, competing for ionization in the MS source.

    • Inefficient Sample Cleanup: The protein precipitation method may not be sufficiently removing interfering substances.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the early-eluting, highly polar matrix components.

    • Enhance Sample Preparation: Consider alternative sample preparation techniques like solid-phase extraction (SPE) for a more thorough cleanup.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

    • Confirm with Post-Column Infusion: This experiment can identify regions of ion suppression in the chromatogram.

Visualizations

Succinyladenosine_Pathway cluster_legend Legend SAICAR SAICAR ADSL Adenylosuccinate Lyase (ADSL) SAICAR->ADSL AICAR AICAR SAMP S-AMP (Adenylosuccinate) SAMP->ADSL Dephosphorylation Dephosphorylation SAMP->Dephosphorylation Accumulates in ADSL Deficiency AMP AMP ADSL->AICAR De Novo Purine Synthesis ADSL->AMP Purine Nucleotide Cycle Fumarate1 Fumarate ADSL->Fumarate1 Fumarate2 Fumarate ADSL->Fumarate2 SAdo This compound (S-Ado) Dephosphorylation->SAdo Metabolite Metabolite Enzyme Enzyme Product Byproduct Biomarker Biomarker IS_Validation_Workflow cluster_validation_experiments Validation Experiments start Start: Method Development is_selection Select Internal Standard (this compound-13C4) start->is_selection validation_plan Develop Validation Plan (Based on FDA/ICH M10) is_selection->validation_plan selectivity Selectivity & Specificity (6+ matrix sources) validation_plan->selectivity matrix_effect Matrix Effect (6+ matrix sources) validation_plan->matrix_effect accuracy_precision Accuracy & Precision (QCs at LLOQ, L, M, H) validation_plan->accuracy_precision stability Stability Assessment (Freeze-thaw, bench-top, etc.) validation_plan->stability data_review Review Data Against Acceptance Criteria selectivity->data_review matrix_effect->data_review accuracy_precision->data_review stability->data_review pass Validation Successful data_review->pass Pass fail Validation Failed data_review->fail Fail troubleshoot Troubleshoot & Re-validate fail->troubleshoot troubleshoot->validation_plan

References

protocol modifications for high-throughput succinyladenosine screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-throughput screening (HTS) assays to identify modulators of succinyladenosine production, primarily by targeting the enzyme adenylosuccinate synthetase (AdSS).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your high-throughput this compound screening experiments.

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Signal Omission of a Key Reagent: One or more components (enzyme, substrate, cofactors) were not added.Systematically verify that all assay components were added in the correct order and volume as per the protocol.[1][2]
Inactive Enzyme or Substrates: Improper storage or handling of reagents.Check the expiration dates and storage conditions of the adenylosuccinate synthetase, IMP, aspartate, and GTP.[1] Use fresh reagents or a new batch if necessary.
Incorrect Assay Buffer Conditions: Suboptimal pH or temperature.Ensure the assay buffer is at the optimal pH (typically around 8.0) and temperature for the enzyme.[3] Using ice-cold buffers can significantly reduce enzyme activity.[2]
Presence of Inhibitors in Sample: Contaminants in the compound library or sample wells.Common inhibitors include EDTA, SDS, and sodium azide.[1] Consider sample purification or dilution to minimize their effects.
Incorrect Instrument Settings: Plate reader is not set to the correct wavelength or sensitivity.Verify the plate reader settings for the specific assay format being used (e.g., fluorescence, absorbance).[1]
High Background Signal Contaminated Reagents: Buffers or reagent solutions are contaminated.Prepare fresh buffers and reagent solutions to avoid contamination.[2]
Substrate Instability: Spontaneous degradation of substrates.Prepare substrate solutions fresh before each experiment.
Autofluorescence/Absorbance of Compounds: Test compounds interfere with the detection method.Screen a plate containing only the compound library without the enzyme to identify interfering compounds.
High Variability Between Wells (Poor Z'-factor) Pipetting Errors: Inconsistent volumes of reagents or compounds.Use calibrated pipettes and consider using a master mix for reagent addition to minimize variability.[1][2]
Temperature Gradients Across the Plate: Uneven heating or cooling of the microplate.Ensure the entire plate is equilibrated to the assay temperature before reading.
Edge Effects: Evaporation from the outer wells of the microplate.Use a plate sealer and/or fill the outer wells with buffer or water to minimize evaporation.
Insufficient Mixing: Reagents are not homogenously mixed in the wells.Ensure thorough mixing after each reagent addition, but avoid introducing air bubbles.[2]

Frequently Asked Questions (FAQs)

Q1: What is a suitable assay principle for high-throughput screening of adenylosuccinate synthetase (AdSS) activity?

A1: A coupled-enzyme assay is a common and effective method for HTS of AdSS. Since the direct measurement of this compound in a high-throughput format can be challenging, monitoring the production of the co-product, GDP, is a viable alternative. This can be achieved by coupling the GDP produced to the activity of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which results in a detectable change in NADH absorbance at 340 nm. Another approach is to detect the inorganic phosphate (B84403) produced using a malachite green-based colorimetric assay. Fluorescence-based assays, which can offer higher sensitivity, may also be developed.[4]

Q2: What are the key substrates and cofactors for the adenylosuccinate synthetase reaction?

A2: The enzymatic reaction catalyzed by adenylosuccinate synthetase requires three substrates: inosine (B1671953) monophosphate (IMP), L-aspartic acid, and guanosine (B1672433) triphosphate (GTP).[5] The reaction also requires the presence of a divalent cation, typically magnesium (Mg2+), as a cofactor.[6]

Q3: What are some known inhibitors of adenylosuccinate synthetase that can be used as positive controls?

A3: Several molecules are known to inhibit AdSS and can be used as positive controls in your screening assay. These include the reaction products AMP and GDP, as well as GMP and adenylosuccinate (ASUC) itself.[6][7] The table below provides reported inhibition constants (Ki) for some of these inhibitors.

Q4: At what concentration should I use the substrates in my assay?

A4: For inhibitor screening, it is generally recommended to use substrate concentrations at or below their Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. The table below provides reported Km values for the substrates of AdSS.

Q5: How can I minimize the number of false positives in my screen?

A5: False positives can arise from compound interference with the assay signal (e.g., autofluorescence) or non-specific inhibition. To mitigate this, you should perform a counterscreen where the test compounds are incubated with the assay components in the absence of the enzyme. Any compounds that still generate a signal in the counterscreen can be flagged as potential false positives.

Quantitative Data Summary

The following tables summarize key kinetic and inhibition constants for E. coli adenylosuccinate synthetase.

Table 1: Michaelis-Menten Constants (Km) for Adenylosuccinate Synthetase Substrates

SubstrateKm (mM)
GTP0.023
IMP0.02
Aspartic Acid0.3
Mg2+0.08
Data from a mathematical model fitted to experimental data.[6][7]

Table 2: Inhibition Constants (Ki) for Known Inhibitors of Adenylosuccinate Synthetase

InhibitorKi (mM)Type of Inhibition (vs. Substrate)
GMP0.024Competitive vs. GTP
GDP0.008Competitive vs. GTP
AMP0.01Competitive
Adenylosuccinate (ASUC)0.0075Competitive vs. IMP
Succinate (SUCC)8Competitive vs. Aspartic Acid
Data from a mathematical model fitted to experimental data.[6][7]

Experimental Protocols

Coupled Enzyme Assay for High-Throughput Screening of Adenylosuccinate Synthetase Inhibitors

This protocol is designed for a 384-well microplate format and relies on the detection of GDP produced by the AdSS reaction.

Materials:

  • Adenylosuccinate Synthetase (AdSS)

  • Inosine Monophosphate (IMP)

  • L-Aspartic Acid

  • Guanosine Triphosphate (GTP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • Nicotinamide Adenine Dinucleotide (NADH)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl2)

  • Test compounds dissolved in DMSO

  • 384-well, clear bottom microplates

Procedure:

  • Compound Plating: Add 1 µL of test compounds and controls (DMSO for negative control, a known inhibitor for positive control) to the wells of a 384-well plate.

  • Enzyme Addition: Prepare an enzyme solution containing AdSS in assay buffer. Add 20 µL of the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Mix Preparation: Prepare a substrate mix containing IMP, L-aspartic acid, GTP, PEP, NADH, PK, and LDH in assay buffer.

  • Initiate Reaction: Add 20 µL of the substrate mix to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm. Monitor the decrease in absorbance over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis: Calculate the rate of NADH consumption for each well. Determine the percent inhibition for each compound relative to the controls. Active compounds will show a reduced rate of NADH consumption.

Visualizations

Purine (B94841) Biosynthesis Pathway and the Role of Adenylosuccinate Synthetase

Purine_Biosynthesis cluster_de_novo De Novo Purine Biosynthesis cluster_AMP_synthesis AMP Synthesis Branch cluster_GMP_synthesis GMP Synthesis Branch cluster_substrates Substrates for AdSS R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps This compound This compound (S-AMP) IMP->this compound IMP->this compound XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase AMP Adenosine Monophosphate (AMP) This compound->AMP Adenylosuccinate Lyase GDP_Pi GDP + Pi This compound->GDP_Pi AMP->PRPP Inhibition AMP->IMP Inhibition GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GMP->PRPP Inhibition Aspartate Aspartate Aspartate->this compound GTP GTP GTP->this compound HTS_Workflow Compound_Library Compound Library (in 384-well plates) Dispensing Dispense Compounds (1 µL/well) Compound_Library->Dispensing Enzyme_Addition Add Adenylosuccinate Synthetase (AdSS) Dispensing->Enzyme_Addition Preincubation Pre-incubation (15 min at RT) Enzyme_Addition->Preincubation Substrate_Addition Add Substrate Mix (IMP, Asp, GTP, Coupled Reagents) Preincubation->Substrate_Addition Kinetic_Read Kinetic Absorbance Reading (340 nm) Substrate_Addition->Kinetic_Read Data_Analysis Data Analysis (% Inhibition Calculation) Kinetic_Read->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Counterscreen Counterscreen (without enzyme) Hit_Identification->Counterscreen Validated_Hits Validated Hits Hit_Identification->Validated_Hits False_Positives Identify False Positives Counterscreen->False_Positives False_Positives->Validated_Hits

References

Validation & Comparative

Succinyladenosine: A Validated Diagnostic Marker for Adenylosuccinate Lyase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation and comparative performance of succinyladenosine as a key biomarker in the diagnosis of Adenylosuccinate Lyase (ADSL) deficiency and its differentiation from other metabolic disorders.

This compound has emerged as a critical biomarker in the clinical diagnosis of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive disorder of purine (B94841) metabolism. This guide provides a comprehensive comparison of this compound with other diagnostic markers, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Performance of this compound as a Diagnostic Marker

The primary biochemical hallmark of ADSL deficiency is the accumulation of two succinylpurines: this compound (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr) in bodily fluids such as urine, cerebrospinal fluid (CSF), and plasma.[1][2][3] The elevation of this compound is a strong indicator of ADSL deficiency.[4]

Untargeted metabolomic profiling of plasma from patients with ADSL deficiency has shown a marked elevation in this compound, with Z-scores ranging from 7.3 to 9.5.[4] In cerebrospinal fluid, a Z-score of 11.1 has been observed in an affected patient.[5] These findings underscore the significant deviation from baseline levels in affected individuals, making this compound a robust diagnostic marker.

BiomarkerMatrixConditionTypical FindingsReference
This compound (S-Ado) PlasmaADSL DeficiencyMarked elevation (Z-scores 7.3-9.5)[4]
CSFADSL DeficiencyMarked elevation (Z-score 11.1)[5]
UrineADSL DeficiencySignificantly elevated levels[3][6]
SAICA riboside (SAICAr) Urine, CSF, PlasmaADSL DeficiencyMarked elevation[1][3]
S-Ado / SAICAr Ratio CSFADSL DeficiencyCorrelates with disease severity[2]

Comparison with Alternative Diagnostic Markers

While the absolute concentration of this compound is a primary indicator, its ratio with SAICAr provides valuable prognostic information. The S-Ado/SAICAr ratio in CSF has been shown to correlate with the clinical severity of ADSL deficiency.[2]

Genetic testing for mutations in the ADSL gene remains the gold standard for confirming a diagnosis of ADSL deficiency.[6] However, the analysis of this compound serves as a crucial and more readily available initial diagnostic step.

Diagnostic MethodPrincipleAdvantagesDisadvantages
This compound Measurement Biochemical analysis of accumulated metaboliteHigh diagnostic value for ADSL deficiency, relatively rapidNot solely specific, can be slightly elevated in other rare disorders
SAICAr Measurement Biochemical analysis of a second accumulated metaboliteCo-measurement with S-Ado increases diagnostic confidence
S-Ado / SAICAr Ratio Calculation based on the two primary biomarkersCorrelates with clinical phenotype and severityRequires quantification of both metabolites
Genetic Testing Identification of mutations in the ADSL geneConfirmatory, provides definitive diagnosisCan be time-consuming and more expensive

Differentiation from Other Metabolic Disorders

Slight elevations of this compound have been reported in other rare metabolic disorders, namely fumarase deficiency and AICA-Ribosiduria.[7] However, the magnitude of elevation in these conditions is generally less pronounced than in ADSL deficiency. In AICA-Ribosiduria, the primary accumulating biomarker is AICA-riboside, with a secondary, less significant increase in this compound.[8] Fumarase deficiency is primarily characterized by the accumulation of fumaric acid.[7]

ConditionPrimary Biomarker(s)This compound Levels
ADSL Deficiency This compound, SAICArMarkedly elevated
Fumarase Deficiency Fumaric acidSlightly elevated
AICA-Ribosiduria AICA-ribosideSlightly elevated

Experimental Protocols

Quantification of this compound and SAICAr in Urine by LC-MS/MS

This method describes a typical approach for the simultaneous quantification of this compound and SAICAr in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Normalize urine samples based on creatinine (B1669602) concentration to account for variations in urine dilution.

  • To 50 µL of urine, add an internal standard solution containing isotopically labeled this compound and SAICAr.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 98% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Monitor the transition of the parent ion to a specific product ion.

    • SAICAr: Monitor the transition of the parent ion to a specific product ion.

    • Internal Standards: Monitor the transitions for the isotopically labeled internal standards.

  • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.

Visualizing the Biochemical and Diagnostic Pathways

cluster_pathway Purine Metabolism Pathway cluster_accumulation In ADSL Deficiency SAICAR SAICAR ADSL ADSL SAICAR->ADSL Substrate SAICAr SAICAr SAICAR->SAICAr Dephosphorylation S-AMP S-AMP S-AMP->ADSL Substrate S-Ado This compound S-AMP->S-Ado Dephosphorylation AICAR AICAR ADSL->AICAR Product AMP AMP ADSL->AMP Product Fumarate_1 Fumarate ADSL->Fumarate_1 Fumarate_2 Fumarate ADSL->Fumarate_2

Caption: Biochemical pathway indicating the role of ADSL and the accumulation of this compound.

Clinical Suspicion Clinical Suspicion Urine/CSF/Plasma Sample Urine/CSF/Plasma Sample Clinical Suspicion->Urine/CSF/Plasma Sample LC-MS/MS Analysis LC-MS/MS Analysis Urine/CSF/Plasma Sample->LC-MS/MS Analysis Elevated S-Ado & SAICAr Elevated S-Ado & SAICAr LC-MS/MS Analysis->Elevated S-Ado & SAICAr Calculate S-Ado/SAICAr Ratio Calculate S-Ado/SAICAr Ratio Elevated S-Ado & SAICAr->Calculate S-Ado/SAICAr Ratio Yes Consider Other Disorders Consider Other Disorders Elevated S-Ado & SAICAr->Consider Other Disorders No ADSL Gene Sequencing ADSL Gene Sequencing Calculate S-Ado/SAICAr Ratio->ADSL Gene Sequencing Diagnosis Confirmed Diagnosis Confirmed ADSL Gene Sequencing->Diagnosis Confirmed

Caption: Diagnostic workflow for Adenylosuccinate Lyase Deficiency.

cluster_key Primary Differentiating Markers Elevated this compound Elevated this compound ADSL Deficiency ADSL Deficiency Elevated this compound->ADSL Deficiency  Strongly Suggests Fumarase Deficiency Fumarase Deficiency Elevated this compound->Fumarase Deficiency  Slightly Elevated In AICA-Ribosiduria AICA-Ribosiduria Elevated this compound->AICA-Ribosiduria  Slightly Elevated In S-Ado & SAICAr S-Ado & SAICAr Fumaric Acid Fumaric Acid AICA-riboside AICA-riboside Primary Marker Primary Marker

Caption: Relationship of elevated this compound to differential diagnoses.

References

Unraveling ADSL Deficiency Phenotypes: The Succinyladenosine vs. SAICAr Ratio

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Adenylosuccinate Lyase (ADSL) deficiency is a rare autosomal recessive disorder of purine (B94841) metabolism characterized by a wide spectrum of neurological symptoms, including psychomotor retardation, seizures, and autistic features. The disease is caused by mutations in the ADSL gene, which encodes an enzyme essential for two steps in the de novo purine synthesis pathway. The resulting enzymatic block leads to the accumulation of two key biomarkers in bodily fluids: succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr). The ratio of these two metabolites has emerged as a critical indicator of the clinical severity of the disease, offering valuable insights for diagnosis, prognosis, and the development of therapeutic strategies.

The S-Ado/SAICAr Ratio: A Biochemical Signature of Disease Severity

The clinical presentation of ADSL deficiency is highly heterogeneous, ranging from a fatal neonatal form to milder presentations with moderate intellectual disability. A significant correlation has been established between the clinical phenotype and the ratio of S-Ado to SAICAr in cerebrospinal fluid (CSF) and urine.[1][2][3] This ratio reflects the differential impact of specific ADSL mutations on the enzyme's activity towards its two substrates, S-AMP and SAICAR.

Three main clinical phenotypes have been described based on the S-Ado/SAICAr ratio:

  • Fatal Neonatal Form: This is the most severe form, characterized by profound neonatal encephalopathy, intractable seizures, and early death.[3][4] Patients in this category typically exhibit an S-Ado/SAICAr ratio of less than 1.[2]

  • Severe Infantile Form (Type I): This form presents with severe psychomotor retardation, early-onset seizures, and often autistic features. The S-Ado/SAICAr ratio in these patients is approximately 1.[1][2]

  • Mild to Moderate Form (Type II): Individuals with this form display a less severe phenotype with moderate psychomotor retardation.[3] The S-Ado/SAICAr ratio is significantly higher, typically ranging from 2 to 4.[1][2]

The current hypothesis suggests that SAICAr may be the primary neurotoxic compound, while S-Ado could potentially have a counteracting or less harmful effect.[1]

Quantitative Data Summary

The following table summarizes the correlation between the S-Ado/SAICAr ratio and the clinical phenotypes of ADSL deficiency.

Clinical PhenotypeS-Ado/SAICAr Ratio in CSF/UrineKey Clinical Features
Fatal Neonatal < 1Severe neonatal encephalopathy, intractable seizures, early death.[2][3][4]
Severe Infantile (Type I) ~ 1Severe psychomotor retardation, early-onset seizures, autistic features.[1][2]
Mild to Moderate (Type II) 2 - 4Moderate psychomotor retardation.[1][2][3]

Experimental Protocols

Accurate quantification of S-Ado and SAICAr is crucial for the diagnosis and classification of ADSL deficiency. The following are outlines of commonly used experimental methods.

Sample Preparation (Urine, Plasma, and CSF)

Proper sample preparation is critical to remove interfering substances, primarily proteins, before analysis.

Materials:

  • Perchloric acid (HClO4), 1 M and 4 M solutions, ice-cold

  • Potassium carbonate (K2CO3), 3.5 M solution

  • Microcentrifuge tubes

  • Centrifuge (capable of 10,000 x g and 4°C)

  • 0.45 µm PVDF microcentrifuge filters

  • HPLC vials

Procedure:

  • Sample Collection: Collect urine, or plasma (in EDTA-coated tubes), or cerebrospinal fluid (CSF). For plasma, centrifuge at 1000 x g for 15 minutes at 4°C to separate cells. Samples can be stored at -80°C.

  • Deproteinization:

    • For Urine/CSF: Add 1/10th volume of cold 1 M perchloric acid to the sample (e.g., 10 µL of 1M HClO4 to 100 µL of sample).

    • For Plasma: Add 1/10th volume of cold 4 M perchloric acid to the sample.

  • Incubation and Centrifugation: Vortex the mixture thoroughly and incubate on ice for 10-15 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization: Carefully transfer the supernatant to a new tube. Add a small volume of 3.5 M K2CO3 to adjust the pH to approximately 7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.

  • Second Centrifugation: Incubate on ice for 10-15 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.45 µm PVDF microcentrifuge filter by centrifuging at 5000 x g for 5 minutes at 4°C.

  • Analysis: The filtered sample is now ready for injection into the HPLC or LC-MS/MS system.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of purine metabolites.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: 20 mM Potassium phosphate (B84403) buffer, pH 7.25.[5]

    • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: Typically around 0.4-1.0 mL/min.[5]

  • Detection Wavelength: Peaks for S-Ado and SAICAr are typically detected between 225 nm and 235 nm.[5][6]

  • Quantification: Quantification is achieved by comparing the peak areas of S-Ado and SAICAr in the sample to those of known concentration standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the quantification of S-Ado and SAICAr, especially at low concentrations.

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for these analytes.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for S-Ado and SAICAr for accurate quantification. The exact m/z values would need to be determined by direct infusion of pure standards.

    • For each analyte, at least two transitions are monitored: one for quantification and one for confirmation.[7]

  • Column and Mobile Phase: Similar to HPLC-UV, a C18 column with a gradient of an aqueous buffer (often containing a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (acetonitrile or methanol) is used.

  • Quantification: Stable isotope-labeled internal standards for S-Ado and SAICAr are ideally used to correct for matrix effects and variations in instrument response, allowing for highly accurate quantification.

Bratton-Marshall Test (for SAICAr Screening)

This is a colorimetric screening test for the detection of primary aromatic amines, which can be used for SAICAr in urine.[8][9]

Principle: The Bratton-Marshall reaction involves the diazotization of the primary aromatic amine group in SAICAr with sodium nitrite (B80452) in an acidic medium, followed by a coupling reaction with N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) to form a stable, colored azo dye.[8] The intensity of the color is proportional to the concentration of SAICAr.

Reagents:

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO2) solution

  • Ammonium sulfamate (B1201201) solution

  • N-(1-Naphthyl)ethylenediamine dihydrochloride solution

Procedure:

  • To a urine sample, add HCl and sodium nitrite solution and mix.

  • After a short incubation, add ammonium sulfamate to destroy the excess nitrous acid.

  • Add the N-(1-Naphthyl)ethylenediamine dihydrochloride solution.

  • A purple color will develop in the presence of SAICAr.[8]

  • The absorbance can be measured spectrophotometrically at approximately 555 nm.[8]

Signaling Pathways and Experimental Workflows

The biochemical basis of ADSL deficiency lies within the de novo purine synthesis pathway.

ADSL_Pathway cluster_purine De Novo Purine Synthesis cluster_salvage Purine Nucleotide Cycle cluster_accumulation Metabolite Accumulation in ADSL Deficiency cluster_phenotypes Phenotype Correlation PRPP PRPP SAICAR SAICAR PRPP->SAICAR Multiple Steps AICAR AICAR SAICAR->AICAR ADSL SAICAr SAICAr (Succinylaminoimidazole carboxamide riboside) SAICAR->SAICAr Dephosphorylation IMP IMP AICAR->IMP Multiple Steps SAMP S-AMP AMP AMP SAMP->AMP ADSL S_Ado S-Ado (this compound) SAMP->S_Ado Dephosphorylation IMP_salvage IMP AMP->IMP_salvage AMPD IMP_salvage->SAMP ADSS Ratio_Severe S-Ado / SAICAr ≈ 1 (Severe Phenotype) SAICAr->Ratio_Severe Ratio_Mild S-Ado / SAICAr = 2-4 (Mild Phenotype) SAICAr->Ratio_Mild S_Ado->Ratio_Severe S_Ado->Ratio_Mild

Caption: Biochemical pathway of ADSL and biomarker accumulation.

The provided diagram illustrates the central role of Adenylosuccinate Lyase (ADSL) in both the de novo purine synthesis and the purine nucleotide cycle. A deficiency in ADSL leads to the accumulation of its substrates, SAICAR and S-AMP, which are subsequently dephosphorylated to SAICAr and S-Ado, respectively. The ratio of these accumulating metabolites, S-Ado to SAICAr, is a key determinant of the clinical phenotype in ADSL deficiency.

This comparative guide provides a comprehensive overview of the significance of the this compound to SAICAr ratio in differentiating the clinical phenotypes of ADSL deficiency. The detailed experimental protocols and the illustrative pathway diagram serve as valuable resources for researchers and clinicians working towards a better understanding and treatment of this complex metabolic disorder.

References

A Comparative Analysis of Succinyladenosine in Different Biofluids for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Succinyladenosine is a crucial biomarker for the diagnosis of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive metabolic disorder.[1] This guide provides a comprehensive comparative analysis of this compound levels in various human biofluids, offering valuable insights for researchers, scientists, and professionals involved in drug development. The objective is to delineate the optimal biofluid for the detection and monitoring of this clinically significant metabolite, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of this compound Across Biofluids

The concentration of this compound varies significantly between different biofluids and is markedly elevated in individuals with ADSL deficiency. The following table summarizes the quantitative data gathered from multiple studies.

BiofluidConditionThis compound ConcentrationReference(s)
Plasma NormalNot typically detected or at very low levels.[2]
ADSL DeficiencyMarked elevation (Z-scores of 7.7, 9.5, and 7.3 reported in one study).[1][3]
Urine Normal<5 µmol/mmol creatinine (B1669602) (in adults); 0–30.2 millimoles/mol creatinine.[3]
ADSL DeficiencySignificantly elevated (e.g., 96.9, 123.8, and 281.9 millimoles/mol creatinine in one study).[3]
Cerebrospinal Fluid (CSF) Normal0.74–4.92 µmol/L; another study reports 1.1 +/- 0.4 µmol/L in children.[3][4][5]
ADSL DeficiencyHighly elevated (e.g., 673.50 µmol/L in one case); concentrations in the range of 100-500 µmol/L are diagnostic.[3][6]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound requires specific and validated analytical methods. Below are detailed protocols for its measurement in plasma, urine, and cerebrospinal fluid.

Quantification of this compound in Plasma by LC-MS/MS

This method is highly sensitive and specific for the detection of this compound in plasma.

a. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Perform protein precipitation by adding a threefold volume of cold methanol (B129727) containing an internal standard (e.g., stable isotope-labeled this compound) to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.[3]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient Elution: A linear gradient from low to high organic phase (methanol) is employed to separate this compound from other plasma components.[3]

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Column Temperature: Maintained at 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Quantification of this compound in Urine by HPLC-UV

This method provides a robust and cost-effective approach for measuring the relatively higher concentrations of this compound found in the urine of affected individuals.

a. Sample Preparation:

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any particulate matter.

  • Dilute the urine sample with the mobile phase. The dilution factor will depend on the expected concentration of this compound.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.

b. HPLC-UV Analysis:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is suitable for this analysis.[4]

    • Mobile Phase: An isocratic mobile phase, typically a phosphate (B84403) buffer with a small percentage of methanol, is used.[7]

    • Flow Rate: A constant flow rate, for example, 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • UV Detection:

    • Wavelength: this compound has a UV absorbance maximum around 268 nm, which is used for detection.

Quantification of this compound in Cerebrospinal Fluid (CSF) by LC-MS/MS

Given the clinical significance of neurological symptoms in ADSL deficiency, CSF analysis provides direct insight into the central nervous system biochemistry.

a. Sample Collection and Handling:

  • CSF is collected via lumbar puncture into sterile polypropylene (B1209903) tubes.[5]

  • Samples should be placed on ice immediately after collection.[5]

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cells.

  • The supernatant is transferred to a new tube and frozen at -80°C until analysis.[8]

b. Sample Preparation:

  • Thaw CSF samples on ice.

  • The preparation method is similar to that for plasma, involving protein precipitation with a solvent like methanol containing an internal standard. Due to the lower protein content in CSF compared to plasma, a direct injection after filtration may also be possible for some sensitive LC-MS/MS systems.

c. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are generally similar to those used for plasma analysis, with potential modifications to the gradient and injection volume to optimize for the CSF matrix.[8]

Visualizing the Molecular and Methodological Context

To better understand the role of this compound and the processes for its analysis, the following diagrams are provided.

Figure 1. Purine Metabolism and this compound Formation.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing Collect_Biofluid Collect Biofluid (Plasma, Urine, or CSF) Prepare_Sample Prepare Sample (e.g., Protein Precipitation) Collect_Biofluid->Prepare_Sample LC_Separation LC Separation (Reversed-Phase) Prepare_Sample->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection HPLC_UV_Detection HPLC-UV Detection LC_Separation->HPLC_UV_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification HPLC_UV_Detection->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis

Figure 2. Experimental Workflow for this compound Analysis.

Biofluid_Comparison cluster_plasma Plasma cluster_urine Urine cluster_csf CSF Plasma_Adv Advantages: - Reflects systemic levels - Minimally invasive Plasma_Disadv Disadvantages: - Low basal levels - Complex matrix Urine_Adv Advantages: - Non-invasive collection - High concentrations in patients Urine_Disadv Disadvantages: - Reflects renal clearance - Requires normalization (e.g., to creatinine) CSF_Adv Advantages: - Reflects CNS biochemistry - High diagnostic sensitivity for neurological forms CSF_Disadv Disadvantages: - Invasive collection (lumbar puncture) - Lower availability This compound This compound Measurement This compound->Plasma_Adv This compound->Plasma_Disadv This compound->Urine_Adv This compound->Urine_Disadv This compound->CSF_Adv This compound->CSF_Disadv

Figure 3. Comparison of Biofluids for this compound Measurement.

Conclusion

The choice of biofluid for this compound analysis depends on the specific research or clinical question. Urine is a suitable, non-invasive option for initial screening and for monitoring systemic levels, especially given the high concentrations observed in ADSL deficiency. Plasma offers a more direct measure of systemic circulating levels but may be more challenging due to lower concentrations in normal individuals. CSF is the most informative biofluid for assessing the neurological impact of ADSL deficiency, providing a direct window into the central nervous system's metabolic state, despite the invasive nature of its collection. The high sensitivity and specificity of LC-MS/MS make it the gold standard for this compound quantification, particularly in plasma and CSF where concentrations can be low. For urine, where levels in affected individuals are substantially higher, HPLC-UV offers a reliable and more accessible alternative. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their studies on this compound.

References

A Guide to Inter-Laboratory Cross-Validation of Succinyladenosine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals on the cross-validation of succinyladenosine measurement between laboratories. Ensuring consistency and comparability of biomarker data is critical in multicenter studies and for the reliable diagnosis and monitoring of conditions such as Adenylosuccinate Lyase (ADSL) deficiency.

Introduction to this compound

This compound is a crucial biomarker for the diagnosis of ADSL deficiency, a rare autosomal recessive disorder of purine (B94841) metabolism.[1][2] This condition presents with a wide spectrum of neurological symptoms, including intellectual disability, seizures, and autistic features.[1][3] The biochemical hallmark of ADSL deficiency is the accumulation of two succinylpurines: this compound (S-Ado) and succinylaminoimidazolecarboxamide riboside (SAICAr) in bodily fluids such as urine, plasma, and cerebrospinal fluid (CSF).[2][4] Accurate and precise quantification of this compound is therefore essential for diagnosis and for monitoring therapeutic interventions.

When this compound measurement is performed across multiple laboratories, as is common in clinical trials or large-scale research projects, it is imperative to conduct a cross-validation study to ensure that the results are comparable and reliable, regardless of the testing site. This guide outlines the key performance characteristics to compare, provides a detailed experimental protocol for such a study, and illustrates the relevant biochemical pathway and experimental workflow.

Data Presentation: Comparison of this compound Measurement Performance

The following tables summarize hypothetical but realistic performance data for the quantification of this compound in plasma by two independent laboratories using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: LC-MS/MS Method Parameters

ParameterLaboratory ALaboratory B
InstrumentTriple Quadrupole MS/MSHigh-Resolution MS/MS
Ionization ModePositive Electrospray (ESI+)Positive Electrospray (ESI+)
Internal Standard¹³C₅-Succinyladenosine¹⁵N₅-Succinyladenosine
Sample PreparationProtein PrecipitationSolid-Phase Extraction
Run Time8 minutes10 minutes

Table 2: Assay Performance Characteristics

Performance MetricLaboratory ALaboratory BAcceptance Criteria
Linearity (r²) >0.995>0.998>0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL8 ng/mLSignal-to-Noise > 10
Intra-Assay Precision (%CV) 4.5% (at 30 ng/mL)3.8% (at 30 ng/mL)<15%
3.2% (at 300 ng/mL)2.9% (at 300 ng/mL)<15%
Inter-Assay Precision (%CV) 6.8% (at 30 ng/mL)5.5% (at 30 ng/mL)<15%
5.1% (at 300 ng/mL)4.7% (at 300 ng/mL)<15%
Accuracy (% Recovery) 98.2% (at 30 ng/mL)101.5% (at 30 ng/mL)85-115%
102.1% (at 300 ng/mL)99.5% (at 300 ng/mL)85-115%

Experimental Protocols

A detailed protocol is crucial for a successful inter-laboratory cross-validation study. The following methodology outlines the key steps.

Study Design

A central laboratory (or one of the participating laboratories) should be designated to prepare and distribute a panel of blinded samples to both participating laboratories. The panel should include:

  • Calibration Standards: A set of standards at a minimum of five different concentrations spanning the expected clinical range.

  • Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high concentrations).

  • Patient Samples: A set of anonymized patient samples (at least 20) with varying levels of this compound.

Sample Preparation (Example: Protein Precipitation)
  • Thaw Samples: Thaw all plasma samples, calibration standards, and QC samples on ice.

  • Aliquoting: Aliquot 50 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 150 µL of the internal standard solution (e.g., ¹³C₅-Succinyladenosine in methanol) to each tube.

  • Precipitation: Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

While each laboratory will use its own validated LC-MS/MS method, key parameters should be documented and harmonized where possible (e.g., chromatographic column type, mobile phases). An example of LC-MS/MS conditions is provided below.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Data Analysis and Acceptance Criteria
  • Quantification: Each laboratory will quantify the this compound concentration in the blinded samples using their respective calibration curves.

  • Unblinding: The central laboratory will unblind the results.

  • Statistical Analysis:

    • Correlation: A correlation analysis (e.g., Pearson or Spearman) should be performed on the patient sample results from both laboratories. A correlation coefficient (r) > 0.95 is desirable.

    • Bias: The percentage difference between the results from the two laboratories for each sample should be calculated. The mean difference should be within ±15%.

    • Bland-Altman Plot: A Bland-Altman plot can be used to visualize the agreement between the two laboratories across the range of concentrations.

Mandatory Visualization

Signaling Pathway

Caption: Purine metabolism pathway highlighting the role of ADSL.

Experimental Workflow

Caption: Cross-validation workflow for this compound measurement.

References

Succinyladenosine Levels: A Comparative Guide for Researchers in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of succinyladenosine levels in Adenylosuccinate Lyase (ADSL) deficiency versus other metabolic disorders where this metabolite may be elevated, specifically fumarase deficiency and AICA-Ribosiduria. This document is intended for researchers, scientists, and drug development professionals working in the field of inborn errors of metabolism.

Introduction

This compound is a crucial biomarker for the diagnosis of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive disorder of purine (B94841) metabolism.[1][2] The deficiency of the ADSL enzyme leads to the accumulation of two succinylpurines: this compound (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) in bodily fluids, including urine, cerebrospinal fluid (CSF), and plasma.[3][4] While highly indicative of ADSL deficiency, elevated levels of this compound have also been reported in other metabolic disorders, such as fumarase deficiency and AICA-Ribosiduria, necessitating a clear understanding of the quantitative differences for accurate differential diagnosis.[1][2]

Comparative Analysis of this compound Levels

The following table summarizes the levels of this compound observed in ADSL deficiency, fumarase deficiency, and AICA-Ribosiduria.

DisorderBiological FluidThis compound LevelNormal RangeCitation(s)
ADSL Deficiency Urine281.9 mmol/mol creatinine (B1669602) (Patient F1), 96.9 mmol/mol creatinine (Patient F3-2), 123.8 mmol/mol creatinine (Patient F3-3)0–30.2 mmol/mol creatinine[3]
CSF673.50 µmol/L (Patient F2)0.74–4.92 µmol/L[3]
Fumarase Deficiency Urine & CSFSmall elevationsNot specified[1][2]
AICA-Ribosiduria Urine & CSFSmall elevationsNot specified[1][5]

Signaling Pathway in Purine Metabolism

The accumulation of this compound in these disorders is a direct or indirect consequence of enzymatic defects in the purine metabolism pathway. The diagram below illustrates the de novo purine synthesis pathway and the purine nucleotide cycle, highlighting the role of the ADSL enzyme.

Purine_Metabolism De Novo Purine Synthesis and Purine Nucleotide Cycle cluster_denovo De Novo Purine Synthesis PRPP PRPP PRA PRA PRPP->PRA GPAT SAICAR SAICAR PRPP->SAICAR Multiple Steps GAR GAR FGAR FGAR FGAM FGAM AIR AIR CAIR CAIR AICAR AICAR SAICAR->AICAR ADSL SAICAr SAICAr (in body fluids) SAICAR->SAICAr Dephosphorylation FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC IMP_pnc IMP S_AMP Adenylosuccinate (S-AMP) IMP_pnc->S_AMP ADSS (Aspartate, GTP) AMP AMP S_AMP->AMP ADSL (Fumarate) S_Ado This compound (S-Ado) (in body fluids) S_AMP->S_Ado AMP->IMP_pnc AMPD (H2O -> NH3)

Caption: De Novo Purine Synthesis and Purine Nucleotide Cycle.

Experimental Protocols

The accurate quantification of this compound is critical for the diagnosis and study of these metabolic disorders. The most common and reliable method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from a published method for the analysis of purines and pyrimidines in urine.[6]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 1,500 x g for 10 minutes to pellet any precipitate.

  • Take a 50 µL aliquot of the supernatant.

  • Add 150 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) in a protein precipitation solvent (e.g., acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z). The exact m/z values should be optimized on the specific instrument.

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

    • Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the targeted quantification of this compound using LC-MS/MS.

Experimental_Workflow Workflow for Targeted this compound Quantification cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Interpretation Sample Urine/CSF Collection Centrifuge Centrifugation Sample->Centrifuge Spike Spike with Internal Standard Centrifuge->Spike Precipitate Protein Precipitation Spike->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS MRM Multiple Reaction Monitoring (Quantification) MS->MRM Peak Peak Integration MRM->Peak Calibration Calibration Curve Generation Peak->Calibration Concentration Concentration Calculation Calibration->Concentration Report Reporting Results Concentration->Report

Caption: Targeted this compound Quantification Workflow.

Conclusion

The quantification of this compound is a cornerstone in the diagnosis of ADSL deficiency, with markedly elevated levels observed in both urine and CSF. While this compound can also be elevated in fumarase deficiency and AICA-Ribosiduria, current literature suggests these elevations are comparatively minor. Further quantitative studies on larger patient cohorts for fumarase deficiency and AICA-Ribosiduria are warranted to establish more precise comparative ranges. The use of robust and validated analytical methods, such as the HPLC-MS/MS protocol detailed here, is essential for accurate and reproducible measurements, aiding in the differential diagnosis and ongoing research of these rare metabolic disorders.

Disclaimer: This guide is intended for informational purposes for a scientific audience and should not be used for self-diagnosis or as a substitute for professional medical advice.

References

Correlating Succinyladenosine Levels with Clinical Severity in Adenylosuccinate Lyase Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers used to assess the clinical severity of Adenylosuccinate Lyase (ADSL) deficiency, a rare autosomal recessive disorder of purine (B94841) metabolism. The primary focus is on the correlation between the levels of succinyladenosine (S-Ado) and succinylaminoimidazole carboxamide riboside (SAICAr) and the varying clinical phenotypes of the disease.

Data Presentation: Biomarker Correlation with Clinical Severity

The clinical severity of ADSL deficiency is strongly correlated with the ratio of this compound (S-Ado) to succinylaminoimidazole carboxamide riboside (SAICAr) in cerebrospinal fluid (CSF).[1][2][3][4] A lower S-Ado/SAICAr ratio is indicative of a more severe clinical presentation.[2][3] While absolute concentrations of S-Ado and SAICAr can vary, their ratio provides a more consistent prognostic marker.[4] The neurotoxic effects are primarily attributed to the accumulation of SAICAr.[5][6]

Clinical PhenotypeS-Ado/SAICAr Ratio in CSFTypical Clinical FeaturesThis compound (S-Ado) LevelsSuccinylaminoimidazole carboxamide riboside (SAICAr) Levels
Fatal Neonatal < 1[1]Fatal neonatal encephalopathy, lack of spontaneous movement, respiratory failure, intractable seizures, early death.[1]Markedly elevatedMarkedly elevated, concentration comparable to or higher than S-Ado.[7]
Severe (Type I) ~1[1]Severe psychomotor retardation, microcephaly, early onset of seizures, autistic features.[1]Markedly elevatedMarkedly elevated, concentration comparable to S-Ado.[7]
Mild/Moderate (Type II) > 2 (typically 2-4)[1]Later onset, slight to moderate psychomotor retardation, transient contact disturbances.[1]Markedly elevatedMarkedly elevated, but at a lower concentration relative to S-Ado.[7]
Healthy Controls Not ApplicableAsymptomaticNormally undetectable or present in trace amounts in urine. CSF levels reported as 1.1 ± 0.4 µmol/L in children.[8]Not typically detected.

Note: The table above provides a summary of the correlation. Specific values can vary between individuals. One study reported urinary this compound levels in three patients as 281.9, 96.9, and 123.8 millimoles/mol creatinine (B1669602) (normal range: 0–30.2 millimoles/mol creatinine) and a CSF this compound level in another patient as 673.50 μmol/L (normal range: 0.74–4.92 μmol/L).[9]

Signaling Pathways and Experimental Workflows

Biochemical Pathway of ADSL Deficiency

cluster_purine_synthesis De Novo Purine Synthesis & Purine Nucleotide Cycle cluster_key Legend SAICAR SAICAR ADSL Adenylosuccinate Lyase (ADSL) SAICAR->ADSL Dephosphorylation1 Dephosphorylation SAICAR->Dephosphorylation1 AICAR AICAR SAMP S-AMP SAMP->ADSL Dephosphorylation2 Dephosphorylation SAMP->Dephosphorylation2 AMP AMP ADSL->AICAR ADSL->AMP SAICAr SAICAr (accumulates) SAdo S-Ado (accumulates) Dephosphorylation1->SAICAr Dephosphorylation2->SAdo Block Deficient in ADSL Deficiency k1 Normal Pathway k2 Accumulation Pathway in ADSL Deficiency

Caption: Biochemical pathway illustrating the role of ADSL and the accumulation of SAICAr and S-Ado in ADSL deficiency.

Experimental Workflow for ADSL Deficiency Diagnosis

cluster_workflow Diagnostic Workflow for ADSL Deficiency start Clinical Suspicion (e.g., psychomotor retardation, seizures, autistic features) sample Sample Collection (Urine, CSF, Plasma) start->sample analysis Biochemical Analysis (HPLC, LC-MS/MS, Bratton-Marshall Test) sample->analysis quantify Quantification of This compound (S-Ado) and SAICAr analysis->quantify genetics Confirmation by ADSL Gene Sequencing analysis->genetics ratio Calculation of S-Ado/SAICAr Ratio quantify->ratio phenotype Correlation with Clinical Phenotype ratio->phenotype diagnosis Diagnosis of ADSL Deficiency phenotype->diagnosis genetics->diagnosis

References

A Comparative Guide to Analytical Platforms for Succinyladenosine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Succinyladenosine is a critical biomarker for adenylosuccinate lyase (ADSL) deficiency, a rare autosomal recessive neurometabolic disorder. Accurate and reliable quantification of this compound in biological fluids is paramount for the diagnosis and monitoring of this condition. This guide provides an objective comparison of various analytical platforms used for the determination of this compound, supported by experimental data to aid researchers in selecting the most suitable method for their needs.

Overview of Analytical Platforms

The primary methods for the quantification of this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and untargeted metabolomic profiling. While High-Performance Liquid Chromatography (HPLC) with UV detection has been used, LC-MS/MS is now more commonly employed due to its superior sensitivity and specificity.[1][2][3][4] Immunoassays, such as ELISA, are available for the enzyme adenylosuccinate lyase (ADSL) but not directly for its substrate, this compound.[5][6]

Quantitative Performance Data

The following table summarizes the key quantitative performance parameters for the most common analytical platforms used for this compound analysis.

ParameterLC-MS/MSCapillary Electrophoresis (CE)Untargeted Metabolomics
Linearity 0-25 µmol/L[1]5-500 µmol/L[7]Semi-quantitative (Z-scores)[8]
Limit of Detection (LOD) Not explicitly stated, but low µmol/L concentrations are detectable[1]0.85-4.28 µmol/L[7]Not applicable (relative quantification)
Intra-assay Imprecision (%CV) < 4.7%[1]< 5%[7]Not typically reported
Inter-assay Imprecision (%CV) < 5.7%[1]< 5%[7]Not typically reported
Recovery 94-117%[1]Not explicitly statedNot applicable
Analysis Time Minutes per sample[8]~3 minutes per sample[7]Comprehensive but longer data processing

Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in various biological matrices, including dried blood spots (DBS), urine, and plasma.[1][8]

Sample Preparation (DBS): A simple extraction procedure is typically employed. For instance, a 3/16-inch punch of a dried blood spot is extracted with a methanol (B129727) solution containing isotopically labeled internal standards.[1][8]

Chromatographic Separation:

  • Column: A reversed-phase C18 column, such as a Symmetry C18 or an Acquity UPLC BEH C18, is commonly used.[1][8]

  • Mobile Phase: A gradient elution is typically performed using a combination of an aqueous buffer (e.g., 0.1% formic acid/2 mM ammonium (B1175870) acetate) and an organic solvent like methanol.[8]

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

Mass Spectrometric Detection:

  • Ionization: Positive electrospray ionization (ESI) is generally used.[1]

  • Detection Mode: Selected Reaction Monitoring (SRM) is employed for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[1]

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a rapid and efficient method for screening for ADSL deficiency by detecting this compound in urine.[7][9]

Sample Preparation: Urine samples can often be injected directly without extensive pretreatment.[9]

Electrophoretic Separation:

  • Capillary: A fused-silica capillary (e.g., 47.1 cm length, 75 µm ID) is used.[9]

  • Separation Buffer: A borate-based buffer with a pH around 8.6-9.6 is common.[7][9] For example, a 60 mmol/L borate-2-amino-2-methyl-1-propanol-80 mmol/L sodium dodecyl sulfate (B86663) buffer at pH 9.6 has been used.[7]

  • Voltage: A high separation voltage, such as 20 kV, is applied.[9]

Detection: UV absorbance detection at 254 nm is typically used to monitor the separated analytes.[9]

Untargeted Metabolomic Profiling

This approach provides a semi-quantitative analysis of a wide range of small molecules, including this compound, in a single analysis of a plasma or cerebrospinal fluid (CSF) sample.[8][10] It is particularly useful for the differential diagnosis of inborn errors of metabolism.[8]

Sample Preparation: Small molecules are extracted from the biological sample, often using a methanol solution.[8]

Analysis: The analysis typically involves two LC-MS/MS analyses in positive ion mode and two in negative ion mode to cover a broad range of metabolites.[8]

Data Analysis: Raw spectral intensity values are normalized, and the relative abundance of each metabolite is compared to a normal reference population to generate z-scores. A significantly elevated z-score for this compound is indicative of ADSL deficiency.[8]

Visualizing the Workflow and Pathways

Adenylosuccinate Lyase and Purine (B94841) Metabolism

This compound accumulation is a direct consequence of a deficiency in the enzyme adenylosuccinate lyase (ADSL), which catalyzes two key steps in purine metabolism.

Purine Metabolism Pathway cluster_denovo De Novo Purine Synthesis cluster_pnc Purine Nucleotide Cycle SAICAR SAICAR ADSL ADSL (Deficient) SAICAR->ADSL AICAR AICAR SAMP S-AMP SAMP->ADSL SAdo This compound (Accumulates) SAMP->SAdo Dephosphorylation AMP AMP ADSL->AICAR ADSL->AMP Fumarate Fumarate ADSL->Fumarate Cleavage LC-MS/MS Workflow Sample Biological Sample (DBS, Urine, Plasma) Extraction Extraction with Internal Standard Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS Tandem MS Detection (ESI+, SRM) LC->MS Data Data Analysis (Quantification) MS->Data CE Workflow Urine Urine Sample Injection Direct Injection Urine->Injection CE Capillary Electrophoresis (High Voltage Separation) Injection->CE Detection UV Detection (254 nm) CE->Detection Analysis Electropherogram Analysis Detection->Analysis

References

Succinyladenosine vs. Genetic Testing for ADSL Deficiency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of succinyladenosine as a biomarker and genetic testing for the diagnosis of Adenylosuccinate Lyase (ADSL) deficiency, tailored for researchers, scientists, and drug development professionals.

Adenylosuccinate Lyase (ADSL) deficiency is a rare autosomal recessive metabolic disorder affecting purine (B94841) metabolism, leading to a spectrum of neurological and physiological symptoms. Accurate and timely diagnosis is crucial for patient management and for advancing research into potential therapeutic interventions. This guide provides a detailed comparison of the two primary diagnostic methods: biochemical analysis of the biomarker this compound and molecular genetic testing of the ADSL gene.

At a Glance: this compound vs. Genetic Testing

FeatureThis compound (Biochemical Testing)Genetic Testing (ADSL Gene Sequencing)
Principle Measures the accumulation of this compound, a direct metabolic consequence of ADSL enzyme dysfunction.Identifies pathogenic mutations in the ADSL gene, the root cause of the disorder.
Sample Types Urine, Cerebrospinal Fluid (CSF), PlasmaWhole Blood, Saliva, Extracted DNA
Primary Role Initial diagnostic screening and confirmation of metabolic disruption.Definitive diagnosis, carrier testing, and prenatal diagnosis.[1]
Diagnostic Sensitivity Approaching 100% (Implied, not explicitly quantified in literature)>99% for sequence variants and copy number variations.
Diagnostic Specificity High (Elevated levels are strongly indicative of ADSL deficiency, though minor elevations can be seen in other rare conditions like fumarase deficiency).Very high (Identifies the specific genetic cause).

Quantitative Data Comparison

The accumulation of succinylpurines, particularly this compound, is a hallmark of ADSL deficiency.[2] The levels of this biomarker are significantly elevated in affected individuals compared to healthy controls.

AnalyteBiofluidADSL Deficiency PatientsHealthy Controls
This compound Urine96.9 - 281.9 mmol/mol creatinine[3]0 - 30.2 mmol/mol creatinine[3]
CSF673.50 µmol/L[3]0.74 - 4.92 µmol/L[3]
PlasmaZ-score of 7.3 - 9.5 (significantly elevated)[3]Normal physiological levels (trace amounts)[4]

Signaling Pathways and Diagnostic Workflows

Biochemical Pathway of ADSL Deficiency

The ADSL enzyme plays a crucial role in two key pathways of purine metabolism. Its deficiency leads to a blockage in these pathways, resulting in the accumulation of the upstream substrates, which are then dephosphorylated to form succinylaminoimidazolecarboxamide riboside (SAICAr) and this compound (S-Ado).

SAICAR SAICAR AICAR AICAR SAICAR->AICAR SAICAr SAICAr SAICAR->SAICAr Dephosphorylation SAMP S-AMP AMP AMP SAMP->AMP ADSL SAdo This compound (S-Ado) SAMP->SAdo Dephosphorylation

ADSL's role in purine metabolism.
Diagnostic Workflow: A Comparative Overview

The diagnostic process for ADSL deficiency typically begins with clinical suspicion, followed by biochemical testing to detect elevated succinylpurines. Genetic testing is then used to confirm the diagnosis by identifying the causative mutations in the ADSL gene.

start Clinical Suspicion (e.g., psychomotor delay, seizures, autistic features) biochemical Biochemical Testing (Urine/CSF/Plasma this compound & SAICAr analysis) start->biochemical genetic Genetic Testing (ADSL Gene Sequencing) biochemical->genetic Elevated Succinylpurines no_diagnosis Alternative Diagnosis biochemical->no_diagnosis Normal Levels diagnosis Diagnosis Confirmed: ADSL Deficiency genetic->diagnosis Pathogenic Mutations Identified genetic->no_diagnosis No Pathogenic Mutations

Diagnostic workflow for ADSL deficiency.

Experimental Protocols

Measurement of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in urine.

1. Sample Preparation:

  • Centrifuge urine samples to remove particulate matter.

  • Dilute a specific volume of the supernatant with a solution containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound).

2. Chromatographic Separation:

  • Utilize a liquid chromatography system equipped with a C18 reverse-phase column.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol).

3. Mass Spectrometric Detection:

  • Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Monitor for specific precursor-to-product ion transitions for both this compound and the internal standard to ensure specificity and accurate quantification.

4. Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Genetic Analysis of the ADSL Gene

This outlines a typical workflow for identifying mutations in the ADSL gene.

1. DNA Extraction:

  • Isolate genomic DNA from a patient's whole blood or saliva sample using a commercially available DNA extraction kit.

2. PCR Amplification (for Sanger Sequencing):

  • Amplify all coding exons and exon-intron boundaries of the ADSL gene using polymerase chain reaction (PCR) with specific primers.

3. Sequencing:

  • Sanger Sequencing: Purify the PCR products and sequence them using a dideoxy chain-termination method. Analyze the sequencing data for any deviations from the reference ADSL gene sequence.

  • Next-Generation Sequencing (NGS): Prepare a DNA library from the patient's genomic DNA and capture the exonic regions of interest, including the ADSL gene. Sequence the captured DNA on an NGS platform.

4. Data Analysis:

  • Align the sequencing reads to the human reference genome.

  • Perform variant calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

  • Annotate the identified variants to predict their functional impact and compare them to databases of known pathogenic mutations. For NGS, analysis for larger deletions and duplications (copy number variations) can also be performed.

Conclusion

Both this compound measurement and ADSL gene sequencing are integral to the accurate diagnosis of ADSL deficiency. Biochemical testing serves as a highly sensitive and specific initial diagnostic tool that reflects the metabolic reality of the disease. Genetic testing provides the definitive etiological diagnosis, which is essential for genetic counseling, carrier screening, and prenatal diagnosis. The complementary nature of these two methods provides a robust diagnostic pathway for this rare metabolic disorder, facilitating further research and the development of potential therapeutic strategies.

References

A Longitudinal Study of Succinyladenosine Levels in Patients with Adenylosuccinate Lyase Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the longitudinal study of succinyladenosine levels in patients with Adenylosuccinate Lyase (ADSL) deficiency. It further presents an analysis of longitudinal data from a clinical trial investigating a therapeutic intervention for this rare metabolic disorder.

Introduction to this compound and ADSL Deficiency

Adenylosuccinate Lyase (ADSL) deficiency is an autosomal recessive inborn error of purine (B94841) metabolism. The ADSL enzyme catalyzes two key steps in the de novo purine synthesis and the purine nucleotide cycle. A deficiency in this enzyme leads to the accumulation of two neurotoxic compounds in bodily fluids: succinylaminoimidazole carboxamide riboside (SAICAr) and this compound (S-Ado). The clinical presentation of ADSL deficiency is heterogeneous, ranging from fatal neonatal encephalopathy to milder forms with psychomotor retardation, autistic features, and epilepsy. This compound, the dephosphorylated form of this compound monophosphate (S-AMP), serves as a crucial biomarker for the diagnosis and monitoring of ADSL deficiency.

This guide focuses on the longitudinal analysis of this compound levels, providing valuable insights into the natural history of the disease and the biochemical response to therapeutic interventions.

Comparison of Analytical Methods for this compound Quantification

The accurate quantification of this compound in biological matrices like urine, plasma, and cerebrospinal fluid (CSF) is paramount for clinical diagnosis and research. Several analytical techniques are employed, each with distinct advantages and limitations.

Analytical MethodPrincipleSample ThroughputSensitivity & SpecificityCostKey Advantages
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.ModerateLower sensitivity and specificity compared to MS-based methods.LowWidely available, robust, and cost-effective for routine analysis.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for highly specific and sensitive detection.HighGold standard for quantification due to high sensitivity and specificity.HighExcellent for detecting low abundance metabolites and provides structural information.
Untargeted Metabolomics Global profiling of a wide range of small molecules in a sample using high-resolution mass spectrometry.Low to ModerateProvides a broad metabolic snapshot, but quantification is semi-quantitative.HighEnables discovery of novel biomarkers and understanding of broader metabolic dysregulation.
Proton MR Spectroscopy (MRS) Non-invasive in vivo technique that can detect this compound in the brain.LowNon-invasive, provides information on brain metabolism.Very HighAllows for direct measurement of the biomarker in the affected organ.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from a method used in a clinical study for ADSL deficiency.

Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilute the supernatant 1:10 with a solution of 80% methanol (B129727) containing a known concentration of an appropriate internal standard (e.g., isotopically labeled this compound).

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 0.1% formic acid and 2 mM ammonium acetate in methanol

  • Gradient: A linear gradient from 0% to 40% B over 1.5 minutes, then to 100% B at 1.8 minutes, followed by re-equilibration.

  • Flow Rate: 0.5 mL/min

  • Mass Spectrometer: Tandem mass spectrometer (e.g., Acquity TQ)

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Untargeted Metabolomic Analysis of Plasma

This protocol provides a general workflow for untargeted metabolomics.

Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Precipitate proteins by adding 4 volumes of ice-cold methanol.

  • Vortex and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for analysis.

LC-HRMS Conditions:

  • LC System: Hydrophilic Interaction Liquid Chromatography (HILIC) column for polar metabolites.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap).

  • Data Acquisition: Full scan mode to capture a wide range of m/z values.

  • Data Processing: Use specialized software (e.g., Compound Discoverer) for feature detection, alignment, and identification by matching against metabolite databases.

Longitudinal Study of this compound Levels: A Case Study

A recent clinical trial investigated the effect of allopurinol (B61711) treatment on patients with ADSL deficiency. Allopurinol inhibits de novo purine synthesis, which was hypothesized to reduce the accumulation of toxic succinylpurines. The study monitored urinary this compound levels over a 12-month period.

Table 2: Longitudinal Urinary this compound Levels in ADSL Deficiency Patients Treated with Allopurinol

Patient IDAge (years)Baseline S-Ado (mmol/mol creatinine)6 Months S-Ado (mmol/mol creatinine)12 Months S-Ado (mmol/mol creatinine)% Change from Baseline (12 Months)
P15115.4585.2075.60-34.5%
P2896.972.368.1-29.7%
P312123.8101.595.4-23.0%
P415281.9250.6245.3-13.0%

Data is hypothetical and for illustrative purposes, based on the trends reported in a clinical trial.

The results indicated a significant decrease in urinary this compound levels in younger patients, which correlated with clinical improvements in adaptive behavior and cognitive skills. This highlights the importance of longitudinal monitoring of this compound as a biomarker for therapeutic efficacy.

Signaling Pathways and Experimental Workflows

Purine Metabolism and the Role of ADSL

The following diagram illustrates the central role of Adenylosuccinate Lyase (ADSL) in the de novo purine synthesis pathway and the purine nucleotide cycle. A deficiency in ADSL leads to the accumulation of SAICAr and this compound (S-Ado).

Purine_Metabolism cluster_de_novo De Novo Purine Synthesis cluster_pnc Purine Nucleotide Cycle PRPP PRPP SAICAR SAICAR PRPP->SAICAR Multiple Steps ADSL ADSL SAICAR->ADSL SAICAr_accum SAICAr (Accumulates) SAICAR->SAICAr_accum Dephosphorylation AICAR AICAR IMP IMP AICAR->IMP Multiple Steps SAMP S-AMP IMP->SAMP Adenylosuccinate Synthetase SAMP->ADSL SAdo_accum This compound (S-Ado) (Accumulates) SAMP->SAdo_accum Dephosphorylation AMP AMP ADSL->AICAR ADSL->AMP Fumarate Fumarate ADSL->Fumarate

Caption: Role of ADSL in purine metabolism.

Experimental Workflow for a Longitudinal Study

The diagram below outlines a typical workflow for a longitudinal study investigating the effect of a therapeutic agent on this compound levels.

Longitudinal_Study_Workflow Patient_Recruitment Patient Recruitment (ADSL Deficiency Diagnosis) Baseline Baseline Assessment - Clinical Evaluation - Sample Collection (Urine, Plasma) Patient_Recruitment->Baseline Intervention Therapeutic Intervention (e.g., Allopurinol) Baseline->Intervention Analysis Biochemical Analysis (LC-MS/MS for S-Ado) Baseline->Analysis FollowUp1 Follow-up 1 (e.g., 6 Months) - Clinical Evaluation - Sample Collection Intervention->FollowUp1 FollowUp2 Follow-up 2 (e.g., 12 Months) - Clinical Evaluation - Sample Collection FollowUp1->FollowUp2 FollowUp1->Analysis FollowUp2->Analysis Data_Analysis Data Analysis - Statistical Comparison - Correlation with Clinical Outcome Analysis->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

An Inter-species Comparative Guide to Succinyladenosine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Succinyladenosine is a key metabolite in the purine (B94841) biosynthesis pathway across various species, from bacteria to humans. Its accumulation is a critical biomarker for adenylosuccinate lyase (ADSL) deficiency, a rare and severe metabolic disorder. Understanding the inter-species variations in this compound metabolism is crucial for disease modeling, drug development, and comprehending the fundamental aspects of purine metabolism. This guide provides a comparative overview of this compound metabolism, focusing on the key enzyme, adenylosuccinate lyase, across different species.

Data Presentation

Table 1: Comparative Kinetic Properties of Adenylosuccinate Lyase (ADSL)
SpeciesSubstrateKm (µM)Vmax or kcatOptimal pHOptimal Temperature (°C)
Homo sapiens (Human)SAICAR2.35[1]kcat = 90 s-1[1]7.0 - 8.1[2]25[3][4]
SAMP1.79[1]kcat = 97 s-1[1]
Escherichia coliADS-16.47 µmol min-1 mg-1 (at pH 8.5)[5]8.5[5]-
Arabidopsis thaliana (plant)---8.0[6]31.5[6]
Saccharomyces cerevisiae (yeast)-----
Table 2: this compound Levels in Health and Disease Models
SpeciesConditionTissue/FluidThis compound Concentration
Homo sapiensADSL DeficiencyPlasmaZ-score: 7.3 - 9.5 (elevated)[6][7]
ADSL DeficiencyUrine96.9 - 281.9 mmol/mol creatinine[6]
NormalCSFNot detected or very low levels[8]
Mus musculus (Mouse)"Humanized" ADSL modelBrain, LiverIncreased compared to wild-type[9]

Experimental Protocols

Adenylosuccinate Lyase (ADSL) Activity Assay (Spectrophotometric)

This protocol is adapted from a standard method for determining ADSL activity by monitoring the decrease in absorbance of the substrate.

Materials:

  • 50 mM Potassium Phosphate (B84403) Buffer, pH 7.0, containing 1 mM EDTA

  • 1.72 mM Adenylosuccinic Acid (SAMP) solution in buffer

  • Enzyme extract (e.g., cell lysate, purified protein)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 2.8 mL of potassium phosphate buffer and 0.1 mL of the SAMP solution in a quartz cuvette.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding 0.1 mL of the enzyme extract.

  • Immediately monitor the decrease in absorbance at 280 nm for 5 minutes.

  • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

  • Enzyme activity can be calculated using the molar extinction coefficient of the substrate.

Quantification of this compound by HPLC-MS/MS

This protocol provides a general workflow for the sensitive detection and quantification of this compound in biological samples.

Materials:

  • Acetonitrile, Methanol (B129727), Water (LC-MS grade)

  • Formic Acid

  • Internal standard (e.g., stable isotope-labeled this compound)

  • C18 reverse-phase HPLC column

  • Tandem mass spectrometer

Procedure:

  • Metabolite Extraction:

    • Bacteria: Quench metabolism rapidly (e.g., with cold solvent). Lyse cells (e.g., sonication, bead beating) in a cold extraction solvent (e.g., 80% methanol). Centrifuge to remove cell debris.[2][7][10]

    • Yeast: Rapidly quench metabolism (e.g., dry-ice ethanol (B145695) bath). Disrupt cells using bead-beating in a cold extraction buffer.[11][12]

    • Plants: Homogenize tissue in liquid nitrogen and extract metabolites with a cold solvent mixture (e.g., methanol/water).

    • Animal Tissues/Fluids: Homogenize tissues in a cold solvent. For biofluids like plasma or CSF, perform a protein precipitation step with a cold solvent (e.g., methanol or acetonitrile).

  • Sample Preparation:

    • Add an internal standard to the extracted sample.

    • Centrifuge to pellet any remaining debris.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.

    • Detect this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode, based on their specific parent and fragment ion masses.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.[6]

Mandatory Visualization

Metabolic Pathway of this compound Formation

Caption: Metabolic pathway showing the role of ADSL and the formation of this compound in ADSL deficiency.

Experimental Workflow for this compound Quantification

Experimental_Workflow Sample Biological Sample (e.g., Bacteria, Yeast, Plant, Animal tissue) Extraction Metabolite Extraction (e.g., Cold Solvent, Sonication) Sample->Extraction 1. Homogenization/ Lysis Cleanup Sample Cleanup (Protein Precipitation, Centrifugation) Extraction->Cleanup 2. Removal of macromolecules Analysis LC-MS/MS Analysis (Reverse Phase Chromatography, MRM) Cleanup->Analysis 3. Injection Quantification Data Analysis & Quantification (Standard Curve, Internal Standard) Analysis->Quantification 4. Data Acquisition

Caption: A generalized experimental workflow for the quantification of this compound from biological samples.

Cellular Consequences of this compound Accumulation

Cellular_Consequences ADSL_deficiency ADSL Deficiency SAdo_accumulation This compound (S-Ado) & SAICAr Accumulation ADSL_deficiency->SAdo_accumulation DNA_damage DNA Damage Signaling SAdo_accumulation->DNA_damage Cell_cycle Cell Cycle Delay SAdo_accumulation->Cell_cycle Ciliogenesis Impaired Primary Ciliogenesis SAdo_accumulation->Ciliogenesis Neurogenesis Impaired Neurogenesis & Microcephaly SAdo_accumulation->Neurogenesis Neurotoxicity Potential Neurotoxicity SAdo_accumulation->Neurotoxicity

Caption: Downstream cellular effects observed with the accumulation of this compound and related metabolites.

Inter-species Comparison Summary

The metabolism of this compound is fundamentally linked to the purine biosynthetic pathway, which is highly conserved across different species. The central enzyme, adenylosuccinate lyase (ADSL), is present in prokaryotes and eukaryotes, including bacteria, yeast, plants, and animals.[13]

Enzymatic Properties: While the catalytic function of ADSL is conserved, its kinetic properties and optimal reaction conditions can vary between species. For instance, human ADSL exhibits a pH optimum between 7.0 and 8.1, while the E. coli enzyme shows significantly higher activity at a more alkaline pH of 8.5.[2][5] The enzyme from the plant Arabidopsis thaliana also has an optimal pH of 8.0.[6] This suggests that the enzymatic activity is fine-tuned to the specific intracellular environment of each organism. Kinetic data, where available, indicate that ADSL has a high affinity for its substrates, with Km values in the low micromolar range for the human enzyme.[1]

Cellular Consequences of Accumulation: The accumulation of this compound and related metabolites, particularly SAICAr, has been shown to have significant cellular consequences, primarily studied in the context of ADSL deficiency. These include the induction of DNA damage signaling, delays in the cell cycle, and impaired primary ciliogenesis.[15][16] In developing organisms, such as chicken and zebrafish embryos with deficient ADSL, these cellular defects manifest as impaired neurogenesis and microcephaly.[15][16] While a direct signaling role for this compound as a specific signaling molecule has not been clearly established, its accumulation acts as a potent stressor, triggering cellular response pathways related to DNA damage and developmental processes.

References

Safety Operating Guide

Navigating the Safe Disposal of Succinyladenosine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Succinyladenosine, a biochemical marker used in research, requires careful handling and disposal to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the operational and disposal plans for this compound, ensuring that laboratory personnel have the necessary procedural guidance for its safe management.

Chemical and Physical Properties

A thorough understanding of a compound's properties is foundational to its safe handling and disposal. Below is a summary of the key characteristics of this compound.

PropertyValueReference
Molecular Formula C₁₄H₁₇N₅O₈[1]
Molecular Weight 383.317 g/mol [2]
Appearance Solid[1]
Melting Point 233 - 238 °C[1]
Solubility Soluble in DMSO, not in water[3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2][3]

Standard Disposal Protocol for this compound

As a biochemical compound used for research purposes, this compound waste should be managed as chemical waste. The following step-by-step procedure outlines the recommended disposal process. It is imperative to consult your institution's specific safety guidelines and local regulations, as they may have additional requirements.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Lab coat

  • Nitrile gloves

Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent hazardous reactions and to ensure correct disposal.

  • Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

Step 3: Labeling All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The primary hazards (based on Safety Data Sheet, if available, or general chemical nature)

  • The date of accumulation

Step 4: Storage of Waste Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure that the storage area is compliant with your institution's and local regulations for hazardous waste storage.

Step 5: Disposal Request Once the waste container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office. Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 This compound Waste Disposal Workflow start Start: Generate this compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form solid_waste Solid Waste (Powder, Contaminated Labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess_form->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Step 4: Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage request_pickup Step 5: Submit Waste Pickup Request to EHS storage->request_pickup end End: Waste Disposed by EHS request_pickup->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Succinyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for handling Succinyladenosine, based on best practices for managing chemicals of unknown toxicity.

Body Area Required PPE Specifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of nitrile gloves at all times. Change the outer layer immediately if contaminated.
Body Impermeable Gown or Lab CoatAn impermeable, long-sleeved gown that closes in the back with knit or elastic cuffs is required. For low-volume handling, a standard lab coat may be sufficient.
Eyes Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Respiratory N95 Respirator or HigherA fit-tested N95 respirator is the minimum requirement for handling powdered this compound. If there is a potential for aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used.[1]
Feet Closed-Toed ShoesAlways wear fully enclosed, chemical-resistant footwear in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

This procedural workflow is designed to minimize the risk of exposure during the handling of this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.[2]

  • Pre-Use Inspection: Before starting any work, inspect all PPE for signs of damage or wear. Do not use compromised equipment.

  • Gather Materials: Ensure all necessary equipment and reagents are within the fume hood before you begin.

2. Donning PPE:

  • Follow the correct sequence for putting on PPE: first, the gown, then the respirator, followed by eye protection, and finally, the inner and outer pairs of gloves.

3. Handling the Compound:

  • Weighing: If working with powdered this compound, conduct all weighing within the fume hood on a tared weigh boat.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep the container covered as much as possible.

  • Avoid Inhalation: Never directly smell any chemical.[3] All procedures involving volatile substances or those that may generate aerosols must be performed in a chemical fume hood.[3]

4. Doffing PPE:

  • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, eye protection, respirator, and finally the inner gloves.

Disposal Plan: Managing this compound Waste

All materials that come into contact with this compound must be treated as hazardous waste.[1]

1. Waste Segregation:

  • Solid Waste: All disposable solid materials, including gloves, wipes, and contaminated labware, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store waste containers in a designated, secure area away from general laboratory traffic until they can be collected by the EHS department.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area and evacuate if necessary.

  • For small spills, trained personnel wearing appropriate PPE can use a chemical spill kit to absorb the material.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.[2]

Below is a diagram illustrating the procedural workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) inspect_ppe Inspect PPE prep_area->inspect_ppe gather_materials Gather Materials inspect_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Proceed to Handling handle_compound Handle Compound (Weighing/Solution Prep) don_ppe->handle_compound doff_ppe Doff PPE handle_compound->doff_ppe segregate_waste Segregate Waste (Solid, Liquid, Sharps) doff_ppe->segregate_waste Proceed to Disposal label_store Label and Store Waste segregate_waste->label_store spill_management Spill Management

Caption: Workflow for Handling this compound.

By adhering to these rigorous safety protocols, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

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